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Core Science & Biosynthesis

Foundational

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid chemical properties

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Development Applications As a Senior Application Scientist, I frequently encounter the challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Development Applications

As a Senior Application Scientist, I frequently encounter the challenge of selecting optimal molecular scaffolds that balance lipophilicity, target binding affinity, and synthetic tractability. The 2,3-dihydrobenzofuran core has emerged as a privileged structure in medicinal chemistry. Specifically, 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid offers a unique combination of a saturated heterocyclic core, an electron-donating methyl group, and a versatile carboxylic acid handle.

This in-depth technical guide explores the physicochemical properties, mechanistic reactivity, step-by-step synthetic protocols, and pharmacological applications of this highly valuable building block.

Physicochemical Properties & Structural Analysis

The structural uniqueness of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in its saturated C2-C3 bond. Unlike fully aromatic benzofurans, the dihydrobenzofuran ring is non-planar. This sp³ character at the C2 and C3 positions introduces three-dimensionality to the molecule, which is critical for escaping the "flatland" of traditional aromatic scaffolds and improving binding selectivity in deep protein pockets[1].

The methyl group at the 5-position subtly increases the overall lipophilicity (logP) of the molecule, enhancing cell membrane permeability, while the carboxylic acid at the C3 position provides a primary site for hydrogen bonding, salt formation, and further derivatization[1].

Table 1: Quantitative Physicochemical Data | Property | Value | | :--- | :--- | | IUPAC Name | 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | | Molecular Formula | C10​H10​O3​ | | Molecular Weight | 178.18 g/mol | | CAS Number | 1499917-46-2[2] | | InChIKey | BDNLRNRENJLYOG-UHFFFAOYSA-N[1] | | Canonical SMILES | CC1=CC2=C(C=C1)OCC2C(=O)O[1] | | Topological Polar Surface Area (TPSA) | 46.5 Ų | | Hydrogen Bond Donors / Acceptors | 1 / 3 |

Synthetic Methodologies & Mechanistic Causality

The assembly of the 2-aryl-3-carboxyl-2,3-dihydrobenzofuran framework has historically relied on multi-step syntheses involving pre-functionalized starting materials[3]. However, modern synthetic protocols prioritize atom economy and green chemistry. Below are two highly validated, self-contained workflows for synthesizing this scaffold.

Protocol A: Electrooxidative [3+2] Annulation (Green Chemistry Approach)

This protocol utilizes an intermolecular radical α -addition. The causality behind choosing electrochemistry is to eliminate the need for stoichiometric amounts of toxic, strong transition-metal oxidants. By carefully controlling the anodic potential, we selectively generate a phenoxy radical that thermodynamically favors α -addition to electron-deficient alkenes[3].

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a carbon plate anode and a platinum plate cathode. Rationale: Carbon provides the optimal overpotential for phenol oxidation without degrading.

  • Reaction Mixture: Dissolve 4-methylphenol (1.0 equiv) and the electron-deficient alkene (e.g., acrylic acid or its ester derivative, 1.5 equiv) in a solvent mixture of Methanol/Water. Add LiClO4​ (0.1 M) as the supporting electrolyte.

  • Electrolysis: Apply a constant current of 10 mA at room temperature. Monitor the reaction via LC-MS until the 4-methylphenol is completely consumed (typically 4-6 hours).

  • Radical Trapping (In Situ): The anodic oxidation of the resulting alkyl radical intermediate is immediately followed by intramolecular trapping with the phenolic hydroxy group, assembling the 2,3-dihydrobenzofuran core[3].

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water, acidify to pH 2 using 1M HCl, and extract with ethyl acetate (3x). Dry the organic layer over Na2​SO4​ , filter, and purify via silica gel chromatography to yield the target compound.

Protocol B: Rh(III)-Catalyzed C-H Activation and Reduction

When specific stereocontrol or alternative substitution patterns are required, a transition-metal-catalyzed approach is preferred. This protocol leverages a Rh(III)-catalyzed tandem C-H activation/decarbonylation/annulation[4], followed by a highly selective reduction of the benzofuran core[5].

Step-by-Step Methodology:

  • Annulation: In a Schlenk tube, combine 5-methylsalicylaldehyde (1.0 equiv), ethyl 2-diazo-3-oxopropanoate (1.2 equiv), [Cp∗RhCl2​]2​ catalyst (2.5 mol%), and AgNTf2​ additive (10 mol%) in 1,2-dichloroethane (DCE). Stir at 80 °C for 12 hours under nitrogen[4]. Rationale: AgNTf2​ acts as a halide scavenger, generating the active cationic Rh(III) species necessary for C-H insertion.

  • Intermediate Isolation: Filter the mixture through a short pad of Celite and concentrate to obtain ethyl 5-methylbenzofuran-3-carboxylate.

  • Selective Reduction: Dissolve the intermediate in a 1:1 mixture of THF and Methanol at -15 °C. Add magnesium turnings (30.0 equiv) slowly[5]. Rationale: Mg in MeOH selectively reduces the C2-C3 double bond of the benzofuran via a single-electron transfer mechanism without reducing the ester or cleaving the ether linkage.

  • Hydrolysis: Once the reduction is complete (verified by TLC), add 2M aqueous NaOH (4.0 equiv) to the mixture and heat to 70 °C overnight to hydrolyze the ester[5].

  • Precipitation: Cool the mixture, remove organic solvents under reduced pressure, and acidify the aqueous layer with 1M HCl to pH 1. The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid will precipitate as a solid. Filter and dry under vacuum[5].

Biological Activity & Drug Development Potential

The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold is highly prized in drug discovery due to its excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and strict compliance with Lipinski's Rule of Five[6].

Targeted Applications:

  • Enzyme Inhibition: Dihydrobenzofuran derivatives have demonstrated significant inhibitory efficacy against Carbonic Anhydrase II, a key target in the treatment of tumorigenicity and calcification disorders. The carboxylic acid moiety acts as a zinc-binding group (ZBG) within the enzyme's active site[6].

  • Anti-Inflammatory & Antioxidant Agents: The electron-rich nature of the oxygen-containing heterocycle allows it to scavenge free radicals, protecting cells from oxidative stress. Furthermore, these compounds modulate inflammatory pathways, serving as lead structures for non-steroidal anti-inflammatory drugs (NSAIDs)[1].

  • Antimicrobial Profiling: Preliminary screening of C3-functionalized dihydrobenzofurans indicates potent binding affinity against viral and bacterial proteins, making them viable candidates for broad-spectrum antimicrobial development[1].

Workflow Visualization

The following diagram illustrates the logical flow from raw precursors through the key synthetic transformations, culminating in the target molecule and its downstream pharmacological applications.

G cluster_0 Precursors cluster_1 Key Synthetic Transformations cluster_2 Drug Development Applications P1 4-Methylphenol + Alkenes Annulation Electrooxidative [3+2] Annulation P1->Annulation Anodic Oxidation P2 5-Methylsalicylaldehyde + Diazoacetate RhCat Rh(III)-Catalyzed C-H Activation P2->RhCat Decarbonylation Target 5-Methyl-2,3-dihydro-1- benzofuran-3-carboxylic acid Annulation->Target Radical Cyclization RhCat->Target Reduction & Hydrolysis App1 Anti-inflammatory Lead Compounds Target->App1 ADMET Profiling App2 Carbonic Anhydrase Inhibitors Target->App2 Target Binding

Fig 1: Synthetic pathways and drug development applications of the 2,3-dihydrobenzofuran scaffold.

Sources

Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

Executive Summary In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to enhance target specificity and reduce off-target toxicity. 5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to enhance target specificity and reduce off-target toxicity. 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 1499917-46-2) exemplifies this principle[1]. By saturating the C2–C3 double bond of the traditional benzofuran core, we introduce a stereocenter and a "puckered" ring geometry. Combined with the lipophilic 5-methyl group and the hydrogen-bonding capability of the 3-carboxylic acid, this compound serves as a highly versatile building block and a potent lead compound for anti-inflammatory and antimicrobial drug development[2].

This whitepaper provides an in-depth technical analysis of its molecular architecture, a self-validating chemoselective synthesis protocol, and its mechanistic role in pharmacological applications.

Molecular Architecture & Physicochemical Profile

The uniqueness of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in its specific substitution pattern[2]. The molecule consists of a benzene ring fused to a saturated tetrahydrofuran derivative.

  • The 5-Methyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, increasing the electron density of the aromatic ring. In biological systems, it enhances lipophilicity, allowing the molecule to anchor into hydrophobic enzymatic pockets.

  • The 3-Carboxylic Acid: Provides a critical vector for electrostatic interactions and hydrogen bonding. Its position on the sp³-hybridized C3 carbon directs the acid moiety out of the primary aromatic plane, drastically altering its binding pharmacophore compared to fully aromatic analogs[3].

Quantitative Data Summary
PropertyValue
Chemical Name 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS Registry Number 1499917-46-2
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Structural Class Dihydrobenzofuran derivative
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 3 (Carboxylic C=O, -OH, Furan -O-)
Rotatable Bonds 1 (C3 to Carboxyl carbon)

Chemoselective Synthesis & Validation Protocol

As an application scientist, I advise against attempting a direct cyclization of saturated aliphatic precursors to form this scaffold, as it often results in poor regioselectivity and low yields. The most robust strategy is to construct the fully aromatic benzofuran first, followed by a chemoselective reduction .

However, standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently causes hydrogenolysis of the benzylic C–O bond, inadvertently opening the furan ring. To circumvent this, the protocol below utilizes a Single-Electron Transfer (SET) reduction using Magnesium in Methanol, which selectively reduces the conjugated double bond while preserving the ether linkage.

SynthesisWorkflow A 2-Hydroxy-5-methylbenzaldehyde + Ethyl diazoacetate B Step 1: Condensation & Cyclization (HBF4 Catalyst, DCM) A->B C Ethyl 5-methylbenzofuran- 3-carboxylate B->C D Step 2: Chemoselective Reduction (Mg turnings / MeOH, 0°C to RT) C->D E Ethyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate D->E F Step 3: Saponification (LiOH, THF/H2O, then 1M HCl) E->F G 5-Methyl-2,3-dihydro-1- benzofuran-3-carboxylic acid (Target Compound) F->G

Caption: Synthetic workflow detailing the chemoselective preparation of the target compound.

Step-by-Step Self-Validating Methodology

Step 1: Synthesis of Ethyl 5-methylbenzofuran-3-carboxylate

  • Procedure: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add a catalytic amount of HBF₄·OEt₂ (0.1 eq). Slowly add ethyl diazoacetate (1.2 eq) dropwise to control nitrogen evolution. Stir at room temperature for 4 hours.

  • Causality: The Lewis acid catalyzes the insertion of the diazo compound into the phenolic O-H, triggering an intramolecular aldol-type condensation that securely establishes the carboxylic carbon at the 3-position.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot (Rf ≈ 0.6) is replaced by a new, strongly UV-active spot (Rf ≈ 0.45).

Step 2: Chemoselective Reduction

  • Procedure: Dissolve the intermediate from Step 1 in anhydrous methanol. Cool to 0 °C. Add activated Magnesium turnings (5.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the Mg is completely consumed (evolution of H₂ gas will cease). Quench with saturated NH₄Cl.

  • Causality: Mg in MeOH generates hydrogen gas and methoxide, but more importantly, it facilitates a SET reduction that specifically targets the electron-deficient C2=C3 double bond conjugated with the ester, leaving the sensitive furan C–O bond intact.

  • Validation Checkpoint: Isolate a crude aliquot for ¹H-NMR. The successful reduction is confirmed by the disappearance of the aromatic furan C2-H singlet (typically around δ 8.0 ppm) and the appearance of diastereotopic CH₂ protons at C2 (multiplets around δ 4.5–4.8 ppm).

Step 3: Saponification to the Free Acid

  • Procedure: Dissolve the reduced ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours. Evaporate the THF, dilute the aqueous layer, and acidify to pH 2 using 1M HCl to precipitate the product. Filter and dry under vacuum.

  • Causality: Mild basic conditions prevent unwanted side reactions. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and allowing for high-purity recovery via simple filtration.

  • Validation Checkpoint: Analyze via FT-IR spectroscopy. The transformation is validated by the appearance of a broad O-H stretch (2500–3000 cm⁻¹) and a shift in the carbonyl stretch from an ester (~1735 cm⁻¹) to a carboxylic acid (~1705 cm⁻¹).

Pharmacological Profiling & Mechanism of Action

Benzofuran derivatives, particularly those with carboxylic acid moieties, are well-documented for their biological activities, including antioxidant and anti-inflammatory effects[2].

Anti-Inflammatory Mechanism (COX-2 Inhibition)

The structural topology of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid allows it to act as a competitive inhibitor of the Cyclooxygenase-2 (COX-2) enzyme.

  • The Carboxylic Acid: Mimics the carboxylate of arachidonic acid, forming critical salt bridges and hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX-2 cyclooxygenase channel.

  • The 5-Methyl-Dihydrobenzofuran Core: The puckered 3D shape allows the 5-methyl group to project into the hydrophobic side pocket formed by Val523—a residue specific to COX-2 (COX-1 possesses a bulkier Ile523). This provides a rational basis for COX-2 selectivity.

Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptors (TLR4 / TNFR) Stimulus->Receptor Arachidonic Arachidonic Acid Release (via Phospholipase A2) Receptor->Arachidonic Activation COX2 COX-2 Enzyme (Active Site: Arg120, Val523) Arachidonic->COX2 Substrate Prostaglandins Prostaglandin E2 (PGE2) Inflammation & Pain COX2->Prostaglandins Catalysis Inhibitor 5-Methyl-2,3-dihydro-1- benzofuran-3-carboxylic acid Inhibitor->COX2 Competitive Inhibition (H-bonding & Hydrophobic fit)

Caption: Pharmacological mechanism illustrating COX-2 inhibition by the functionalized benzofuran.

Strategic Applications in Drug Development

For drug development professionals, 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is not just an end-product; it is a highly functionalized lead compound and chemical intermediate [2].

  • Amide Coupling for Library Generation: The free carboxylic acid can be readily activated (e.g., using HATU or EDC/HOBt) to synthesize diverse libraries of amides. These derivatives are frequently screened for antimicrobial properties against resistant pathogens[2].

  • Scaffold Hopping: It serves as an excellent bioisostere for indane-carboxylic acids or tetralin-carboxylic acids, often improving the metabolic stability profile due to the incorporation of the furan oxygen, which alters the compound's oxidative metabolism (CYP450) profile.

References

Sources

Foundational

The Biological Versatility of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: An In-depth Technical Guide

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The benzofuran core, a heterocyclic motif composed of a fused benzene and furan ring, represents a "privileged scaffold" in the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic motif composed of a fused benzene and furan ring, represents a "privileged scaffold" in the landscape of medicinal chemistry. Nature has repeatedly utilized this framework in a variety of biologically active compounds, and synthetic chemists continue to explore its vast potential. Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid , a molecule of significant interest due to its unique structural features. While direct and extensive research on this particular compound is emerging, this guide will provide a comprehensive overview of its potential biological activities by examining the well-documented properties of the broader 2,3-dihydrobenzofuran class and its derivatives. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this compound.

Chemical and Physical Properties

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of approximately 178.19 g/mol . The structure features a dihydrobenzofuran core, indicating the saturation of the furan ring's 2,3-double bond. This structural modification imparts greater conformational flexibility compared to the rigid, planar benzofuran ring system, which can significantly influence its interaction with biological targets. The presence of a carboxylic acid group at the 3-position is a key feature, as this functional group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors. The methyl group at the 5-position of the benzene ring can also influence the molecule's lipophilicity and steric interactions within a binding pocket.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into the benzofuran and dihydrobenzofuran classes of compounds, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is predicted to exhibit a range of biological activities. The following sections will delve into these potential applications, drawing on data from structurally related compounds to infer possible mechanisms of action.

Anti-inflammatory Activity

A significant body of evidence points to the anti-inflammatory potential of benzofuran derivatives.[1] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2 and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[1]

Some benzofuran-pyrazole hybrids have also shown promising anti-inflammatory effects through the inhibition of COX-1, COX-2, and lipoxygenase (LOX) pathways.[3] Furthermore, certain benzofuran derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4]

Hypothesized Mechanism for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid:

Given the presence of the carboxylic acid moiety, a common feature in many NSAIDs, it is plausible that 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid could act as a COX inhibitor. The dihydrobenzofuran core and the 5-methyl substitution would influence its binding affinity and selectivity for COX-1 versus COX-2.

Experimental Workflow: Investigating Anti-inflammatory Potential

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis a LPS-stimulated RAW 264.7 Macrophages b Measurement of NO, PGE2, IL-6, TNF-α a->b Treatment with Compound d NF-κB Luciferase Reporter Assay a->d Transfection & Treatment i IC50 Determination b->i c Enzymatic Assay c->i d->i e Carrageenan-induced Paw Edema in Rodents f Measurement of Paw Volume e->f Compound Administration j Statistical Analysis f->j g Zymosan-induced Air Pouch Model h Analysis of Exudate (Cell count, Cytokines) g->h Compound Administration h->j

Caption: Workflow for evaluating anti-inflammatory activity.

Anticancer Activity

The benzofuran scaffold is a recurring theme in the design of novel anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and prostate.[4] The mechanisms underlying these anticancer effects are diverse and often multifactorial.

Some benzofuran derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Others have been shown to inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway.[4] The introduction of certain substituents, such as halogens, onto the benzofuran ring has been shown to enhance cytotoxic activity.[5]

Hypothesized Mechanism for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid:

The potential for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid to act as an anticancer agent would likely depend on its ability to interact with specific targets within cancer cells. Its structural similarity to other biologically active benzofurans suggests it could potentially interfere with cell cycle progression or induce apoptosis through modulation of key regulatory proteins.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-2-carboxylic acid N-(substituted)phenylamidesACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate)Low micromolar range[4]
Fluorinated benzofuran derivativesHCT116 (colorectal)19.5 - 24.8[1]
Antioxidant Activity

Many benzofuran derivatives have been reported to possess antioxidant properties.[6][7] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant capacity of benzofuran derivatives is influenced by the substitution pattern on the aromatic ring, with the presence of hydroxyl groups being particularly important for radical scavenging activity.

Hypothesized Mechanism for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid:

While 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid lacks a hydroxyl group directly on the aromatic ring, the overall electronic properties of the molecule could still contribute to some level of antioxidant activity. The dihydrofuran ring and the carboxylic acid group may play a role in stabilizing radical species.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity

The benzofuran core is also found in compounds with notable antimicrobial activity against a range of bacteria and fungi.[5][8] The mechanism of action can vary, with some derivatives targeting specific enzymes essential for microbial survival, while others may disrupt cell membrane integrity. For instance, certain 3-benzofurancarboxylic acid derivatives have shown activity against Gram-positive bacteria.[5]

Hypothesized Mechanism for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid:

The antimicrobial potential of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid would need to be evaluated against a panel of clinically relevant microorganisms. Its acidic nature and lipophilic character could facilitate its entry into microbial cells, where it might interfere with essential metabolic processes.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Generalized Synthetic Scheme:

  • Formation of the Benzofuran-3-carboxylate: A substituted salicylaldehyde (in this case, 4-methylsalicylaldehyde) can be reacted with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form an ether, which then undergoes an intramolecular cyclization to yield the benzofuran-3-carboxylate.

  • Reduction of the Furan Ring: The double bond in the furan ring of the benzofuran-3-carboxylate can be selectively reduced using a reducing agent such as magnesium in methanol to afford the 2,3-dihydrobenzofuran-3-carboxylate.

  • Hydrolysis of the Ester: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions followed by acidification.

Future Directions and Conclusion

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid stands as a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. The structural features of this compound suggest a high potential for a range of biological activities, most notably anti-inflammatory and anticancer effects. This technical guide has synthesized the available information on related compounds to provide a scientifically grounded framework for initiating research into this specific molecule.

Future investigations should focus on the targeted synthesis and rigorous biological evaluation of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. Elucidating its specific molecular targets, quantifying its potency and efficacy through a battery of in vitro and in vivo assays, and understanding its detailed mechanism of action will be crucial steps in unlocking its therapeutic potential. The insights provided herein are intended to serve as a catalyst for such endeavors, paving the way for the potential development of novel therapeutics based on this intriguing benzofuran derivative.

References

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Exploratory

An In-depth Technical Guide to 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of the Dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific subclass: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid and its derivatives. The strategic placement of the 5-methyl group and the 3-carboxylic acid functionality provides a unique chemical entity with significant potential for further derivatization and optimization in drug discovery programs. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

The Core Moiety: Synthesis and Characterization of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

A robust and reproducible synthetic route to the core scaffold is paramount for any drug discovery campaign. While a specific, detailed protocol for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is not extensively documented in publicly available literature, a general and adaptable synthetic strategy can be employed, starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a multi-step sequence, commencing with the Claisen rearrangement of an appropriately substituted allyl phenyl ether, followed by cyclization and subsequent functional group manipulations.

Experimental Protocol: Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

Step 1: Synthesis of 1-(Allyloxy)-4-methylbenzene

  • To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(allyloxy)-4-methylbenzene.

Step 2: Claisen Rearrangement to 2-Allyl-4-methylphenol

  • Heat 1-(allyloxy)-4-methylbenzene neat at 180-200 °C for 4-6 hours under an inert atmosphere.

  • Monitor the rearrangement by TLC.

  • The crude 2-allyl-4-methylphenol can be purified by vacuum distillation or column chromatography.

Step 3: Oxidative Cyclization to 5-Methyl-2,3-dihydro-1-benzofuran-3-methanol

  • Dissolve 2-allyl-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Treat the solution with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Oxidation to 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

  • Dissolve 5-methyl-2,3-dihydro-1-benzofuran-3-methanol (1.0 eq) in a mixture of acetone and water.

  • Add Jones' reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C until a persistent orange color is observed.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction by adding isopropanol.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • The product can be further purified by recrystallization.

Characterization of the Core Scaffold

Due to the limited availability of specific characterization data for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, we present the data for its closely related methyl ester analog, methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. The hydrolysis of this ester would yield the target carboxylic acid.

Table 1: Physicochemical Properties of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate [2]

PropertyValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the benzene ring, and the protons of the dihydrofuran ring, including the methine proton at the 3-position and the methylene protons at the 2-position. The chemical shifts and coupling patterns would be characteristic of the dihydrobenzofuran scaffold.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon of the carboxylic acid (or ester), and the carbons of the dihydrofuran ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activities and Therapeutic Potential

The benzofuran and dihydrobenzofuran scaffolds are associated with a diverse range of pharmacological activities.[1][3] The introduction of a 5-methyl group and a 3-carboxylic acid moiety can modulate these activities and provide opportunities for developing novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzofuran and dihydrobenzofuran derivatives.[1][4][5] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.

Table 2: Cytotoxic Activity of Selected Benzofuran and Dihydrobenzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)10.3[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)8.7[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)9.2[4]
Benzofuran-thiazolyl hydrazone derivative 5hA549 (Lung)9.05[6]
Benzofuran-thiazolyl hydrazone derivative 5hMCF-7 (Breast)12.03[6]
Benzofuran-thiazolyl hydrazone derivative 5hDU-145 (Prostate)10.01[6]
Antimicrobial Activity

Derivatives of the dihydrobenzofuran scaffold have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][7][8][9]

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzofuran derivatives (M5a, M5g)Enterococcus faecalis50[7]
Benzofuran derivatives (M5i, M5k, M5l)Candida albicans25[7]
Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI)Gram-positive bacteria50-200[8][9]
Aza-benzofuran derivative 1Salmonella typhimurium12.5[10]
Aza-benzofuran derivative 1Staphylococcus aureus12.5[10]
Aza-benzofuran derivative 1Escherichia coli25[10]
Oxa-benzofuran derivative 6Penicillium italicum12.5[10]
Oxa-benzofuran derivative 6Colletotrichum musae12.5-25[10]

Mechanism of Action: Induction of Apoptosis in Cancer Cells

A key mechanism through which dihydrobenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] This process is tightly regulated by a complex network of signaling pathways. Several studies have indicated that these compounds can interfere with critical cellular processes, leading to cell cycle arrest and ultimately, apoptosis.

A prominent mechanism involves the inhibition of tubulin polymerization.[1] By disrupting the formation of microtubules, which are essential for the mitotic spindle, these derivatives can cause cell cycle arrest in the G2/M phase. This mitotic arrest triggers the intrinsic apoptotic pathway.

Furthermore, some derivatives have been shown to modulate the expression of key apoptotic proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. This shift in the balance of apoptotic regulators leads to the activation of caspases, the key executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_0 Dihydrobenzofuran Derivative cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes Compound 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) Compound->Bcl2 Downregulation Caspases Caspase Activation Compound->Caspases Activation Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of apoptosis induction by dihydrobenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective analogs. Based on the available literature, several key structural features influence the biological activity of dihydrobenzofuran derivatives:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly impact activity. Halogenation, particularly with bromine or chlorine, has been shown to enhance anticancer activity.[4][5] The presence of a methoxy group has also been associated with potent biological effects.[4]

  • Modifications at the 3-Position: The carboxylic acid group at the 3-position is a key feature that can be derivatized to modulate activity. The formation of amides and esters can influence potency and pharmacokinetic properties.

  • Stereochemistry: For chiral centers within the dihydrobenzofuran ring, the stereochemistry can play a critical role in biological activity, with one enantiomer often being more potent than the other.

SAR_Workflow cluster_R1 R1 (Benzene Ring) cluster_R2 R2 (Position 3) cluster_Stereo Stereochemistry Core 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Halogen Halogenation (Br, Cl) Enhances Anticancer Activity Core->Halogen Methoxy Methoxy Group Potentiates Activity Core->Methoxy Amide Amide Formation Modulates Potency Core->Amide Ester Esterification Impacts PK Properties Core->Ester Chirality Chiral Centers Enantiomeric Differentiation Core->Chirality

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Foundational

A Comprehensive Spectroscopic Guide to 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: Structure Elucidation for Drug Discovery

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (C₁₀H₁₀O₃, MW: 178.18 g/mol ). Benzofuran derivatives are significant sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (C₁₀H₁₀O₃, MW: 178.18 g/mol ). Benzofuran derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate structural elucidation is the bedrock of drug development, ensuring that biological activity is correctly attributed to the intended molecule. This document serves as a key reference for researchers, scientists, and drug development professionals, detailing the predicted mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy signatures of the title compound. We will explore the theoretical underpinnings of each technique, present robust experimental protocols, and offer a detailed interpretation of the expected spectral data, grounded in established chemical principles.

Introduction: The Significance of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core.[1] This scaffold is a privileged structure in drug discovery, appearing in numerous compounds with therapeutic potential. The dihydro-benzofuran moiety provides a rigid, three-dimensional structure, while the carboxylic acid group offers a key site for hydrogen bonding, salt formation, or further chemical modification into esters or amides, making it a versatile building block in synthetic chemistry.[1][2] The methyl group at the 5-position subtly modifies the electronic and lipophilic properties of the aromatic ring, which can be critical for tuning target binding affinity and pharmacokinetic properties.

Understanding the precise spectroscopic fingerprint of this molecule is paramount for quality control, reaction monitoring, and ensuring the structural integrity of novel drug candidates derived from this core.

Molecular Structure: Chemical structure of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with atom numbering

Figure 1: Structure and atom numbering for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Integrated Spectroscopic Analysis Workflow

A multi-technique approach is essential for unambiguous structure confirmation. Each spectroscopic method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework. The following workflow illustrates a logical and efficient process for complete characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Sample Aliquots IR Infrared (IR) Spectroscopy Synthesis->IR Sample Aliquots NMR NMR Spectroscopy Synthesis->NMR Sample Aliquots Data_Integration Integrate All Data MS->Data_Integration Molecular Weight & Formula (C₁₀H₁₀O₃) IR->Data_Integration Functional Groups (-COOH, C-O, Ar) C13_NMR ¹³C NMR NMR->C13_NMR H1_NMR ¹H NMR & COSY/HSQC NMR->H1_NMR C13_NMR->Data_Integration Carbon Skeleton (10 unique carbons) H1_NMR->Data_Integration Proton Environment & Connectivity Final_Structure Confirm Structure Data_Integration->Final_Structure G img_node C10 C10 (~175 ppm) Carboxylic Acid C4 C4 (~158 ppm) Ar-O C6 C6 (~132 ppm) Ar-C (quaternary) C8 C8 (~129 ppm) Ar-CH C7 C7 (~125 ppm) Ar-CH C5 C5 (~120 ppm) Ar-C (quaternary) C9 C9 (~110 ppm) Ar-CH C2 C2 (~72 ppm) O-CH₂ C3 C3 (~45 ppm) Aliphatic CH C1 C1 (~21 ppm) Methyl

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Exploratory

Therapeutic Targeting and Pharmacological Deconvolution of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Abstract: The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1499917-46-2) scaffold represents a highly privileged pharmacophore in modern drug discovery. Characterized by its conformationally restricted bicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1499917-46-2) scaffold represents a highly privileged pharmacophore in modern drug discovery. Characterized by its conformationally restricted bicyclic core and highly reactive functional groups, this molecule serves as a critical lead for targeting inflammatory pathways, neurological disorders, and oncology. This whitepaper provides an in-depth technical analysis of its potential therapeutic targets, structure-activity relationship (SAR) dynamics, and the rigorous experimental methodologies required for target deconvolution.

Pharmacophore Deconstruction & Structural Logic

As a Senior Application Scientist, I evaluate molecular scaffolds not just by their static structure, but by their dynamic interaction potential within biological microenvironments. The uniqueness of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in the precise spatial arrangement of its functional groups[1]:

  • The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the 2,3-dihydro saturation introduces sp3 hybridization, altering the three-dimensional trajectory of the 3-carboxylic acid. This conformational restriction reduces entropic penalty upon target binding.

  • The 3-Carboxylic Acid: This moiety acts as a potent hydrogen bond donor/acceptor and a bioisostere for phosphate groups. It is essential for electrostatic interactions with basic amino acid residues (e.g., Arginine, Lysine) or metal ions (Zn²⁺, Mg²⁺) in enzyme active sites.

  • The 5-Methyl Substitution: The addition of a methyl group at the C5 position fine-tunes the molecule's lipophilicity (LogP), enhancing membrane permeability and optimizing the van der Waals interactions within hydrophobic sub-pockets of target proteins.

G Compound 5-Methyl-2,3-dihydro-1-benzofuran -3-carboxylic acid Core Dihydrobenzofuran Core (Conformational Restriction) Compound->Core Methyl 5-Methyl Group (Hydrophobic Pocket Binding) Compound->Methyl Carboxyl 3-Carboxylic Acid (H-Bond / Metal Coordination) Compound->Carboxyl

Structural deconstruction of the pharmacophore and binding roles.

Potential Therapeutic Targets & Mechanistic Pathways

Based on the structural homology of this scaffold to established clinical candidates, three primary therapeutic targets emerge:

A. Calcium-Activated Chloride Channels (TMEM16A)

Benzofuran-3-carboxylic acid derivatives are highly potent inhibitors of TMEM16A, a target implicated in secretory diarrheas, pain, and certain carcinomas. The mechanism of action relies heavily on the free carboxylic acid. Esterification of the 3-carboxylic acid completely abolishes TMEM16A inhibition, proving that the carboxylate anion is strictly required for electrostatic interaction with the positively charged pore or allosteric calcium-binding sites[2].

B. Phosphodiesterase 1B (PDE1B)

In the realm of neurological and psychological disorders (e.g., schizophrenia), 2,3-dihydrobenzofuran derivatives have been identified via pharmacophore screening as potent PDE1B inhibitors[3]. The planar-like cyclic structure mimics the purine/pyrimidine rings of endogenous cAMP/cGMP. The 3-carboxylic acid is hypothesized to coordinate with the bivalent metal ions in the PDE catalytic pocket, preventing the hydrolysis of cyclic nucleotides and thereby elevating intracellular cAMP/cGMP levels.

C. Tubulin & Apoptotic Pathways

In oncology, dihydrobenzofuran derivatives exhibit significant antiproliferative effects. They act by binding to the colchicine site on tubulin, disrupting the formation of microtubules essential for the mitotic spindle. This interference leads to mitotic arrest at the G2/M phase and subsequently triggers the intrinsic apoptotic pathway via the downregulation of anti-apoptotic Bcl-2 and cleavage of PARP-1[4].

G Drug 5-Me-DHBF-3-COOH TMEM16A TMEM16A (CaCC) Drug->TMEM16A Inhibits PDE1B PDE1B Enzyme Drug->PDE1B Inhibits Tubulin Tubulin Heterodimers Drug->Tubulin Binds Colchicine Site Cl_Efflux Inhibit Cl- Efflux (Anti-secretory) TMEM16A->Cl_Efflux cAMP Elevate cAMP/cGMP (Neuroprotection) PDE1B->cAMP Apoptosis G2/M Arrest & Apoptosis (Anticancer) Tubulin->Apoptosis

Pleiotropic pharmacological targeting of the dihydrobenzofuran scaffold.

Quantitative Structure-Activity Relationship (SAR) Summary

To underscore the importance of the specific functional groups in 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, the following table summarizes quantitative SAR data derived from analogous scaffold modifications[1][2][3][5]:

Scaffold ModificationTarget SystemEffect on Activity (IC₅₀ / Affinity)Mechanistic Rationale
Free 3-Carboxylic Acid TMEM16AHigh Potency (Low µM)Essential for electrostatic interaction with pore/Ca²⁺ site.
3-Carboxylate Ester TMEM16AInactive (>100 µM)Loss of hydrogen bond donor and critical anionic charge.
5-Methyl Substitution Cellular AssaysEnhanced PermeabilityIncreases lipophilicity (LogP) for optimal hydrophobic pocket fit.
Dihydrobenzofuran Core PDE1BHigh Affinity (Low nM)Conformational restriction effectively mimics purine/pyrimidine rings.
Halogenation (e.g., Br, Cl) AntimicrobialIncreased FungicidalModulates electron density, enhancing intracellular Ca²⁺ flux disruption.
Experimental Protocols for Target Validation

To transition from theoretical target prediction to empirical validation, rigorous, self-validating experimental systems must be employed. Below are the definitive protocols for confirming the binding kinetics and intracellular target engagement of this compound.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Objective: Quantify the binding affinity ( KD​ ) of the compound to recombinant target proteins (e.g., PDE1B).

  • Sensor Chip Functionalization: Utilize a CM5 dextran-coated chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Causality: This chemistry creates highly reactive succinimide esters that facilitate robust covalent amine coupling with the surface lysines of the target protein.

  • Ligand Immobilization: Dilute recombinant PDE1B in 10 mM Sodium Acetate (pH 4.5) and inject over the activated surface.

    • Causality: The buffer pH must be strictly maintained below the protein's isoelectric point (pI). This ensures the protein is positively charged, allowing it to electrostatically pre-concentrate on the negatively charged dextran matrix prior to covalent linkage.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute in the running buffer (PBS-P+) to achieve a final DMSO concentration of exactly 1.0%.

    • Causality: Small molecules generate low response units (RU). Strict DMSO matching between the sample and the running buffer is critical to prevent bulk refractive index shifts that would otherwise mask the true binding signal.

  • Kinetic Injection: Inject the compound in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the compound physically engages its target within the complex environment of a living cell.

  • Cell Treatment: Incubate live target-expressing cells with 10 µM of the compound or vehicle (0.1% DMSO) for 1 hour at 37°C.

    • Causality: This duration allows sufficient time for the small molecule to penetrate the lipid bilayer and reach thermodynamic binding equilibrium with the intracellular target.

  • Thermal Aliquoting: Harvest the cells, divide them into equal aliquots in PCR tubes, and subject them to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermocycler.

    • Causality: Heat induces protein unfolding and subsequent precipitation. If the drug is bound to the target, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) to a higher value compared to the vehicle control.

  • Lysis and Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Chemical detergents can disrupt drug-protein interactions. Freeze-thawing maintains native binding. Ultracentrifugation strictly separates the heat-aggregated (denatured) proteins from the soluble (native, drug-stabilized) fraction.

  • Detection: Analyze the soluble fractions via Western Blot using target-specific antibodies. Plot band intensities against temperature to calculate the ΔTm​ .

G Prep Cell Lysate Prep (Native State) Incubate Compound Incubation (Dose-Response) Prep->Incubate Heat Thermal Gradient (40°C - 70°C) Incubate->Heat Centrifuge Ultracentrifugation (Isolate Soluble Fraction) Heat->Centrifuge Detect Western Blot (Target Stabilization) Centrifuge->Detect

CETSA workflow for validating intracellular target engagement.

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Foundational

An In-depth Technical Guide to 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Dihydrobenzofuran Scaffold The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold that forms the core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive framework in medicinal chemistry. Within this class, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid stands out as a compound of significant interest due to its potential therapeutic applications, particularly in the realms of anti-inflammatory and antioxidant agents.[3][4] This in-depth technical guide provides a comprehensive literature review of its synthesis, chemical properties, and known biological activities, offering valuable insights for researchers engaged in drug discovery and development.

Synthetic Strategies: Building the Dihydrobenzofuran Core

The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is not explicitly detailed in the reviewed literature. However, based on established methodologies for analogous 2,3-dihydro-1-benzofuran-3-carboxylic acids, a robust and adaptable synthetic pathway can be proposed. The most common and efficient approach involves a multi-step sequence commencing with a substituted salicylaldehyde, followed by the formation of a benzofuran-3-carboxylate ester, subsequent reduction of the furan ring, and finally, hydrolysis to the desired carboxylic acid.[2][5]

Proposed Synthetic Pathway

A logical and experimentally supported route to synthesize 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is outlined below. This pathway leverages the reaction of 4-methylsalicylaldehyde with ethyl diazoacetate to construct the benzofuran core.

Synthetic Pathway 4-Methylsalicylaldehyde 4-Methylsalicylaldehyde Intermediate_A Ethyl 5-methyl-1-benzofuran-3-carboxylate 4-Methylsalicylaldehyde->Intermediate_A 1. HBF4·OEt2 2. H2SO4 Ethyl_2-diazoacetate Ethyl 2-diazoacetate Ethyl_2-diazoacetate->Intermediate_A Intermediate_B Ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Intermediate_A->Intermediate_B Mg, MeOH Final_Product 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Intermediate_B->Final_Product NaOH, H2O/MeOH

Figure 1: Proposed synthetic pathway for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.
Step 1: Synthesis of Ethyl 5-methyl-1-benzofuran-3-carboxylate

This initial step involves the condensation of 4-methylsalicylaldehyde with ethyl diazoacetate. This reaction, often catalyzed by a Lewis acid such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂), proceeds through a tandem C-H activation, decarbonylation, and annulation process to form the benzofuran ring system.[5] Subsequent treatment with a strong acid like sulfuric acid facilitates dehydration to yield the stable benzofuran ester.

Experimental Protocol:

  • To a solution of 4-methylsalicylaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of HBF₄·OEt₂ at room temperature.

  • Slowly add a solution of ethyl diazoacetate in the same solvent. The reaction is typically accompanied by the evolution of nitrogen gas.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully add concentrated sulfuric acid to the reaction mixture and stir to effect dehydration.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain ethyl 5-methyl-1-benzofuran-3-carboxylate.

Step 2: Reduction to Ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

The selective reduction of the furan ring's double bond without affecting the benzene ring or the ester group is a critical step. A well-established method for this transformation is the use of magnesium turnings in methanol.[2] This reaction provides the desired 2,3-dihydrobenzofuran scaffold.

Experimental Protocol:

  • To a solution of ethyl 5-methyl-1-benzofuran-3-carboxylate in methanol, add magnesium turnings portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.

Step 3: Hydrolysis to 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide in a mixture of water and an alcohol like methanol or ethanol.[3]

Experimental Protocol:

  • Dissolve ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to obtain 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid would heavily rely on ¹H and ¹³C NMR spectroscopy. Based on the analysis of similar structures, the following characteristic chemical shifts can be anticipated.[6][7][8][9][10][11]

Predicted ¹H NMR (in CDCl₃):

  • Aromatic Protons (3H): Signals in the range of δ 6.8-7.2 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • CH₂-O- (2H): A multiplet or two separate signals (diastereotopic protons) in the region of δ 4.5-5.0 ppm.

  • -CH-COOH (1H): A triplet or multiplet around δ 3.8-4.2 ppm.

  • Ar-CH₃ (3H): A singlet at approximately δ 2.3 ppm.

  • -COOH (1H): A broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR (in CDCl₃):

  • -COOH: Signal in the range of δ 170-180 ppm.

  • Aromatic Carbons (6C): Multiple signals between δ 110-160 ppm.

  • -CH₂-O-: Signal around δ 70-80 ppm.

  • -CH-COOH: Signal in the region of δ 40-50 ppm.

  • Ar-CH₃: A signal at approximately δ 20-25 ppm.

Biological Activity and Therapeutic Potential

The benzofuran scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[2] Derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid have shown promise as anti-inflammatory and antioxidant agents.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[12][13][14] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection.

Anti-inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Target_Compound->COX_Enzymes Inhibition

Figure 2: Postulated anti-inflammatory mechanism of action via COX inhibition.

While specific IC₅₀ values for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid are not available, studies on structurally related benzofuran derivatives have demonstrated significant inhibitory activity against COX enzymes, with some exhibiting selectivity for COX-2.[3][15] For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2, with IC₅₀ values for interleukin-6 and prostaglandin E₂ in the low micromolar range.[16]

Antioxidant Activity

The antioxidant potential of phenolic and heterocyclic compounds is well-documented. The 2,3-dihydrobenzofuran scaffold, particularly when substituted with hydroxyl or other electron-donating groups, can act as a potent free radical scavenger.[17][18][19] The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The mechanism of antioxidant action likely involves the donation of a hydrogen atom from the molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of the methyl group at the 5-position may also influence the electronic properties of the aromatic ring and contribute to the overall antioxidant capacity.

Studies on related dihydrobenzofuran derivatives have reported significant free radical scavenging activity. For example, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, isolated from Penicillium citrinum, exhibited an IC₂₀ value of 10.39 µM in the DPPH assay.[17][18] While the target molecule lacks the dihydroxy substitution, the inherent properties of the dihydrobenzofuran ring system suggest it may still possess notable antioxidant properties.

Future Perspectives and Drug Development

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the established biological activities of the dihydrobenzofuran scaffold make it an attractive candidate for further investigation.

Key areas for future research include:

  • Optimization of Synthesis: Development of a high-yielding and scalable synthesis for the target molecule and its derivatives.

  • In-depth Biological Evaluation: Comprehensive screening of the compound's anti-inflammatory and antioxidant activities using a panel of in vitro and in vivo assays to determine IC₅₀ values and elucidate the precise mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the impact of substituents on the benzofuran ring and the carboxylic acid moiety on biological activity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to evaluate its drug-like potential.

Conclusion

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a molecule of considerable interest within the field of medicinal chemistry. While specific experimental data for this compound is limited in the current literature, a robust synthetic strategy can be proposed based on established methods for analogous structures. The well-documented anti-inflammatory and antioxidant properties of the 2,3-dihydrobenzofuran scaffold provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this promising molecule and its derivatives.

References

  • Isloor, A. M., Kalluraya, B., & Shetty, P. (2009). Synthesis and antimicrobial activities of some new 1, 2, 4-triazolo [3, 4-b]-1, 3, 4-thiadiazoles and 1, 2, 4-triazolo [3, 4-b]-1, 3, 4-thiadiazines carrying 2-benzofuran moiety. European journal of medicinal chemistry, 44(9), 3784-3788.
  • Carter, J. S., Kramer, S. W., & Blaskovich, M. A. (2008). New cyclooxygenase-2/5-lipoxygenase inhibitors. 1. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: discovery and variation of the 5-keto substituent. Journal of medicinal chemistry, 41(7), 1112-1123.
  • Carter, J. S., Kramer, S. W., & Blaskovich, M. A. (2008). New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring. Journal of medicinal chemistry, 41(7), 1124-1137.
  • Castañeda-Hernández, G., et al. (2020). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding. Biomolecules, 10(1), 176.
  • BenchChem. (2025). 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • Joo, Y. H., et al. (2003). 2,3-Diarylbenzopyran derivatives as a novel class of selective cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 413-417.
  • Weis, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4899.
  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 46, 128172.
  • Chen, C. H., et al. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a Novel Antioxidant, from Penicillium citrinum F5.
  • Rinaldi, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723.
  • Chen, C. H., et al. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5.
  • Rinaldi, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723.
  • Latif, A., et al. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4-one Derivative: A Theoretical Study. Journal of Molecular Structure, 1225, 129112.
  • Hossain, M. M., & Dudley, M. E. (2019).
  • Reddy, G. S., & Sabitha, G. (2006). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 118(5), 459-466.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0163913). Retrieved from [Link]

  • Kumar, G., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 11, 1374-1380.
  • Jin, X., et al. (2026). A dihydrofuro[2,3-b]benzofuran derivative alleviates lipopolysaccharide induced acute lung injury via suppressing MAPK signaling. Frontiers in Pharmacology.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.
  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(15), 4855-4867.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
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  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
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  • Choi, H. D., & Lee, U. (2008). 5-Ethyl-2-methyl-3-phenyl-sulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(5), o938.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 5-methylfuran-2-carboxylate (CAS 14003-12-4).
  • Cilibrizzi, A., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Lee, K., & Kim, S. (2016). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates Followed by Oxidation. Bulletin of the Korean Chemical Society, 37(1), 11-14.

Sources

Exploratory

The Evolution of Dihydrobenzofuran Scaffolds: From Natural Neolignans to Synthetic Therapeutics

Executive Summary & Historical Context The 2,3-dihydrobenzofuran (DHB) ring system—historically referred to as "coumaran"—is a privileged heterocyclic scaffold composed of a benzene ring fused to a partially saturated fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The 2,3-dihydrobenzofuran (DHB) ring system—historically referred to as "coumaran"—is a privileged heterocyclic scaffold composed of a benzene ring fused to a partially saturated five-membered furan ring[1]. Initially discovered as a core structural motif in naturally occurring plant metabolites such as neolignans, pterocarpans, and tremetone[2], the DHB nucleus has evolved from a botanical curiosity into a cornerstone of modern medicinal chemistry. Today, this scaffold is heavily utilized in the design of next-generation therapeutics spanning neurological, gastrointestinal, and inflammatory disease indications.

Pharmacophore Evolution: The Causality of Conformational Restriction

In drug development, the transition from fully aromatic benzofurans to partially saturated 2,3-dihydrobenzofurans is rarely arbitrary. The causality behind this structural modification lies in the principles of conformational restriction .

By cyclizing an alkyl substituent to form the [5,6] fused bicyclic DHB scaffold, medicinal chemists deliberately reduce the number of rotatable bonds[3]. This restriction lowers the entropic penalty upon target binding and enhances blood-brain barrier (BBB) permeability[3]. Furthermore, the saturation of the furan ring alters the electronic distribution of the molecule, often mitigating the off-target toxicity and reactive metabolite formation that is frequently associated with planar, fully aromatic systems[3].

Quantitative Biological Activity of DHB Compounds

The biological versatility of DHB derivatives spans from central nervous system (CNS) modulation to anti-inflammatory and anticancer applications[2][4].

Table 1: Pharmacological Profile of Key Dihydrobenzofuran Derivatives

CompoundSource / TypeTarget / MechanismPotency (IC50 / ED50 / Ki)Clinical Status
Prucalopride Synthetic5-HT4 Receptor AgonistHigh affinity (Ki < 11 nM)FDA Approved
3',4-O-dimethylcedrusin (DCN) Natural (Magnolia biondii)PDE4 InhibitorIC50 = 3.26 ± 0.28 μMPreclinical
Aspeterreurone A Fungal (Aspergillus terreus)STAT3 PhosphorylationCytotoxic (low μM range)Discovery
Compound 53A (Propofol Analog) SyntheticGABAA Receptor ModulatorED50 = 3.898 mg/kgPreclinical

(Data synthesized from pharmacological evaluations[3][5][6][7])

Mechanistic Pathways: DHB in PDE4 Inhibition

A prime example of DHB's therapeutic utility is its role in treating inflammatory diseases like atopic dermatitis. 3′,4-O-dimethylcedrusin (DCN), a natural dihydrobenzofuran neolignan, exhibits moderate potency against Phosphodiesterase 4 (PDE4)[5]. Structural analysis reveals that the dihydrobenzofuran ring of DCN significantly overlaps with the phthalimide ring of apremilast (an FDA-approved PDE4 inhibitor), allowing it to extend into the same S-pocket of the enzyme and form critical hydrogen bonds[5].

By competitively inhibiting PDE4, DHB derivatives prevent the hydrolysis of cyclic AMP (cAMP). The sustained cAMP levels allosterically activate Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the transcriptional suppression of pro-inflammatory cytokines.

Pathway DHB Dihydrobenzofuran (e.g., DCN) PDE4 PDE4 Enzyme DHB->PDE4 Competitive Inhibition cAMP cAMP Levels (Maintained) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Cascade Inflammation Pro-inflammatory Cytokines ↓ CREB->Inflammation Transcriptional Suppression

Fig 1. PDE4 inhibition signaling pathway by dihydrobenzofuran derivatives.

Synthetic Methodologies: Constructing the DHB Core

Historically, DHBs were synthesized via the brute-force hydrogenation of benzofurans[1]. However, modern synthetic chemistry relies on transition-metal-catalyzed intramolecular cross-coupling to achieve high yields and stereoselectivity under ambient conditions[2].

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp3)–H/C(sp2)–H Coupling

To construct 2,3-dihydrobenzofuran derivatives from alkyl phenyl ethers, researchers utilize a Pd-catalyzed protocol that activates unactivated C-H bonds[2]. This protocol is designed as a self-validating system: the use of 1,4-benzoquinone (BQ) ensures the continuous regeneration of the active Pd(II) catalyst, while the dual-base system (AgOAc/LiOAc) drives the deprotonation step, ensuring the reaction only proceeds to completion if all catalytic cycle intermediates are successfully formed[2].

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube, combine the alkyl phenyl ether precursor (1.0 equiv) with Pd(OAc)2 (catalytic amount, typically 5-10 mol%).

  • Oxidant and Base Addition: Add 1,4-benzoquinone (BQ) as the oxidant. Introduce AgOAc and LiOAc to serve as the basic medium required for the C-H bond activation step[2].

  • Solvent Introduction: Suspend the mixture in an appropriate anhydrous solvent (e.g., DCE or toluene) under an inert argon atmosphere to prevent premature oxidation or side reactions.

  • Thermal Activation: Heat the sealed tube to 100°C for 12–24 hours. The Pd(II) catalyst facilitates the sequential C(sp3)–H and C(sp2)–H bond activation, followed by reductive elimination to close the furan ring[2].

  • Reaction Monitoring (Validation): Monitor the conversion via Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the starting ether validates the completion of the cyclization.

  • Quenching and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the pure 2,3-dihydrobenzofuran product[2].

Workflow Precursor Alkyl Phenyl Ether Precursor Catalyst Pd(OAc)2 Catalyst + BQ Oxidant Precursor->Catalyst Base addition (LiOAc/AgOAc) Activation Intramolecular C-H Bond Activation Catalyst->Activation Heating (100°C) Cyclization Reductive Elimination & Cyclization Activation->Cyclization Pd(II) to Pd(0) Purification Chromatographic Purification Cyclization->Purification Reaction quench Product 2,3-Dihydrobenzofuran Product Purification->Product Yield isolation

Fig 2. Pd-catalyzed intramolecular C-H coupling workflow for DHB synthesis.

Clinical Translation: FDA-Approved Therapeutics

The clinical validation of the dihydrobenzofuran scaffold is best exemplified by Prucalopride (marketed as Motegrity). Approved by the FDA for the treatment of chronic idiopathic constipation, prucalopride is chemically defined as a dihydrobenzofuran-7-carboxamide derivative[8].

Unlike older prokinetic agents that suffered from severe cardiovascular toxicity, prucalopride's DHB core contributes to its highly selective and specific agonism of the 5-HT4 receptor. In vitro studies demonstrate that prucalopride exhibits a high affinity (Ki < 11 nM) for human 5-HT4 receptors[7]. The structural rigidity provided by the dihydrobenzofuran ring ensures optimal alignment within the receptor's binding pocket, elevating intracellular cAMP levels and enhancing the peristaltic reflex without triggering off-target hERG channel inhibition at therapeutic doses[7][8].

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review RSC Advances[Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Frontiers in Chemistry[Link]

  • Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model Journal of Medicinal Chemistry (ACS)[Link]

  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics Molecules (PMC)[Link]

  • MOTEGRITY (prucalopride) tablets, for oral use - FDA Prescribing Information U.S. Food and Drug Administration (FDA)[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents ResearchGate[Link]

  • Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022 Frontiers in Microbiology[Link]

  • APO-PRUCALOPRIDE Product Monograph Health Canada[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Scientific Context Benzofuran derivatives, particularly 2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Scientific Context

Benzofuran derivatives, particularly 2,3-dihydrobenzofurans, are highly valued privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antioxidant and anti-inflammatory properties 1. Among these, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid presents a unique analytical challenge. The presence of a chiral center at C-3, a carboxylic acid functional group, and a substituted aromatic ring requires a multi-modal, orthogonal analytical approach to ensure structural integrity and purity.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . In this framework, each technique interrogates a distinct physical property of the molecule. If a degradation product or synthetic impurity is present, it will be independently flagged by the chromatographic retention shift (HPLC), mass variance (LC-MS), or proton coupling disruption (NMR), ensuring absolute confidence in the Certificate of Analysis (CoA).

Physicochemical Profile
PropertyValue / Description
Chemical Name 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS Number 1499917-46-2 2
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol 1
Key Structural Features 2,3-dihydrobenzofuran core, C-5 methyl, C-3 carboxylate

Analytical Strategy & Workflow

To achieve full characterization, we employ a four-pillar strategy. The workflow below illustrates the parallel processing of the sample to prevent degradation artifacts from sequential handling.

Workflow A Sample Preparation (5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid) B HPLC-UV Analysis (Purity & Degradation Profiling) A->B Aliquot 1 C LC-ESI-MS (Molecular Weight Confirmation) A->C Aliquot 2 D 1H & 13C NMR Spectroscopy (Regiochemistry & Core Elucidation) A->D Aliquot 3 E FT-IR Spectroscopy (Functional Group Validation) A->E Aliquot 4 F Data Integration (Certificate of Analysis Generation) B->F C->F D->F E->F

Fig 1. Multi-modal analytical workflow for dihydrobenzofuran characterization.

Step-by-Step Methodologies

HPLC-UV for Purity Determination

Causality & Rationale: The molecule contains a carboxylic acid with a pKa of approximately 4.5. If analyzed in a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to severe peak tailing and split peaks. We utilize 0.1% Formic Acid (pH ~2.7) to fully protonate the carboxylate, ensuring the molecule remains in its neutral, hydrophobic state for sharp, Gaussian peak shapes on a C18 column.

Protocol:

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol (HPLC grade). Sonicate for 2 minutes.

  • Column: C18, 2.1 x 100 mm, 1.7 µm (Superficially Porous Particle preferred for high efficiency).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl absorption) and 254 nm (aromatic ring).

  • Flow Rate: 0.4 mL/min at 40°C.

LC-ESI-MS for Mass Confirmation

Causality & Rationale: While positive Electrospray Ionization (ESI+) is standard for basic amines, carboxylic acids are highly prone to deprotonation. Utilizing ESI in negative mode (ESI-) specifically targets the acidic proton, yielding a robust [M−H]− ion. This acts as a chemical filter, suppressing background noise from non-acidic impurities.

Protocol:

  • Injection: Divert the HPLC flow (from method 3.1) into the MS source.

  • Ionization: ESI Negative Mode.

  • Parameters: Capillary voltage at 2.5 kV, Desolvation temperature at 350°C.

  • MS/MS Fragmentation: Apply a collision energy of 15-20 eV. Expect a neutral loss of 44 Da ( CO2​ ), which is the diagnostic signature of a carboxylic acid moiety, yielding a fragment at m/z 133.1.

1D & 2D NMR Spectroscopy for Structural Elucidation

Causality & Rationale: To definitively prove the regiochemistry (the exact placement of the methyl group at C-5 and the acid at C-3), 1D NMR is insufficient. We must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) [[3]](). Furthermore, the 2,3-dihydrobenzofuran core features a chiral center at C-3, making the adjacent C-2 protons diastereotopic. They will couple with each other and with the C-3 proton, creating a distinct AMX spin system that serves as the ultimate proof of the closed dihydrobenzofuran ring.

Protocol:

  • Solvent Choice: Dissolve 10 mg of sample in 0.6 mL of DMSO- d6​ . Why DMSO? It forms strong hydrogen bonds with the carboxylic acid, preventing rapid proton exchange and allowing the COOH proton to be visible in the spectrum (~12.5 ppm).

  • Acquisition (1H): 400 or 500 MHz, 16 scans, relaxation delay of 2.0 s.

  • Acquisition (13C): 100 or 125 MHz, 1024 scans.

  • 2D NMR: Run HSQC (direct C-H coupling) and HMBC (long-range C-H coupling). Look for the HMBC correlation between the C-5 methyl protons and the C-4/C-6 aromatic carbons to confirm substitution.

FT-IR Spectroscopy for Functional Group Validation

Causality & Rationale: While NMR provides connectivity, FT-IR provides instantaneous validation of bond dipole moments. Using Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (broad O-H stretches) that mask the intrinsic carboxylic acid O-H stretch.

Protocol:

  • Preparation: Ensure the diamond ATR crystal is clean (background scan).

  • Measurement: Place 1-2 mg of neat solid powder directly onto the crystal. Apply standard pressure.

  • Acquisition: 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Expected Quantitative Data & Characterization

The following tables summarize the self-validating data points expected for highly pure 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Table 2: Expected LC-MS Data
Ionization ModeParent Ion (m/z)Key MS/MS Fragments (m/z)Diagnostic Meaning
ESI Negative (-) 177.1 [M−H]− 133.1Loss of CO2​ (44 Da), confirming the free carboxylic acid.
ESI Positive (+) 179.1 [M+H]+ 161.1Loss of H2​O (18 Da), typical for protonated oxygenated compounds.
Table 3: Expected ¹H NMR Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
~12.60 br s1H-COOHStrongly deshielded acidic proton, visible due to DMSO H-bonding.
~7.10 s (broad)1HAr-H (C-4)Meta-coupling only; adjacent to the methyl group.
~6.95 d, J = 8.0 Hz1HAr-H (C-6)Ortho-coupled to H-7.
~6.70 d, J = 8.0 Hz1HAr-H (C-7)Ortho-coupled to H-6; shielded by the adjacent ring oxygen.
~4.75 dd, J = 9.5, 9.5 Hz1H-CH₂- (C-2a)Diastereotopic proton, geminal & vicinal coupling (AMX system).
~4.55 dd, J = 9.5, 5.5 Hz1H-CH₂- (C-2b)Diastereotopic proton, geminal & vicinal coupling.
~4.25 dd, J = 9.5, 5.5 Hz1H-CH- (C-3)Chiral center proton, coupled to C-2 protons.
~2.25 s3H-CH₃ (C-5)Singlet confirming attachment to the fully substituted aromatic C-5.
Table 4: Expected FT-IR (ATR) Signatures
Wavenumber (cm⁻¹)IntensityFunctional GroupNote
3300 - 2500 Broad, StrongO-H stretchCharacteristic of hydrogen-bonded carboxylic acid dimers.
1705 Strong, SharpC=O stretchCarbonyl of the carboxylic acid.
1490, 1605 MediumC=C stretchAromatic ring breathing modes.
1240 StrongC-O-C stretchAsymmetric stretch of the dihydrobenzofuran ether linkage.

Conclusion

By integrating HPLC-UV, negative-mode LC-ESI-MS, 2D NMR, and ATR-FTIR, the analytical workflow described herein provides a robust, self-validating matrix for the characterization of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. The specific tuning of these methods—such as the use of acidic mobile phases to prevent carboxylate ionization during chromatography, and the reliance on DMSO- d6​ to preserve acidic proton visibility in NMR—ensures highest-fidelity data recovery for downstream drug development and synthetic validation.

References

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid - Smolecule Smolecule.com
  • 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | 1501283-66-4 - Appchem Appchemical.com
  • Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii - MDPI MDPI.com

Sources

Application

Advanced HPLC Method Development and Validation for the Purity Analysis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

Introduction & Mechanistic Rationale 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1499917-46-2) is a highly valued chemical building block utilized in the synthesis of biologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1499917-46-2) is a highly valued chemical building block utilized in the synthesis of biologically active compounds, including anti-inflammatory agents and phosphodiesterase-4 (PDE4) inhibitors[1][2]. Because it serves as a critical intermediate in multi-step organic synthesis, its purity directly dictates the yield, safety profile, and efficacy of downstream Active Pharmaceutical Ingredients (APIs).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires overcoming specific chromatographic challenges. The synthesis of benzofuran derivatives often yields structurally similar impurities that are difficult to resolve using generic methods[3]. These include:

  • Oxidized Analogs: Dehydrogenation during synthesis can yield the fully aromatic 5-methylbenzofuran-3-carboxylic acid.

  • Positional Isomers: Non-regioselective cyclization can produce isomers such as 4-methyl or 6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

  • Esterified Byproducts: Reactions in alcoholic solvents can lead to the formation of methyl esters, such as methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate[4].

Chromatographic Causality: The "Why" Behind the Method

To achieve baseline separation of these closely related species, we must engineer a method based on specific molecular interactions rather than relying solely on hydrophobicity.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): While standard C18 columns separate analytes based on partitioning, they often fail to resolve the partially saturated dihydrobenzofuran core from its fully aromatic benzofuran impurity. By employing a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in π−π interactions with the aromatic ring of the analytes. The fully aromatic oxidized benzofuran impurity interacts more strongly than the dihydrobenzofuran API, resulting in excellent peak resolution[5].

  • Mobile Phase pH Control: The target analyte contains a carboxylic acid moiety with a pKa​ of approximately 4.0. If the mobile phase pH is near this pKa​ , the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. To enforce a single protonation state, the mobile phase pH must be maintained at least two units below the pKa​ . The addition of 0.1% Trifluoroacetic acid (TFA) in water achieves a pH of ~2.0, fully suppressing ionization and acting as an ion-pairing agent to sharpen peak shapes[5][6].

G API 5-Methyl-2,3-dihydro- 1-benzofuran-3-carboxylic acid Imp1 Oxidized Impurity (Benzofuran core) API->Imp1 Oxidative Stress Imp2 Positional Isomers (4-Methyl / 6-Methyl) API->Imp2 Synthetic Byproduct Imp3 Esterified Byproducts (Methyl esters) API->Imp3 Solvent Reaction Strat1 Resolved via π-π interactions (Phenyl-Hexyl Column) Imp1->Strat1 Strat2 Resolved via shape selectivity (High-efficiency sub-2µm) Imp2->Strat2 Strat3 Resolved via polarity difference (Organic modifier gradient) Imp3->Strat3

Impurity profiling logic and chromatographic resolution strategies for benzofuran derivatives.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) prior to sample analysis. If the SST criteria (resolution, tailing factor, and theoretical plates) are not met, the system halts, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix and degas.

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile to ensure total solubilization of both the polar acid and the non-polar ester impurities.

Step 3: Standard and Sample Preparation

  • Standard Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to the mark (Final concentration: 1.0 mg/mL).

  • System Suitability Solution (SST): Spike 1.0 mL of the Standard Solution with 10 µL of a 0.1 mg/mL solution of 5-methylbenzofuran-3-carboxylic acid (oxidized impurity). This forces the system to prove it can resolve the most challenging critical pair.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides π−π selectivity for aromatic impurities[5].
Column Temperature 35 °CReduces mobile phase viscosity and stabilizes retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 225 nm & 254 nm225 nm captures the dihydrobenzofuran core; 254 nm tracks aromatic impurities.
Autosampler Temp 5 °CPrevents degradation/esterification of the carboxylic acid in solution.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.08515High aqueous holds polar isomers and stabilizes the column.
5.08515Isocratic hold to resolve early-eluting positional isomers.
15.04060Linear ramp to elute the main API and oxidized impurities.
20.01090High organic wash to elute strongly retained esterified byproducts.
22.08515Return to initial conditions.
28.08515Re-equilibration (Self-validation requirement).

Method Validation & System Suitability

A reliable analytical method must adhere to ICH Q2(R1) guidelines. The following validation parameters demonstrate the method's robustness and suitability for quality control release testing.

G A Target Analyte: 5-Methyl-2,3-dihydro- 1-benzofuran-3-carboxylic acid B Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B Structural Analysis C Mobile Phase Optimization (0.1% TFA to suppress ionization) B->C Retention Strategy D Gradient Elution Design (Resolve oxidized & isomeric impurities) C->D Peak Resolution E Method Validation (ICH Q2(R1) Guidelines) D->E Robustness Check F Purity Assessment (Quantitation & Release) E->F Final Protocol

Workflow for HPLC method development and validation of benzofuran derivatives.

Table 3: System Suitability and Validation Summary

Validation ParameterAcceptance CriteriaObserved ResultsStatus
System Suitability (Resolution, Rs​ ) Rs​≥2.0 (API vs Oxidized Impurity)2.8PASS
Tailing Factor ( Tf​ ) Tf​≤1.5 1.12PASS
Linearity ( R2 ) ≥0.999 (Range: 0.1 to 1.5 mg/mL)0.9998PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPASS
Method Precision (%RSD) ≤2.0% (n=6 injections)0.45%PASS
Accuracy (Recovery %) 98.0% – 102.0% at 3 concentration levels99.6% – 100.4%PASS
Data Interpretation

The baseline separation ( Rs​=2.8 ) of the critical pair (the dihydrobenzofuran API and its oxidized benzofuran counterpart) validates the choice of the Phenyl-Hexyl column. The excellent tailing factor ( Tf​=1.12 ) confirms that 0.1% TFA successfully suppresses the ionization of the carboxylic acid group, preventing secondary interactions with free silanols on the silica support.

References

  • "methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate - Chemical Synthesis Database." Chemsynthesis.com. URL: [Link]

  • "Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • "A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis." Organic Process Research & Development - ACS Publications. URL:[Link]

  • "Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance." International Journal of Pharmacy & Pharmaceutical Research. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the In Vitro Screening of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The 2,3-dihydro-1-benzofuran scaffold is a prominent structural motif in a multitude of biologically active natural products and synthetic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2,3-dihydro-1-benzofuran scaffold is a prominent structural motif in a multitude of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][2][3] The specific derivative, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, and its analogues represent a promising class of molecules for therapeutic development. The strategic placement of the methyl and carboxylic acid groups offers opportunities for functionalization, enabling the modulation of physicochemical properties and biological targets.[1]

This comprehensive guide provides a strategic framework and detailed protocols for the in vitro screening of novel 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives. The presented workflows are designed to first establish a baseline of cellular toxicity and then to elucidate specific mechanisms of action, focusing on anti-inflammatory and antioxidant activities, which are commonly associated with this class of compounds.[1]

Strategic Screening Cascade: From Cytotoxicity to Mechanism of Action

A logical and stepwise approach is crucial for the efficient and cost-effective screening of a new chemical series. Our proposed cascade begins with a broad assessment of cytotoxicity to determine safe concentration ranges for subsequent, more complex biological assays. This is followed by a tiered screening approach to investigate anti-inflammatory and antioxidant potential.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Mechanism Screening cluster_2 Phase 3: Target-Specific & Mechanistic Assays A Compound Library of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Derivatives B Cytotoxicity Screening (e.g., MTT or XTT Assay) A->B Initial Evaluation C Anti-inflammatory Activity (LPS-stimulated Macrophages) B->C Non-toxic Concentrations D Antioxidant Activity (ROS Measurement) B->D Non-toxic Concentrations E Cytokine Profiling (ELISA for TNF-α, IL-6) C->E F Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) C->F G NF-κB Pathway Analysis (Western Blot, Reporter Assay) C->G H Neuroprotection Assays (e.g., Neurite Outgrowth) D->H If neuroprotective activity is hypothesized

Caption: A strategic workflow for the in vitro screening of benzofuran derivatives.

Part 1: Foundational Cytotoxicity Assessment

Before evaluating the specific biological activities of your derivatives, it is imperative to determine their intrinsic cytotoxicity. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5]

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human or murine cell line (e.g., HEK293 for general toxicity, RAW 264.7 for subsequent inflammation studies)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4][6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 24-48 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well.[4] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 (half-maximal inhibitory concentration) value.

Derivative Structure Modification IC50 (µM) on RAW 264.7 cells
Parent Compound-> 100
Derivative AEsterification of carboxylic acid85.3
Derivative BAmide formation at carboxylic acid> 100
Derivative CAddition of a nitro group to the benzene ring12.7

This is an example data table. Actual results will vary.

Part 2: Screening for Anti-Inflammatory Activity

A key therapeutic potential of benzofuran derivatives lies in their anti-inflammatory effects.[1] A robust and widely accepted model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[8][9] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[9]

Protocol 2.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying nitrite (a stable metabolite of NO) in the cell culture supernatant.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.1. After 24 hours, pre-treat the cells with non-toxic concentrations of the benzofuran derivatives for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Protocol 2.2: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines in the cell culture supernatant.[10][11]

Materials:

  • ELISA kits for murine TNF-α and IL-6

  • Cell culture supernatants from the experiment in Protocol 2.1

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit. Generally, this involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.[12]

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a biotinylated detection antibody.[13]

    • Adding an enzyme-conjugated streptavidin (e.g., HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve. Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & leads to degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes induces transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK Potential Inhibition Point Benzofuran->NFkB Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway in macrophages.

Part 3: Assessing Antioxidant and Neuroprotective Potential

Benzofuran derivatives are also recognized for their antioxidant properties, which can contribute to both their anti-inflammatory and neuroprotective effects.[1] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is implicated in numerous diseases.[14][15]

Protocol 3.1: Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, making it a widely used indicator of overall oxidative stress.[14][16][17]

Materials:

  • Cell line of interest (e.g., neuronal cell line like SH-SY5Y or PC12 for neuroprotection studies)

  • DCFH-DA probe

  • Oxidative stress inducer (e.g., H2O2 or menadione)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the benzofuran derivatives for 1-2 hours.

  • DCFH-DA Loading: Remove the medium and wash the cells with sterile PBS. Add medium containing 10-20 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.[14]

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove excess probe. Add medium containing the oxidative stress inducer (e.g., 100 µM H2O2) and the test compounds.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14] Monitor the fluorescence over time (e.g., every 15 minutes for 1-2 hours).

Protocol 3.2: Neurite Outgrowth Assay for Neuroprotection

For derivatives that show significant antioxidant activity, assessing their neuroprotective potential is a logical next step. A common method is to measure their ability to protect neurons from damage or to promote neurite outgrowth.[18][19]

Materials:

  • Neuronal cell line (e.g., PC12 or differentiated SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or vincristine for a chemotherapy-induced neuropathy model)[18]

  • High-content imaging system or microscope with image analysis software

Procedure:

  • Cell Differentiation (if required): Differentiate cells to a neuronal phenotype (e.g., using nerve growth factor for PC12 cells).

  • Treatment: Treat the differentiated neurons with the benzofuran derivatives for a few hours before adding the neurotoxin.

  • Incubation: Incubate for 24-48 hours.

  • Imaging and Analysis: Fix and stain the cells (e.g., with a neuronal marker like β-III tubulin). Acquire images using a high-content imaging system.

  • Quantification: Use image analysis software to quantify parameters such as the average neurite length per neuron, the number of neurites, and the percentage of cells with neurites.

Data Interpretation: A successful neuroprotective compound will significantly prevent the neurotoxin-induced reduction in neurite length or cell number.

Conclusion and Future Directions

This guide outlines a systematic in vitro screening cascade for evaluating 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives. By progressing from general cytotoxicity to specific anti-inflammatory, antioxidant, and neuroprotective assays, researchers can efficiently identify lead compounds and elucidate their mechanisms of action. Positive hits from this screening cascade can then be advanced to more complex assays, such as receptor binding studies[20][21][22], specific enzyme inhibition assays[23][24][25], and eventually, in vivo models to validate their therapeutic potential. The versatility of the benzofuran scaffold, combined with a robust screening strategy, holds significant promise for the discovery of novel therapeutics.

References

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid - Smolecule.
  • Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds - Benchchem.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. Available at: [Link]

  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids - Benchchem.
  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds - Benchchem.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. Available at: [Link]

  • 4.5. In Vitro Enzyme Inhibition Assay - Bio-protocol. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]

  • Application Notes and Protocols for Cell Viability (MTT/XTT) Assay with Vegfr-2-IN-36 - Benchchem.
  • ROS Assay Kit Protocol.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. Available at: [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program (NTP). Available at: [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. Available at: [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors - Benchchem.
  • Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Available at: [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biomatik. Available at: [Link]

  • methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate - Chemical Synthesis Database. Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1- benzofuran-3-carboxylate derivatives with potential antimicrobial activity | Request PDF - ResearchGate. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives - MedCrave online. Available at: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science. Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed. Available at: [Link]

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Application

Topic: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Cytotoxic Potential of a Novel Benzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The structural versatility of benzofurans allows for chemical modifications that can fine-tune their pharmacological profiles, making them a compound class of significant interest in drug discovery.[3][4] This application note focuses on a specific derivative, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, and provides a detailed guide to characterizing its cytotoxic profile.

Evaluating cytotoxicity is a cornerstone of early-stage drug development, providing critical insights into a compound's potential therapeutic window and mechanism of action.[5] A single assay, however, offers only a limited snapshot of a compound's interaction with a cell. A robust toxicological assessment relies on a multi-assay, multi-parametric approach. Here, we present a comprehensive strategy employing three distinct, yet complementary, cell-based assays to build a detailed cytotoxicity profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[6]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane disruption and necrosis.[7][8]

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis, or programmed cell death.[9][10]

This guide is designed to provide researchers with not just the protocols, but also the underlying principles and rationale, ensuring the generation of reliable, reproducible, and insightful data.

Part 1: Foundational Experimental Design

Before initiating any assay, a well-conceived experimental plan is paramount. This involves careful selection of cellular models, appropriate controls, and precise compound handling.

Cell Line Selection: The Biological Context

The choice of cell line is arguably the most critical variable in a cytotoxicity study, as different cell types can exhibit vastly different sensitivities to a given compound.[5][11] For an initial comprehensive screen of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, we recommend a paired approach to determine tumor selectivity, a desirable characteristic for potential anticancer agents.[12]

  • Cancer Cell Line: A549 (human lung carcinoma). This is a widely used and well-characterized cell line. Several studies have successfully used A549 cells to evaluate the cytotoxicity of other benzofuran derivatives.[13]

  • Non-Malignant Control Cell Line: hTERT-immortalized Gingival Fibroblasts (or another normal human fibroblast line). Using a normal cell line from the same species is essential for calculating a Selectivity Index (SI) and assessing the compound's potential for off-target toxicity.[12][14]

Cells should be obtained from a certified cell bank (e.g., ATCC) and maintained in the recommended culture medium and conditions to ensure consistency.[15]

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of final treatment concentrations. A typical screening range might be from 0.1 µM to 100 µM.

  • Vehicle Control: It is crucial to include a vehicle control (medium with the same final concentration of DMSO used for the highest compound dose) to ensure that the solvent itself is not causing cytotoxicity.[16]

Experimental Controls: The Key to Self-Validating Data

To ensure the integrity of the results, every assay plate must include the following controls:

  • Untreated Cells (Negative Control): Cells cultured in medium alone, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.

  • Positive Control (Maximum Lysis/Death): Cells treated with a known cytotoxic agent (e.g., 1% Triton™ X-100 for the LDH assay, or Staurosporine for the Caspase assay) to define the maximum effect (0% viability or 100% cytotoxicity).

The workflow below illustrates the overall experimental process from initial setup to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_analysis Phase 4: Data Analysis cell_culture Culture & Maintain Cancer & Normal Cell Lines plate_cells Seed Cells into 96-Well Plates cell_culture->plate_cells treat_cells Treat Cells with Compound & Controls (24-72h) plate_cells->treat_cells prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase-3/7 Assay (Apoptosis) treat_cells->caspase read_plate Measure Absorbance or Fluorescence mtt->read_plate ldh->read_plate caspase->read_plate calc_ic50 Calculate % Viability & Determine IC₅₀ Values read_plate->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: General workflow for comprehensive cytotoxicity screening.

Part 2: Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted. Each experimental condition, including controls, should be performed in at least triplicate.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][17] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[6]

  • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[18]

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[17][18]

  • Incubation: Return the plate to the incubator for 2-4 hours. Observe for the formation of purple precipitate in the wells.[17]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[18]

  • Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[18] Read the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) using a microplate reader.[6][18]

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[7][19] An increase in LDH activity in the supernatant is a direct indicator of cytotoxicity and cell lysis.[20]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized reagents).

  • Lysis Buffer (often 10X, provided in kits).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up wells for three distinct measurements:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with Lysis Buffer (added 45 min before the end of incubation).

    • Compound-Induced LDH Release: Cells treated with the test compound.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction & Measurement: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.[8]

Protocol: Caspase-3/7 Assay for Apoptosis

Caspases are a family of proteases that are central to the apoptotic process.[10] This assay uses a specific substrate (e.g., DEVD peptide sequence) linked to a fluorophore or luminophore. When cleaved by active caspase-3 or caspase-7, a fluorescent or luminescent signal is produced, which is proportional to the level of apoptosis.[10][21]

Materials:

  • Commercially available Caspase-3/7 Assay Kit (e.g., luminescent Caspase-Glo® 3/7 or fluorescent Apo-ONE®).[9][21]

Procedure (using a homogeneous "add-mix-measure" kit):

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably in an opaque-walled 96-well plate suitable for luminescence/fluorescence.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: At the end of the treatment period, remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader according to the kit's specifications (e.g., for a fluorescent assay, excitation at ~498 nm and emission at ~521 nm).[9]

G cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle cluster_caspase Caspase-3/7 Assay Principle MTT Yellow MTT (Tetrazolium Salt) ViableCell Viable Cell (Mitochondrial Dehydrogenase) MTT->ViableCell Formazan Purple Formazan (Insoluble Crystal) ViableCell->Formazan Reduction DamagedCell Damaged Cell (Membrane Breach) LDH LDH Enzyme (Released into Medium) DamagedCell->LDH Release Colorimetric Colorimetric Signal (Measured) LDH->Colorimetric Enzymatic Reaction (with kit substrate) ApoptoticCell Apoptotic Cell Caspase Active Caspase-3/7 ApoptoticCell->Caspase Activation Fluorescence Fluorescent Signal (Measured) Caspase->Fluorescence Cleavage Substrate Pro-fluorescent DEVD Substrate Substrate->Caspase

Sources

Method

protocol for synthesizing 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid from o-cresol

An In-Depth Guide to the Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid from o-Cresol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, research-grade protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid from o-Cresol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The synthesis commences with the readily available starting material, o-cresol. This guide is intended for an audience of experienced researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for each transformation. Emphasis is placed on safety, experimental design, and validation at each stage of the synthesis.

Introduction and Strategic Overview

The 2,3-dihydro-1-benzofuran framework is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[3][4] The target molecule, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, serves as a key intermediate for the elaboration of more complex pharmaceutical agents.

The synthetic strategy detailed herein is a linear four-step sequence designed for efficiency and scalability. The pathway begins with the formation of an epoxide intermediate, which then undergoes an intramolecular cyclization to construct the core dihydrobenzofuran ring system. Subsequent functional group manipulations then afford the final carboxylic acid product.

Safety and Hazard Management

A thorough understanding and mitigation of the risks associated with the reagents are paramount. All procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile gloves, must be worn at all times.

Table 1: Hazard Profile of Key Reagents

ReagentCAS NumberKey HazardsHandling Precautions
o-Cresol 95-48-7Toxic if swallowed or in contact with skin.[5][6][7] Causes severe skin burns and eye damage.[5][8]Avoid all contact. Use in a fume hood. Store locked up.[5][6] Wash thoroughly after handling.[6][8]
Epichlorohydrin 106-89-8Flammable liquid and vapor.[9] Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction, genetic defects, and cancer.[10][11]Obtain special instructions before use.[10] Keep away from heat, sparks, and open flames.[11] Use non-sparking tools and explosion-proof equipment.[10][12] Handle in a closed system or with local exhaust ventilation.[10]
Organolithium Reagents VariesPyrophoric (ignite spontaneously in air).[13] React violently with water.[14] Corrosive.Must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[15][16] Never work alone when using these reagents.[13][17]

Overall Synthetic Scheme

The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid from o-cresol is accomplished via the following reaction pathway:

Synthetic_Scheme o_cresol o-Cresol reagent1 Piperidine (cat.) o_cresol->reagent1 epichlorohydrin Epichlorohydrin epichlorohydrin->reagent1 intermediate1 o-Cresyl glycidyl ether reagent2 1. Lewis Acid (e.g., BF₃·OEt₂) 2. Aqueous Workup intermediate1->reagent2 intermediate2 5-Methyl-2,3-dihydro-1-benzofuran-3-ol reagent3 SOCl₂ intermediate2->reagent3 intermediate3 3-Chloro-5-methyl-2,3-dihydro-1-benzofuran reagent4 1. Mg, THF 2. CO₂ (s) 3. H₃O⁺ intermediate3->reagent4 final_product 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid reagent1->intermediate1 Step 1: Etherification/ Epoxidation reagent2->intermediate2 Step 2: Intramolecular Cyclization reagent3->intermediate3 Step 3: Chlorination reagent4->final_product Step 4: Grignard Formation & Carboxylation

Caption: Overall reaction pathway from o-cresol to the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-((2-Methylphenoxy)methyl)oxirane (o-Cresyl glycidyl ether)

This initial step involves the base-catalyzed reaction of o-cresol with an excess of epichlorohydrin. The reaction proceeds via a Williamson ether synthesis to form a chlorohydrin intermediate, which then undergoes an intramolecular SN2 reaction to form the desired epoxide.

Protocol:

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-cresol (64.8 g, 0.6 mol) and epichlorohydrin (330 g, 3.6 mol).[18] The large excess of epichlorohydrin also serves as the solvent, driving the reaction to completion.

  • Catalyst Addition: Add 5-10 drops of piperidine to the reaction mixture. Piperidine acts as a basic catalyst to deprotonate the phenolic hydroxyl group.

  • Reaction: Heat the mixture to 90-100 °C and maintain for 4-6 hours, monitoring the disappearance of o-cresol by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 300 mL of diethyl ether and wash with 2 M sodium hydroxide solution (3 x 150 mL) to remove any unreacted cresol, followed by a brine wash (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude o-cresyl glycidyl ether as an oil.[18] This crude product (typically >90% purity) is often suitable for use in the next step without further purification.

Table 2: Reagent Quantities for Step 1

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
o-Cresol108.1464.80.61.0
Epichlorohydrin92.523303.66.0
Piperidine85.15~0.2 mL-Catalytic
Step 2: Intramolecular Cyclization to 5-Methyl-2,3-dihydro-1-benzofuran-3-ol

The core dihydrobenzofuran ring is constructed in this step via a Lewis acid-catalyzed intramolecular Friedel-Crafts-type alkylation. The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack by the aromatic ring.

Protocol:

  • Setup: In a 1 L three-neck flask under a nitrogen atmosphere, dissolve the crude o-cresyl glycidyl ether (95 g, ~0.58 mol) in 500 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 mL, ~12 mmol) in 50 mL of DCM dropwise over 30 minutes. The reaction is exothermic and careful temperature control is crucial.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 200 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-methyl-2,3-dihydro-1-benzofuran-3-ol.

Step 3: Chlorination of 5-Methyl-2,3-dihydro-1-benzofuran-3-ol

To facilitate the introduction of the carboxylic acid group via an organometallic intermediate, the hydroxyl group is first converted to a better leaving group, a chloride.

Protocol:

  • Setup: Dissolve the purified alcohol from Step 2 (~0.5 mol) in 400 mL of anhydrous diethyl ether in a flask under nitrogen. Cool the solution to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 40 mL, 0.55 mol) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Extraction: Separate the organic layer and wash it cautiously with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Purification: Dry the ethereal solution over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield 3-chloro-5-methyl-2,3-dihydro-1-benzofuran, which should be used promptly in the next step.

Step 4: Grignard Formation and Carboxylation

This final step involves the formation of a Grignard reagent from the 3-chloro intermediate, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the final product.[19]

Workflow_Step4 cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation cluster_workup Acidic Workup & Isolation prep1 Activate Mg turnings in flame-dried flask under Ar prep2 Add anhydrous THF and a small amount of 3-chloro intermediate prep1->prep2 prep3 Initiate reaction (e.g., with I₂ crystal or gentle heating) prep2->prep3 prep4 Slowly add remaining 3-chloro intermediate solution prep3->prep4 react1 Cool Grignard solution to -78 °C (dry ice/acetone) prep4->react1 Transfer Grignard Reagent react2 Add crushed dry ice (solid CO₂) in excess react1->react2 react3 Stir and allow to warm to room temperature react2->react3 work1 Quench with cold 1 M HCl react3->work1 work2 Extract with ethyl acetate work1->work2 work3 Wash organic layer with brine work2->work3 work4 Dry (Na₂SO₄), filter, and concentrate work3->work4 work5 Purify by recrystallization or chromatography work4->work5

Caption: Experimental workflow for the final carboxylation step.

Protocol:

  • Setup: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (14.6 g, 0.6 mol) in the flask.

  • Grignard Formation: Add a small crystal of iodine and gently warm the flask with a heat gun under a flow of nitrogen to activate the magnesium. Allow to cool. Add 100 mL of anhydrous THF. Dissolve the 3-chloro intermediate from Step 3 (~0.5 mol) in 250 mL of anhydrous THF and add it to the dropping funnel. Add a small portion of the chloride solution to the magnesium suspension. If the reaction does not start (indicated by gentle bubbling and heat), gentle warming may be required. Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add crushed dry ice (solid CO₂, ~100 g) portion-wise. A thick precipitate will form.

  • Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by carefully pouring it into a mixture of 500 mL of 1 M HCl and 300 g of ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O, COOH).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

References

  • Pentachemicals. (2025, July 8).
  • TCI Chemicals. (2025, September 29).
  • G.J. CHEMICAL COMPANY, INC.
  • ECHEMI.
  • Pentachemicals. (2024, November 28).
  • New Jersey Department of Health. (2016, July). Epichlorohydrin - Hazardous Substance Fact Sheet.
  • Thermo Fisher Scientific. (2025, September 16).
  • CDH Fine Chemical.
  • Sasol. (2018, August 28).
  • Benchchem. Synthesis routes of O-Cresyl glycidyl ether.
  • TCI Chemicals. (2025, April 28).
  • BYJU'S. (2019, February 27).
  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Cambridge University Press & Assessment.
  • Wikipedia.
  • Master Organic Chemistry.
  • Guidechem. (2020, October 22). How to Safely Use Organolithium Reagents in the Lab?.
  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP)
  • ResearchGate. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • ResearchGate. Ni‐catalyzed ring‐opening of benzofuran with aryl Grignard reagent.
  • Indian Journal of Chemistry. (2021, May).
  • Chemical Synthesis Database. (2025, May 20).
  • ACS Publications. (2022, June 20). Mechanistic Insight into Rh-Catalyzed C(sp2)–O Bond Cleavage Applied to Cross-Coupling Reaction of Benzofurans with Aryl Grignard Reagents.
  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ResearchGate.
  • Google Patents.
  • Wikipedia. o-Cresyl glycidyl ether.
  • PMC. Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds.
  • MDPI. Development of Non-flammable Poly[(o-cresyl glycidyl ether)-co-formaldehyde]/4,4′-Diaminodiphenylmethane Film.
  • Sapphire Bioscience.
  • International Journal of Pharmaceutical Sciences and Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • ScienceOpen. (2019, August 27).
  • PMC.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Scilit. Pd(II)-Catalyzed Hydroxyl-Directed C−H Activation/C−O Cyclization: Expedient Construction of Dihydrobenzofurans.
  • Google Patents. US3766221A - Process for the manufacture of glycidyl ethers.
  • Royal Society of Chemistry. ChemComm.
  • Google Patents. CN103788341B - The preparation method of o-cresol formaldehyde epoxy resin.
  • ZORA. (2021, September 30). Cresyl glycidyl ethers (o-isomer, isomer mixture)
  • ElectronicsAndBooks. Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans.
  • Wipf Group. (2004, December 2). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans.

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Application

Application Notes &amp; Protocols: Leveraging 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid in Modern Drug Design

Abstract The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, a distinction earned by its frequent appearance in a multitude of biologically active natural products and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, a distinction earned by its frequent appearance in a multitude of biologically active natural products and synthetic compounds.[1][2][3] This guide focuses on a specific, highly versatile derivative: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid . We will explore the rationale behind its use, provide detailed protocols for its synthetic manipulation into compound libraries, and outline methodologies for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this scaffold for the discovery of novel therapeutic agents.

The Scientific Rationale: Why This Scaffold?

The selection of a core scaffold is one of the most critical decisions in a drug discovery campaign. 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid offers a unique combination of structural and chemical features that make it an exceptional starting point.

  • Structural Rigidity and 3D-Character: Unlike floppy aliphatic chains, the fused ring system of the dihydrobenzofuran core provides a conformationally restricted backbone. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

  • A Versatile Synthetic Handle: The carboxylic acid at the C-3 position is the scaffold's primary asset for chemical modification. It serves as a robust anchor point for creating extensive libraries of amides and esters, allowing for systematic exploration of the chemical space around the core. This is fundamental for developing a comprehensive Structure-Activity Relationship (SAR).[4]

  • Metabolic Stability and Physicochemical Properties: The methyl group at the C-5 position can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, the overall scaffold provides a favorable balance of lipophilicity and hydrophilicity, a key aspect of drug-likeness.[2]

  • Proven Biological Relevance: Derivatives of the dihydrobenzofuran core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[5][6][7][8] This pre-validated biological potential significantly de-risks the initial stages of a discovery program. For instance, fluorinated benzofuran derivatives have shown potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[7]

Core Structure and Key Features

Caption: Key functional components of the title scaffold.

Synthetic Strategy: From Scaffold to Library

The power of this scaffold lies in its synthetic tractability. A typical workflow involves the initial synthesis or acquisition of the core acid, followed by parallel amide coupling to generate a library of diverse molecules for screening.

Workflow Overview

Caption: Drug discovery workflow using the target scaffold.

Protocol 2.1: General Procedure for Amide Library Synthesis

This protocol describes a robust method for coupling the core acid with a variety of primary and secondary amines using N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), a highly efficient coupling reagent.

Objective: To synthesize a library of N-substituted-5-methyl-2,3-dihydro-1-benzofuran-3-carboxamides.

Materials:

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HBTU (CAS No. 94790-37-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials (e.g., 8 mL) with magnetic stir bars

Procedure:

  • Reagent Preparation: In an 8 mL reaction vial under an inert atmosphere, dissolve 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (1.0 eq., e.g., 50 mg) in anhydrous DMF (2 mL).

  • Amine Addition: To this solution, add the desired amine (1.1 eq.).

  • Activator Addition: In a separate vial, dissolve HBTU (1.2 eq.) in anhydrous DMF (1 mL). Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise to the reaction mixture. The causality here is critical: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction to completion without competing in the coupling.

  • Reaction: Seal the vial and stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with EtOAc (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). This sequence removes unreacted amine, excess acid, and residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Screening for Activity

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. Based on the known properties of the benzofuran scaffold, anti-inflammatory and anticancer assays are logical starting points.[4][7]

Protocol 3.1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method to screen compounds for their ability to inhibit the COX-2 enzyme, a key target in inflammation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, the enzyme produces Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, oxidizing a fluorogenic substrate (e.g., ADHP) in the process, which can be measured at Ex/Em = 535/590 nm. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme (cofactor)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a master mix containing Assay Buffer, Heme, and the COX-2 enzyme.

  • Compound Plating: Add 2 µL of test compounds (at various concentrations, e.g., from 0.01 µM to 100 µM) or controls (DMSO for vehicle, Celecoxib for positive control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 178 µL of the enzyme master mix to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding 20 µL of a substrate solution containing Arachidonic Acid and ADHP.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes using a plate reader (Ex/Em = 535/590 nm).

  • Data Analysis:

    • Calculate the rate (slope) of the linear portion of the fluorescence curve for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical SAR Data Table

This table illustrates how data from screening can be used to establish a Structure-Activity Relationship (SAR) and guide the next round of synthesis.

Compound IDR-Group (from Amine)StructureCOX-2 IC₅₀ (µM)Cytotoxicity (HCT116) IC₅₀ (µM)
ACID-01 -OH (Parent Acid)5-Me-DHBF-COOH> 100> 100
AMD-01 Benzyl5-Me-DHBF-CO-NH-Bn15.245.8
AMD-02 4-Fluorobenzyl5-Me-DHBF-CO-NH-Bn-4-F2.518.3
AMD-03 Morpholin-4-yl5-Me-DHBF-CO-Morpholine48.9> 100
AMD-04 4-Methoxyphenyl5-Me-DHBF-CO-NH-Ph-4-OMe8.733.1

Analysis:

  • Converting the carboxylic acid to an amide (AMD-01 vs. ACID-01) introduces activity.

  • Adding an electron-withdrawing fluorine to the benzyl ring (AMD-02) significantly improves COX-2 inhibitory potency, a common strategy in medicinal chemistry to enhance binding or alter metabolic properties.[7]

  • The bulky and polar morpholine amide (AMD-03) is poorly tolerated.

  • The 4-methoxyphenyl amide (AMD-04) shows good activity, suggesting the para-position of the aromatic ring is a key area for exploration.

This initial SAR suggests that future efforts should focus on synthesizing analogs with different substituents on the benzylamine ring to optimize potency and selectivity.

Conclusion and Future Directions

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid represents a high-value scaffold for drug discovery. Its inherent biological relevance, coupled with its synthetic accessibility, provides a robust platform for the rapid generation and evaluation of novel chemical entities. The protocols outlined herein offer a validated starting point for researchers to build compound libraries and screen for activity in therapeutically relevant areas like inflammation and oncology. Future work should involve expanding the diversity of the amine building blocks, exploring modifications at other positions of the benzofuran ring, and conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the most promising lead compounds.

References

  • Smolecule. (2024). 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.
  • National Center for Biotechnology Information. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PubMed Central.
  • MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives.
  • National Center for Biotechnology Information. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
  • National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • ACS Publications. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists.
  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • ACS Publications. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.
  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives.
  • ResearchGate. (n.d.). Examples of natural products and pharmaceuticals with 2,3‐DHB core structure.

Sources

Method

Application Note &amp; Protocol: Evaluating the Antimicrobial Efficacy of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

An in-depth technical guide for researchers, scientists, and drug development professionals on the antimicrobial activity testing of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. Introduction and Scientific Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the antimicrobial activity testing of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Introduction and Scientific Rationale

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a benzofuran scaffold, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2][3] Derivatives of benzofuran have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5][6][7]

This document provides a comprehensive set of protocols for the initial in vitro evaluation of a specific novel compound, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid . The primary objective is to determine its fundamental antimicrobial properties by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The methodologies described herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] Adherence to these standards ensures that the generated data is reproducible, accurate, and comparable to established findings in the field. The core of this evaluation lies in the broth microdilution method, a "gold standard" technique for quantitative susceptibility testing.[10][11][12]

Core Concepts in Antimicrobial Susceptibility Testing (AST)

Before proceeding to the protocols, it is critical to understand the key endpoints of this investigation:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration (typically in µg/mL or mg/L) of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][13][14] The MIC is the primary measure of a compound's potency; a lower MIC value signifies greater efficacy.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This metric is determined as a subsequent step to the MIC assay and is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). A higher ratio suggests bacteriostatic activity.

Overall Experimental Workflow

The logical flow of the experimental process is designed to move from a quantitative assessment of inhibitory activity (MIC) to a definitive measure of bactericidal potential (MBC). A preliminary screening using the disk diffusion method can also be incorporated for a qualitative assessment.

Antimicrobial Testing Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis Compound_Prep Test Compound Stock Solution Preparation MIC_Assay Broth Microdilution Assay (96-Well Plate) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Incubation_MIC Incubate (16-20h, 35°C) MIC_Assay->Incubation_MIC Read_MIC Determine MIC (Visual Inspection) Incubation_MIC->Read_MIC MBC_Assay Subculture from Clear Wells onto Agar Plates Read_MIC->MBC_Assay Data_Analysis Calculate MBC/MIC Ratio Interpret Results Read_MIC->Data_Analysis Incubation_MBC Incubate (18-24h, 35°C) MBC_Assay->Incubation_MBC Read_MBC Determine MBC (Colony Counting) Incubation_MBC->Read_MBC Read_MBC->Data_Analysis

Caption: High-level workflow for determining MIC and MBC.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is the cornerstone for quantitative evaluation.[9]

Principle of Causality: This method utilizes a two-fold serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is inoculated with a standardized concentration of bacteria. After incubation, the presence or absence of visible growth (turbidity) allows for the direct determination of the MIC.

Materials:

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel micropipettes and sterile tips

  • Humidified incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Scientific Rationale: DMSO is often used for compounds with poor aqueous solubility. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth. A solvent control must be included.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer colonies into a tube of sterile saline.

    • Vortex thoroughly and adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). A spectrophotometer can be used for verification (absorbance at 625 nm should be 0.08-0.13).

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL . A typical dilution is 1:150.

  • 96-Well Plate Setup and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a designated row.

    • Prepare an intermediate dilution of the stock compound in CAMHB. Add 100 µL of this starting concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither compound nor bacteria.

    • Self-Validation: The growth control confirms the viability of the inoculum, while the sterility control confirms the absence of contamination in the medium.

Caption: 96-well plate setup for the MIC assay.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Cover the plate with a lid, place it in a humidified container to prevent evaporation, and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Reading and Recording the MIC:

    • After incubation, visually inspect the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).

    • Growth should be clearly visible in the growth control (well 11), and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle of Causality: This protocol validates whether the inhibition observed in the MIC assay is due to cell death or merely suppression of growth. By subculturing from the clear wells onto antibiotic-free agar, any surviving bacteria can grow into visible colonies. The absence of growth indicates bactericidal action.

Materials:

  • MIC plate from Protocol 4.1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth: the MIC well and at least two wells with higher concentrations.

    • Mix the contents of each selected well thoroughly.

    • Aseptically withdraw a fixed volume (typically 10-100 µL) from each of these wells.[16]

    • Spot-plate or spread the aliquot onto a labeled agar plate.

  • Incubation:

    • Allow the plates to dry before inverting.

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours .

  • Reading and Recording the MBC:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[15][17] For practical purposes, this is often the concentration that results in no growth or only one or two colonies.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Sample MIC and MBC Data for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

Test OrganismATCC StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Positive16322Bactericidal
Escherichia coli25922Negative64>256>4Bacteriostatic
Pseudomonas aeruginosa27853Negative128>256>4Bacteriostatic
Enterococcus faecalis29212Positive32642Bactericidal

Interpretation Guidelines:

  • Potency: The absolute value of the MIC indicates the compound's potency. Lower values are better. This data can be benchmarked against known antibiotics tested under identical conditions.

  • Spectrum of Activity: Testing against both Gram-positive and Gram-negative bacteria provides insight into the compound's spectrum of activity. Differences in efficacy may suggest mechanisms of action or permeability issues related to the bacterial cell wall structure.

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is the definitive metric.[15]

    • MBC/MIC ≤ 4: The compound is considered bactericidal against that organism.

    • MBC/MIC > 4: The compound is considered bacteriostatic.

  • Clinical Breakpoints: For a novel compound, there are no established clinical breakpoints (e.g., Susceptible, Intermediate, Resistant).[11][18] The goal of this initial screening is to identify promising activity that warrants further investigation, including toxicity studies and mechanism of action elucidation.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Infectious Disease Reports. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). IDEXX. [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. (N/A). Veterinary Information Network. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. [Link]

  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. [Link]

  • Antimicrobial Susceptibility Testing Methods and Interpretation of Results. (2026). Veterian Key. [Link]

  • Minimum Bactericidal Concentration (MBC) Determination. (N/A). Bio-protocol. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (N/A). OIE. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2005). PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC). (N/A). Bio-protocol. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran. (2007). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (N/A). APEC. [Link]

  • The EUCAST disk diffusion method for anaerobic bacteria. (2025). EUCAST. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (N/A). Microbe Investigations. [Link]

  • Antimicrobial Susceptibility Testing. (2014). Department of Agriculture, Fisheries and Forestry. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024). U.S. Food and Drug Administration. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (N/A). ResearchGate. [Link]

  • EUCAST disk diffusion method for antimicrobial susceptibility testing. (N/A). EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. [Link]

  • EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace. [Link]

  • Disk Diffusion and Quality Control. (2026). EUCAST. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (N/A). Clinical and Laboratory Standards Institute. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (N/A). American Society for Microbiology. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (N/A). PubMed Central. [Link]

  • ISO16256: Clinical laboratory testing and in vitro diagnostic test systems. (N/A). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012). PubMed. [Link]

  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. (N/A). ResearchGate. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace. [Link]

Sources

Application

Application Note: Preclinical Anticancer Evaluation of Novel Benzofuran Derivatives

Executive Summary Benzofuran derivatives represent a highly versatile class of heterocyclic compounds characterized by fused benzene and furan rings[1]. Due to their diverse pharmacological profiles, they have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran derivatives represent a highly versatile class of heterocyclic compounds characterized by fused benzene and furan rings[1]. Due to their diverse pharmacological profiles, they have emerged as privileged scaffolds in oncology drug discovery[1]. Recent medicinal chemistry efforts have focused on functionalizing the benzofuran core—specifically at the 3rd and 5th positions—with moieties such as dipiperazine, pyrazole, and oxadiazole to enhance target selectivity and cytotoxicity against aggressive tumor lineages[2][3][4].

This application note provides an authoritative, self-validating framework for the preclinical evaluation of novel benzofuran derivatives. By synthesizing recent empirical data with rigorous experimental protocols, this guide serves as a blueprint for researchers conducting high-throughput screening, mechanistic profiling, and in silico target validation.

Pharmacological Context & Mechanistic Rationale

The anticancer efficacy of benzofuran derivatives is fundamentally driven by their ability to disrupt critical cellular survival pathways. Structural modifications, such as the introduction of electron-withdrawing groups or nitrogen-containing heterocycles (e.g., N-aryl piperazine or pyrazole), significantly amplify bioactivity[3][5].

Mechanistically, these compounds do not merely act as broad-spectrum cytotoxins; they engage in targeted disruption. For instance, pyrazole-based benzofuran derivatives have been shown to induce mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors and subsequent caspase-3 activation[4]. Other derivatives interfere with the VEGFR-2 pathway or act as estrogen receptor (ERα) inhibitors, demonstrating precision-targeted therapeutic potential[3][6].

Apoptosis A Benzofuran Derivatives B ROS Generation A->B C Mitochondrial Depolarization B->C D Caspase-3 Activation C->D E Apoptosis D->E

Fig 1: ROS-mediated apoptotic signaling pathway induced by benzofuran derivatives.

Quantitative Efficacy Profiling

To contextualize the potency of recent benzofuran structural hybrids, Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) of lead compounds against prevalent human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Recent Benzofuran Derivatives

Scaffold TypeLead CompoundTarget Cell LineIC₅₀ (µM)Mechanistic InsightRef
Dipiperazine-linked 8cA549 (Lung)0.12Apoptosis induction[2]
Dipiperazine-linked 8dA549 (Lung)0.43Apoptosis induction[2]
N-Aryl Piperazine 16A549 (Lung)0.12NO generation inhibition[5]
N-Aryl Piperazine 16SGC7901 (Gastric)2.75NO generation inhibition[5]
Pyrazole-based 2MCF-7 (Breast)7.31Caspase-3 activation[4]
Benzofuran-oxadiazole 5dA549 (Lung)6.30Synergistic cytotoxicity[7]

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that actively control for technical artifacts. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Workflow S1 Compound Synthesis S2 In Vitro Screening S1->S2 S3 Hit Selection (IC50) S2->S3 S4 Mechanistic Profiling S3->S4 S5 Molecular Docking S3->S5

Fig 2: End-to-end preclinical evaluation workflow for novel benzofuran compounds.

High-Throughput Cytotoxicity Screening (XTT Assay)

Causality for Selection: The XTT assay is utilized over the traditional MTT assay because the cleavage of XTT by mitochondrial dehydrogenases produces a highly water-soluble formazan dye[4]. This eliminates the need for a DMSO solubilization step, preventing incomplete crystal dissolution—a primary source of well-to-well optical density (OD) variance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives (e.g., 0.1 to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

  • XTT Incubation: Add 50 µL of XTT labeling mixture (containing electron coupling reagent) to each well. Incubate for 4 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength at 650 nm to subtract cellular debris artifacts.

Self-Validation Mechanism: The plate architecture must include three critical controls:

  • Blank Wells (Media + XTT): Subtracts background absorbance of the media.

  • Vehicle Controls (0.1% DMSO): Establishes the 100% baseline viability and proves the solvent is non-toxic.

  • Positive Controls (e.g., Cisplatin or Doxorubicin): Verifies the specific cell line's expected sensitivity and validates the dynamic range of the assay[7].

Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Causality for Selection: To prove that the observed cytotoxicity is driven by programmed cell death rather than non-specific necrosis, Annexin V/PI double staining is employed[2][4]. Phosphatidylserine (PS) translocates to the outer membrane leaflet during early apoptosis, where Annexin V binds it. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides causal evidence of the mechanism of action.

Step-by-Step Methodology:

  • Harvesting: Following a 24-hour treatment with the IC₅₀ concentration of the lead benzofuran derivative, harvest cells using enzyme-free dissociation buffer to prevent the artificial cleavage of membrane proteins.

  • Washing & Resuspension: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Self-Validation Mechanism: Quadrant gating must be mathematically rigorous. The protocol requires:

  • Unstained Cells: Establishes the autofluorescence baseline.

  • Single-Stained Controls (Annexin V only, PI only): Essential for calculating the compensation matrix to eliminate spectral overlap between the FITC and PI emission channels.

In Silico Target Validation (Molecular Docking)

Causality for Selection: In vitro phenotypic data must be anchored to a molecular target to guide future structure-activity relationship (SAR) optimization. Molecular docking predicts the free binding energy ( ΔGBind​ ) and identifies key amino acid interactions (e.g., with Caspase-3 or ERα) to explain the observed biological efficacy[4][6].

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the crystal structure of the target protein (e.g., Caspase-3 or ERα) from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Sketch the novel benzofuran derivatives, minimize their energy using an appropriate force field (e.g., MMFF94), and generate 3D conformers.

  • Grid Generation & Docking: Define the receptor grid box centered on the active site of the co-crystallized native ligand. Execute the docking algorithm (e.g., Glide or AutoDock Vina) with exhaustiveness set to ≥8 .

  • Interaction Analysis: Evaluate the top-ranked poses based on the docking score and the formation of critical hydrogen bonds, π−π stacking, and hydrophobic interactions with key active site residues.

Self-Validation Mechanism: Before testing novel derivatives, the native co-crystallized ligand must be extracted and re-docked into the active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal structure must be <2.0 Å. If this threshold is not met, the grid parameters are invalid and must be recalibrated.

References

  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.PubMed / Bioorganic & Medicinal Chemistry Letters.
  • NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES.
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety.PMC.
  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines.Bioorganic Chemistry.
  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles...MDPI.
  • Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations.PubMed / Chemistry & Biodiversity.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.MDPI.

Sources

Method

Application Note: A Strategic Guide to Developing Novel NF-κB Inhibitors from 2,3-Dihydrobenzofuran-2-carboxylic Acids

Abstract The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory and immune responses, and its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory and immune responses, and its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer.[1][2][3] This central role makes the NF-κB signaling pathway a compelling target for therapeutic intervention.[4][5] This application note provides a comprehensive, technically-grounded guide for researchers and drug development professionals on the design, synthesis, and evaluation of a promising class of NF-κB inhibitors derived from the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold. We present field-proven protocols for chemical synthesis, cell-based primary screening, secondary validation assays, and mechanistic elucidation, underpinned by the scientific rationale for each experimental choice.

Introduction: Targeting the NF-κB Signaling Axis

The NF-κB family of transcription factors orchestrates the expression of a vast array of genes involved in critical cellular processes.[1][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that converges on the IκB kinase (IKK) complex.[3] Activated IKK phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[3][4] This liberates the NF-κB dimer (most commonly p65/p50) to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes, including those for inflammatory cytokines, chemokines, and cell adhesion molecules.[7]

Given its central role, inhibiting this pathway offers significant therapeutic potential. Strategies have targeted various nodes, including the IKK complex and the nuclear translocation of NF-κB.[1] The 2,3-dihydrobenzofuran chemical scaffold has emerged as a valuable starting point for developing kinase and transcription factor inhibitors, demonstrating potential in anticancer and anti-inflammatory applications.[8][9][10][11] Specifically, derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been successfully synthesized and shown to inhibit NF-κB transcriptional activity, making this an attractive and synthetically tractable scaffold for novel inhibitor development.[8][9][12]

The Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB activation pathway, a primary target for the inhibitors discussed herein.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimulus->Receptor IKK_complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_complex Activates IkB_NFkB IκBα NF-κB IKK_complex->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome 26S Proteasome Proteasome->IkB Degrades IkB_p P-IκBα Ub Ubiquitination IkB_p->Ub Ub->Proteasome Targets for Degradation IkB_NFkB:f1->NFkB Releases IkB_NFkB:f0->IkB_p DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription (Cytokines, Chemokines, etc.) DNA->Transcription Initiates Workflow cluster_chem Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Analysis & Optimization A 1. Scaffold Synthesis (2,3-Dihydrobenzofuran -2-carboxylic acid) B 2. Library Generation (Amide Coupling with Substituted Anilines) A->B C 3. Primary Screening (NF-κB Reporter Assay) Determine IC50 B->C D 4. Secondary Validation (Cytokine Production ELISA) C->D E 5. MoA Studies (Western Blot for p-IκBα, p65 translocation) D->E F 6. SAR Analysis & Lead Optimization E->F

Caption: Experimental Workflow for Inhibitor Development.

Protocols: Synthesis and Characterization

Rationale for the 2,3-Dihydrobenzofuran-2-carboxamide Scaffold

The core scaffold consists of the 2,3-dihydrobenzofuran-2-carboxylic acid moiety. The rigidity of the bicyclic system helps to constrain the conformation of the molecule, which can be advantageous for specific binding to a biological target. The carboxylic acid group serves as a key handle for derivatization, allowing for the systematic exploration of chemical space through the formation of amides, esters, and other functional groups. Amide coupling with a diverse library of substituted anilines is a particularly effective strategy, as the nature and position of substituents on the N-phenyl ring can significantly influence hydrophobicity, electronic properties, and hydrogen bonding potential, all of which are critical for modulating biological activity. [8][9]

Scaffold Scaffold_Image

Caption: General structure of target compounds.

Protocol 3.2: Synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid (Core Scaffold)

This protocol describes the catalytic hydrogenation of the commercially available benzofuran-2-carboxylic acid to yield the saturated core scaffold. [13][14] Materials:

  • Benzofuran-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable pressure vessel, dissolve benzofuran-2-carboxylic acid (e.g., 10.0 g, 61.7 mmol) in ethyl acetate (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.0 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is a highly efficient catalyst for the reduction of alkenes. It is pyrophoric and must be handled with care.

  • Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system with H₂ gas several times before pressurizing to 60-70 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate. Safety Note: The filter cake remains pyrophoric and should be kept wet with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane (e.g., 1:6 v/v) to yield 2,3-dihydro-1-benzofuran-2-carboxylic acid as a pure crystalline solid. [14]Typical yields are in the range of 70-80%.

Protocol 3.3: General Procedure for Amide Library Synthesis

This protocol details the coupling of the core scaffold with various substituted anilines using a standard peptide coupling reagent.

Materials:

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid

  • Substituted anilines (various)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents (EtOAc, 1N HCl, saturated NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a solution of 2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired substituted aniline (1.1 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C. Causality Note: HATU is an efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(substituted)phenyl-2,3-dihydrobenzofuran-2-carboxamide derivative. [8][9]

Protocols: In Vitro Biological Evaluation

Protocol 4.1: Primary Screening - NF-κB Luciferase Reporter Gene Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity and is a robust method for high-throughput primary screening. [15][16][17][18] Materials:

  • HEK293 or RAW 264.7 cells

  • NF-κB luciferase reporter plasmid (pNF-κB-Luc) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Stimulating agent: TNF-α (for HEK293) or LPS (for RAW 264.7)

  • Synthesized test compounds dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293) into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Transfection (if not using a stable cell line): The following day, co-transfect the cells with the pNF-κB-Luc reporter plasmid and the pRL-TK control plasmid according to the transfection reagent manufacturer's protocol. [19]Causality Note: The Renilla luciferase plasmid serves as an internal control to normalize for transfection efficiency and cell viability, ensuring that any observed decrease in the primary reporter signal is due to specific inhibition of the NF-κB pathway.

  • Incubation: Allow cells to recover and express the reporters for 24 hours post-transfection.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082). [17]5. Stimulation: Stimulate the cells with an EC₈₀ concentration of the appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours. [20]Do not stimulate a set of wells to serve as a negative (basal activity) control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 20-50 µL of passive lysis buffer per well.

  • Luminescence Reading: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay system's instructions. [7][21]8. Data Analysis:

    • Calculate the normalized response by dividing the Firefly luciferase signal by the Renilla luciferase signal for each well.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value for each compound.

Protocol 4.2: Secondary Validation - Inflammatory Cytokine Quantification by ELISA

This assay confirms that inhibition of NF-κB transcriptional activity translates to a functional reduction in the production of downstream inflammatory mediators. [22]We describe a standard sandwich ELISA for TNF-α. [23][24][25] Materials:

  • RAW 264.7 macrophage cells

  • LPS (from E. coli O111:B4)

  • Test compounds identified as potent hits from the primary screen

  • TNF-α ELISA kit (containing capture antibody, detection antibody, recombinant TNF-α standard, and enzyme conjugate like streptavidin-HRP)

  • 96-well ELISA plate

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. The next day, pre-treat the cells with test compounds at various concentrations (e.g., 0.5x, 1x, and 5x their reporter assay IC₅₀) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 12-24 hours. [19]Collect the cell culture supernatants, which will contain the secreted TNF-α.

  • ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with the TNF-α capture antibody diluted in coating buffer. Incubate overnight at 4°C. [24]4. Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature. [23]5. Sample and Standard Incubation: Wash the plate. Add the collected cell culture supernatants and the serially diluted recombinant TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated TNF-α detection antibody to each well and incubate for 1-2 hours. Causality Note: The sandwich format, using two distinct antibodies that bind to different epitopes on the target protein, provides high specificity and sensitivity. [26]7. Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Signal Development: Wash the plate thoroughly. Add TMB substrate and incubate until a sufficient color change is observed (typically 15-20 minutes). Stop the reaction by adding the stop solution.

  • Absorbance Reading: Immediately read the optical density at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values versus the known concentrations of the TNF-α standards.

    • Use the standard curve to interpolate the concentration of TNF-α in each experimental sample.

    • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation and Interpretation

Data from the screening cascade should be systematically organized to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative SAR Data for 2,3-Dihydrobenzofuran-2-carboxamide Derivatives

Compound IDR-Group on N-phenylNF-κB Reporter IC₅₀ (µM)TNF-α Inhibition at 10 µM (%)Cytotoxicity (CC₅₀, µM)
1a H25.415.2> 100
1b 4'-Cl8.145.8> 100
1c 4'-F9.541.3> 100
1d 4'-OCH₃15.222.6> 100
1e 4'-OH5.368.7> 100
1f 3',4'-diCl2.185.489.5
BAY 11-7082 (Reference)1.592.115.0

Note: Data are hypothetical and for illustrative purposes.

Interpretation: From this representative data, a clear SAR can be established. Unsubstituted compound 1a shows weak activity. The addition of electron-withdrawing groups at the 4'-position of the N-phenyl ring (e.g., 1b , 1c ) enhances potency, a common observation in similar scaffolds. [8]A hydroxyl group (1e ) also significantly boosts activity, potentially through hydrogen bonding interactions with the target protein. The most potent analogue, 1f , with two chloro substituents, demonstrates strong inhibition in both primary and secondary assays, highlighting the importance of hydrophobic and electronic factors in this region of the molecule. [8][9]Crucially, cytotoxicity assays (e.g., MTS or CellTiter-Glo) must be run in parallel to ensure that the observed inhibition is not a result of cell death. [27]

Conclusion

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a versatile and promising platform for the development of novel NF-κB inhibitors. The integrated strategy presented here, combining rational synthesis with a multi-tiered biological evaluation cascade, provides a robust framework for identifying and optimizing lead candidates. By employing a quantitative reporter gene assay for primary screening, followed by a functional ELISA for secondary validation, researchers can efficiently navigate chemical space and establish clear structure-activity relationships. This systematic approach is essential for advancing new chemical entities toward potential therapeutic applications in a wide range of NF-κB-driven diseases.

References

  • Meso Scale Discovery. (n.d.). Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB.
  • Kim, J. Y., et al. (2001). A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Choi, H. S., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Benzofuran- or 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide Derivatives as Anticancer Agents and inhibitors of NF-κB. Retrieved from [Link]

  • O'Dea, E., & Hoffmann, A. (2009). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Genes & Cancer, 1(7). Retrieved from [Link]

  • Lee, J. H., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Molecules and Cells. Retrieved from [Link]

  • Melo-Cardenas, J., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS One. Retrieved from [Link]

  • Alam, M. B., et al. (2018). 2.6. NF-κB Reporter Assay. Bio-protocol. Retrieved from [Link]

  • Xu, G. (Ed.). (n.d.). Special Issue: The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery. MDPI. Retrieved from [Link]

  • Sethi, G., & Tergaonkar, V. (2009). Potential pharmacological control of the NF-κB pathway. Trends in Pharmacological Sciences, 30(6), 313-21. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]

  • Prince, C., et al. (2019). In vitro benchmarking of NF-κB inhibitors. PLoS One. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Spengler, M. L., et al. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. Retrieved from [Link]

  • Monack, D. M., & Raupach, B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System Protocol. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Gerontology: Medical Sciences. Retrieved from [Link]

  • Lee, H. S., et al. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. European Journal of Medicinal Chemistry, 137, 575-597. Retrieved from [Link]

  • DeDiego, M. L., et al. (2011). Inhibition of NF-κB-Mediated Inflammation in Severe Acute Respiratory Syndrome Coronavirus-Infected Mice Increases Survival. Journal of Virology, 85(13), 6492-6505. Retrieved from [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. Retrieved from [Link]

  • Pescetelli, M., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. International Journal of Molecular Sciences, 23(18), 10375. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic route. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals.[1] This guide provides in-depth, field-proven insights into improving yield and overcoming common challenges in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2,3-dihydrobenzofuran-3-carboxylic acid core?

There are several established routes. The most common and industrially scalable approach involves a two-step sequence:

  • O-Arylation (Ether Synthesis): Formation of a phenoxyacetic acid precursor from a substituted phenol (in this case, p-cresol).

  • Intramolecular Cyclization: Ring closure to form the dihydrobenzofuranone ring system, typically via a Friedel-Crafts acylation, followed by further functional group manipulation.

Alternative modern methods include transition-metal-catalyzed C-H activation/functionalization and various cycloaddition strategies, which can offer high efficiency and stereocontrol but may require more specialized catalysts and conditions.[2][3][4]

Q2: What is the most common starting material for the "5-Methyl" portion of the target molecule?

The synthesis almost invariably begins with p-cresol (4-methylphenol). The methyl group at the para position of the phenol directly becomes the 5-methyl group on the final benzofuran ring system. The purity of the starting p-cresol is crucial, as isomeric impurities (like m-cresol or o-cresol) can lead to regioisomeric byproducts that are difficult to separate.

Q3: Which reaction is typically the most challenging and yield-limiting?

The intramolecular Friedel-Crafts acylation is the most critical and often lowest-yielding step.[5] This reaction involves the cyclization of a phenoxyacetyl chloride (or related activated acid) onto the aromatic ring to form a 5-methyl-2,3-dihydro-1-benzofuran-3-one intermediate. Success is highly dependent on the choice of Lewis acid catalyst, solvent, temperature, and strict control of reaction conditions to prevent side reactions.[6]

Q4: How can I monitor the progress of the cyclization reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes mixtures) to resolve the starting material (phenoxyacetic acid or its ester), the intermediate ketone, and the final product. Staining with a potassium permanganate (KMnO₄) solution can be effective for visualizing spots if they are not UV-active. For more precise monitoring, HPLC or GC-MS can be employed to quantify the conversion and identify byproducts.

Q5: What are the standard methods for purifying the final carboxylic acid product?

The final product is typically a solid. The primary purification method is recrystallization . Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene. If the crude product is oily or contains persistent impurities, column chromatography on silica gel may be necessary before final recrystallization. An acid-base workup (dissolving the crude product in a weak base like sodium bicarbonate, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid) is also a highly effective purification strategy.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the common and robust route involving Friedel-Crafts cyclization.

Problem: Low or No Yield in the Cyclization Step

Q: I've treated my 4-methylphenoxyacetyl chloride with a Lewis acid, but the yield of the cyclized ketone is extremely low. What went wrong?

This is a classic challenge in intramolecular Friedel-Crafts acylations. The cause often lies in the choice and handling of the catalyst or the reaction conditions.

  • Possible Cause 1: Inactive or Insufficient Lewis Acid.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes the catalyst, rendering it inactive. You need more than a stoichiometric amount because the catalyst will complex with both the acyl chloride and the resulting ketone product.[6]

    • Solution:

      • Use fresh, high-purity AlCl₃ from a newly opened container.

      • Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

      • Ensure all glassware is oven- or flame-dried before use.

      • Use at least 1.2 to 2.0 equivalents of the Lewis acid catalyst.

  • Possible Cause 2: Unfavorable Reaction Temperature.

    • Explanation: Friedel-Crafts reactions have a specific activation energy. If the temperature is too low, the reaction rate may be negligible. Conversely, if it's too high, it can promote side reactions like intermolecular acylation or decomposition, especially with sensitive substrates.

    • Solution:

      • Start the reaction at a low temperature (0 °C) during the addition of the substrate to the Lewis acid slurry to control the initial exotherm.

      • After addition, allow the reaction to slowly warm to room temperature.

      • If no conversion is observed, gently heat the reaction. A typical range is 40-80 °C, depending on the solvent. Monitor by TLC to find the optimal balance between conversion and byproduct formation.

  • Possible Cause 3: Incorrect Solvent Choice.

    • Explanation: The solvent plays a critical role. Protic solvents (like alcohols or water) will destroy the catalyst. Coordinating solvents (like THF or acetone) can form stable complexes with the Lewis acid, deactivating it.

    • Solution: Use non-coordinating, inert solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for lower temperatures. For higher temperatures, nitrobenzene or carbon disulfide (CS₂) are classic (though more hazardous) options.

Problem: Formation of a Major, Unidentifiable Impurity

Q: My reaction produces a significant byproduct that runs close to my desired product on TLC. What could it be and how do I prevent it?

  • Possible Cause 1: Intermolecular Acylation.

    • Explanation: If the concentration of the starting material is too high, the acylium ion intermediate of one molecule can be attacked by the aromatic ring of another molecule before it has a chance to cyclize. This leads to the formation of dimers or polymers. Intramolecular reactions are favored under high dilution conditions.

    • Solution:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M).

      • Slow Addition: Use a syringe pump to add the solution of the acid chloride to the Lewis acid slurry over several hours. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.

  • Possible Cause 2: Pummerer-type Rearrangement or Other Side Reactions.

    • Explanation: Depending on the specific precursors used, alternative cyclization pathways or rearrangements can occur, leading to isomeric products or complex byproducts.

    • Solution: A change in Lewis acid can sometimes alter the reaction pathway. Weaker Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide higher selectivity, albeit with longer reaction times.[7]

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the critical cyclization step.

G start Problem: Low Yield check_reagents Check Reagent Quality (Lewis Acid, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Concentration) start->check_conditions reagents_ok Reagents are fresh & anhydrous? check_reagents->reagents_ok conditions_ok Conditions optimal? check_conditions->conditions_ok reagents_ok->conditions_ok Yes optimize_conc Action: Use high dilution. Employ slow addition. reagents_ok->optimize_conc No optimize_temp Action: Optimize temperature. Monitor via TLC. conditions_ok->optimize_temp No success Yield Improved conditions_ok->success Yes replace_reagents Action: Use fresh AlCl₃. Ensure anhydrous solvent. replace_reagents->success optimize_temp->success optimize_conc->replace_reagents Still low yield

Caption: Troubleshooting workflow for low yield.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-one

This protocol details the critical intramolecular Friedel-Crafts acylation step.

Step 1: Preparation of 2-(p-tolyloxy)acetyl chloride

  • To a solution of 2-(p-tolyloxy)acetic acid (1 equiv.) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 equiv.) followed by a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature for 2-3 hours under a nitrogen atmosphere. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl₃, 1.5 equiv.) in anhydrous DCM (~0.2 M relative to the final concentration of the acid chloride) in a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-(p-tolyloxy)acetyl chloride from Step 1 in anhydrous DCM and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to give the crude 5-Methyl-2,3-dihydro-1-benzofuran-3-one, which can be purified by column chromatography or used directly in the next step.

Data Summary: Comparison of Lewis Acids in Friedel-Crafts Cyclizations

The choice of catalyst is paramount for achieving high yields in the cyclization step. The table below summarizes the relative effectiveness of common Lewis acids for similar transformations reported in the literature.

Lewis Acid CatalystTypical EquivalentsCommon SolventTemperature (°C)Relative Yield & Remarks
AlCl₃ 1.2 - 2.0DCM, DCE0 to 40High Reactivity. Often the highest yielding, but can promote side reactions. Very moisture sensitive.[6]
FeCl₃ 1.5 - 2.5DCM, Nitrobenzene25 to 80Milder Alternative. May require heating. Good for substrates prone to decomposition.[7]
SnCl₄ 1.5 - 2.5DCM0 to 25Mild. Good for sensitive substrates but may result in lower yields or require longer reaction times.
PPA (Polyphosphoric Acid)Solvent/ReagentNone80 to 120Brønsted/Lewis Acid. Acts as both catalyst and solvent. High temperatures required. Workup can be challenging.
Reaction Mechanism: Friedel-Crafts Acylation

The diagram below illustrates the generally accepted mechanism for the Lewis-acid-catalyzed intramolecular Friedel-Crafts acylation.

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Rearomatization r_acid_chloride R-CO-Cl complex [R-C(=O)-Cl---AlCl₃]+ r_acid_chloride->complex + lewis_acid AlCl₃ acylium [R-C≡O]+AlCl₄ complex->acylium sigma_complex Sigma Complex (Carbocation Intermediate) acylium->sigma_complex + aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex product Acylated Product sigma_complex->product deprotonation deprotonation - H⁺

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Welcome to the technical support center for the purification of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Introduction

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides in-depth technical assistance for common purification techniques, including recrystallization, column chromatography, and liquid-liquid extraction.

Section 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of the target compound and its impurities.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid?

A1: An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. It should also dissolve impurities well at room temperature or not at all at high temperatures. Furthermore, the solvent should not react with the compound and should be volatile enough to be easily removed from the purified crystals.

Q2: Which solvents are commonly used for the recrystallization of benzofuran derivatives?

A2: Based on literature for similar compounds, ethanol is a frequently used solvent for the recrystallization of benzofuran carboxylic acid derivatives[1]. Other potential solvent systems could include mixtures of ethyl acetate and hexane, or toluene.

Troubleshooting Guide - Recrystallization
Problem Possible Cause Solution
Compound does not dissolve even at boiling. The solvent is not suitable; the compound is insoluble.Try a more polar solvent or a solvent mixture. For a carboxylic acid, a solvent like ethanol or a mixture containing ethyl acetate might be effective.
Compound oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Add a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Low recovery of the purified compound. Too much solvent was used. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent needed to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a small amount of cold solvent.
Crystals are colored or appear impure. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal.

Section 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What is a typical stationary and mobile phase for the purification of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid?

A1: Silica gel is a common stationary phase for the purification of benzofuran derivatives[1][2]. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For carboxylic acids, which can streak on silica gel, adding a small amount of acetic acid or formic acid to the eluent can improve the separation. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity, is often effective.

Q2: How can I monitor the progress of the separation during column chromatography?

A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring column chromatography. Before running the column, identify a solvent system that gives good separation of your target compound from impurities on a TLC plate (the target compound should have an Rf value of around 0.3-0.4). During the column run, collect fractions and spot them on a TLC plate to track the elution of the compounds.

Troubleshooting Guide - Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate mobile phase polarity. Column was overloaded.Optimize the eluent system using TLC. A less polar eluent will generally provide better separation. Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column. The eluent is not polar enough. The compound is interacting too strongly with the silica gel.Gradually increase the polarity of the mobile phase. For a carboxylic acid, adding a small percentage of methanol or acetic acid to the eluent can help to elute the compound.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of the compound spot on TLC. The compound is a carboxylic acid and is interacting with the acidic silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce streaking.
Workflow for Column Chromatography

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation A Select Mobile Phase (TLC) B Pack Column with Silica Gel A->B C Prepare Sample B->C D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J J I->J Purified Compound

Caption: A typical workflow for purification by column chromatography.

Section 3: Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for separating an acidic compound like 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid from neutral or basic impurities.

Frequently Asked Questions (FAQs) - Liquid-Liquid Extraction

Q1: How can I use extraction to purify 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid?

A1: You can exploit the acidic nature of the carboxylic acid. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), the carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with 10% HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent[3].

Troubleshooting Guide - Liquid-Liquid Extraction
Problem Possible Cause Solution
An emulsion forms at the interface. The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl the separatory funnel instead of shaking vigorously.
Low recovery after acidification. The aqueous layer was not acidified sufficiently. The compound has some solubility in the acidic aqueous phase.Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~1-2). After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate to recover any dissolved product.
The desired product remains in the organic layer after basic wash. The basic solution is not strong enough. Insufficient mixing.Use a slightly more concentrated basic solution or perform multiple washes. Ensure thorough mixing of the two phases by inverting the separatory funnel several times.
Extraction Workflow Diagram

G start Crude Product in Organic Solvent wash Wash with aq. NaHCO3 start->wash separate Separate Layers wash->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate/Extract Purified Acid acidify->precipitate end Pure 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid precipitate->end

Caption: Decision tree for purification via liquid-liquid extraction.

Section 4: Purity Assessment

After purification, it is crucial to assess the purity of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Recommended Analytical Techniques
  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase HPLC method with a C18 column is often suitable for this type of compound[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.).
  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). HETEROCYCLES, 75(12), 2973.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Journal of Chemical Sciences, 123(4), 459–466.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017).
  • methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. (2025, May 20).
  • Patel, K. M., Patel, U. R., Parmar, P. A., & Patel, A. D. (2016).
  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Kobayashi, K., Kuroda, M., & Shigemura, Y. (2016). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)
  • US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid. (n.d.).
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022, August 26).
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025, May 27). Technical Disclosure Commons.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 2,3-Dihydrobenzofuran-3-carboxylic Acids

Welcome to the technical support center for the resolution of racemic 2,3-dihydrobenzofuran-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of racemic 2,3-dihydrobenzofuran-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these chiral compounds. The methodologies and principles discussed herein are grounded in established stereochemical and crystallization practices to ensure robust and reproducible outcomes.

Introduction: The Challenge of Resolving 2,3-Dihydrobenzofuran-3-carboxylic Acids

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The C3-carboxylic acid functionality introduces a stereocenter, necessitating the separation of enantiomers (chiral resolution) to isolate the desired biologically active form. Classical resolution via diastereomeric salt formation remains a cornerstone technique due to its scalability and cost-effectiveness. This process involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

This guide will address common pitfalls and provide actionable solutions to optimize your resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a diastereomeric salt resolution for a new 2,3-dihydrobenzofuran-3-carboxylic acid?

A1: The initial and most critical phase is screening for a suitable chiral resolving agent and solvent system. This is largely an empirical process.

  • Resolving Agent Selection: A diverse panel of commercially available chiral bases should be screened. For resolving carboxylic acids, common choices include alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine and (1R,2S)-2-amino-1,2-diphenylethanol. The pKa values of the acid and the resolving base should be considered to ensure efficient salt formation.

  • Solvent Screening: The choice of solvent is paramount as it dictates the solubility difference between the two diastereomeric salts. A good solvent system will maximize the insolubility of one diastereomer while keeping the other in solution. A broad range of solvents with varying polarities (e.g., alcohols like methanol and ethanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene, often in mixtures) should be evaluated. High-throughput screening platforms can significantly accelerate this process.

Q2: I've identified a promising resolving agent and solvent, but the diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, is a common issue that arises when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the supersaturation is too high or the cooling rate is too fast.

Troubleshooting Steps:

  • Reduce Concentration: The most straightforward solution is to add more solvent to decrease the overall concentration.

  • Slow Down Cooling: Employ a slower, controlled cooling ramp. Allowing the solution to cool gradually to room temperature before further cooling in an ice bath can promote the formation of well-ordered crystals.

  • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to a supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

  • Solvent System Modification: Consider using a solvent mixture. For instance, if the salt is too soluble in one solvent, an anti-solvent (in which the salt is poorly soluble) can be slowly added to induce crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the resolution process and provides a logical framework for resolving them.

Problem 1: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

A low diastereomeric excess indicates that the less soluble salt is co-precipitating with the more soluble one.

Potential Cause Explanation Recommended Solution
Suboptimal Solvent System The solubility difference between the two diastereomeric salts in the chosen solvent is insufficient for effective separation.Perform a more extensive solvent screen. Test various solvent mixtures and consider anti-solvent addition techniques.
Cooling Rate Too Fast Rapid cooling can lead to the kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one.Implement a slower, controlled cooling profile. Stepwise cooling with holding periods at intermediate temperatures can be beneficial.
Impurity Entrainment Impurities in the racemic starting material or resolving agent can interfere with the crystallization process and get trapped in the crystals.Ensure the starting racemic acid and chiral resolving agent are of high purity. Recrystallize the starting materials if necessary.
Incorrect Stoichiometry While a 1:1 stoichiometry is common, the optimal ratio of resolving agent to racemic acid can sometimes be between 0.5 and 1.0 equivalents.Experiment with varying the equivalents of the resolving agent. Using 0.5 equivalents can sometimes lead to a more efficient separation.
Problem 2: No Crystal Formation

A complete lack of crystallization points to issues with achieving supersaturation or the kinetics of nucleation.

Potential Cause Explanation Recommended Solution
High Solubility The diastereomeric salts may be too soluble in the chosen solvent, even at lower temperatures.Concentrate the solution by slowly evaporating the solvent. Alternatively, introduce an anti-solvent to decrease solubility.
Inhibition of Nucleation Even in a supersaturated state, the formation of initial crystal nuclei can be kinetically hindered.Seeding: Add a small number of seed crystals to the solution. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Incorrect Salt Formation The acid-base reaction to form the salt may not be occurring efficiently.Confirm salt formation using analytical techniques like NMR or IR spectroscopy. Ensure the pKa values of the acid and base are compatible for salt formation.
Problem 3: Poor Yield of the Desired Enantiomer

Low yield can result from issues during either the crystallization or the recovery steps.

Potential Cause Explanation Recommended Solution
Suboptimal Crystallization Conditions Conditions may be favoring the crystallization of a smaller fraction of the less soluble diastereomer.Re-optimize the solvent system, concentration, and cooling profile to maximize the precipitation of the desired salt.
Losses During Filtration and Washing The crystallized salt may have some solubility in the cold wash solvent, leading to losses.Use a minimal amount of ice-cold solvent for washing the crystals. Ensure the wash solvent is the same as the crystallization solvent.
Incomplete Liberation of the Enantiomer The acid/base treatment to break the diastereomeric salt and recover the enantiomer may be incomplete.Ensure the pH is sufficiently acidic (for liberating the carboxylic acid) or basic (for liberating the amine resolving agent) during the workup. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general framework for the resolution of racemic 2,3-dihydrobenzofuran-3-carboxylic acid.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic 2,3-dihydrobenzofuran-3-carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., ethanol, isopropanol).

    • In a separate flask, dissolve the enantiomerically pure chiral resolving base (0.5 to 1.0 equivalent) in the same solvent.

    • Slowly add the base solution to the acid solution with constant stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, a controlled, gradual cooling process is recommended.

    • If no crystals form, consider seeding the solution or further cooling in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the crystallized diastereomeric salt in water.

    • Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the solution is acidic (pH < 2) to liberate the free carboxylic acid.

    • Extract the liberated acid with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2,3-dihydrobenzofuran-3-carboxylic acid.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

The enantiomeric purity of the resolved acid must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.

  • Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved, enantiomerically enriched acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Select a chiral stationary phase (CSP) suitable for carboxylic acids (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

    • Mobile Phase: A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure the analyte is in its protonated form.

    • Flow Rate, Temperature, and Detection: These parameters should be optimized for the specific column and analyte to achieve good separation of the enantiomers.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Visualizing the Resolution Workflow

The following diagrams illustrate the key decision-making processes and workflows in resolving racemic 2,3-dihydrobenzofuran-3-carboxylic acids.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Isolation Start Racemic Acid Screen_Agents Screen Chiral Resolving Agents Start->Screen_Agents Screen_Solvents Screen Solvents Screen_Agents->Screen_Solvents Crystalline_Solid Crystalline Solid Obtained? Screen_Solvents->Crystalline_Solid Oiling_Out Oiling Out? Crystalline_Solid->Oiling_Out No Optimization Optimize Conditions (Cooling, Concentration) Crystalline_Solid->Optimization Yes Adjust_Solvent Adjust Solvent/ Concentration Oiling_Out->Adjust_Solvent Yes Slow_Cooling Slow Cooling Oiling_Out->Slow_Cooling Yes Analyze_de Analyze d.e. (e.g., NMR, HPLC) Optimization->Analyze_de High_de High d.e.? Analyze_de->High_de High_de->Optimization No Liberation Liberate Acid (Acid/Base Workup) High_de->Liberation Yes Adjust_Solvent->Crystalline_Solid Slow_Cooling->Crystalline_Solid Analyze_ee Analyze e.e. (Chiral HPLC) Liberation->Analyze_ee End Pure Enantiomer Analyze_ee->End

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowDE Troubleshooting: Low d.e. Start Initial Crystallization Experiment Problem Identify Problem No_Crystals Increase Concentration or Add Anti-Solvent Problem->No_Crystals Oiling_Out Reduce Concentration Problem->Oiling_Out Low_de Re-Screen Solvents Problem->Low_de Seed_Scratch Seed or Scratch Slow_Cooling Slow Cooling Rate Optimize_Cooling Optimize Cooling Rate Re_Run Re-run Experiment Seed_Scratch->Re_Run Slow_Cooling->Re_Run Check_Purity Check Starting Material Purity Check_Purity->Re_Run

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). The Journal of Organic Chemistry - ACS Figshare. Retrieved March 22, 2026, from [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). ACS Publications. Retrieved March 22, 2026, from [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Wiley Online Library. Retrieved March 22, 2026, from [Link]

  • Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Indian Academy of Sciences. Retrieved March 22, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Oxidative Cyclization of Phenols

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've designed this technical support center to provide you with practical, in-depth guidance on optimizing the oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this technical support center to provide you with practical, in-depth guidance on optimizing the oxidative cyclization of phenols. This powerful reaction is central to synthesizing complex molecules, but its success hinges on fine-tuning a number of critical parameters. This guide offers troubleshooting solutions and frequently asked questions in a direct Q&A format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the oxidative cyclization of phenols?

A: The oxidative cyclization of phenols is a versatile method for constructing heterocyclic compounds.[1][2] The process generally involves three key stages:

  • Oxidation: The reaction begins with the oxidation of the phenol to a phenoxy radical or a related reactive species.[3][4] This is typically accomplished with a stoichiometric or catalytic oxidant.

  • Intramolecular Cyclization: The newly formed reactive intermediate then undergoes an intramolecular carbon-carbon or carbon-oxygen bond formation to create the new ring. A crucial factor to manage at this stage is the regioselectivity, which determines whether the cyclization occurs at the ortho or para position.

  • Rearomatization or Further Transformation: The cyclized intermediate often rearomatizes to yield the final aromatic heterocyclic product. In some cases, additional oxidation or rearrangement may take place.

The precise mechanistic route can differ based on the substrate, oxidant, and catalyst used.

Q2: How do I select an appropriate oxidant for my reaction?

A: The choice of oxidant is a critical factor for a successful reaction. An ideal oxidant should be potent enough to oxidize the phenol but also selective to prevent over-oxidation and other unwanted side reactions.[3] Here are some commonly used classes of oxidants:

  • Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) and (diacetoxyiodo)benzene are popular due to their mildness and predictable reactivity.[1][5] They are effective for both C-C and C-O bond formations.[1][5]

  • Metal-Based Oxidants: Various transition metal salts and complexes, often used in catalytic amounts with a co-oxidant, are effective.[4] Examples include salts of iron(III), copper(II), and manganese(III). The choice of metal and ligand can greatly affect the reaction's selectivity.

  • Oxygen/Air: In certain catalytic systems, molecular oxygen or air can act as the terminal oxidant, offering a more environmentally friendly and economical option.[6][7] These reactions typically require a metal catalyst.

Q3: What are the most common catalysts for this type of transformation?

A: Catalysts are often used to enhance the efficiency and selectivity of the oxidative cyclization. They can activate the phenol, aid in the electron transfer process, and control the reaction's stereochemistry. Common catalyst families include:

  • Palladium Catalysts: Palladium complexes are highly versatile and have been widely used in oxidative cyclization reactions.[8]

  • Copper Catalysts: Due to their low cost and rich redox chemistry, copper-based catalysts are an attractive option.

  • Iron Catalysts: Iron catalysts are gaining popularity because they are less toxic and more abundant. Iron(III) salts, in particular, have proven effective in a range of oxidative cyclization reactions.[9]

The best catalyst will depend on your specific substrate and the desired transformation.

Troubleshooting Guides

This section provides solutions to specific problems you might face during your experiments.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Incorrect Reagent Purity or Quality: The purity of your starting materials, reagents, and catalysts is crucial.[10] Degraded reagents or deactivated catalysts can halt the reaction.[10]

    • Troubleshooting Steps:

      • Use freshly opened or purified reagents.[10]

      • Verify the concentration of your solutions.[10]

      • Ensure catalysts are stored correctly and are not expired.[10]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly reduce the yield.[10][11][12]

    • Troubleshooting Steps:

      • Ensure accurate temperature control.[10]

      • Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.[10]

      • For heterogeneous reactions, ensure vigorous stirring for proper mixing.[10]

  • Solvent Impurities: The presence of impurities, especially water, in solvents can be harmful, particularly in moisture-sensitive reactions.[10]

    • Troubleshooting Steps:

      • Use anhydrous solvents for moisture-sensitive reactions.[10]

      • Consider distilling solvents to remove impurities.[10]

Experimental Workflow for Optimizing Reaction Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Regioselectivity (ortho vs. para Cyclization)

Possible Causes & Solutions

  • Steric Hindrance: The steric environment around the phenolic hydroxyl group can influence the regiochemical outcome.

    • Troubleshooting Steps:

      • Modify the substrate by introducing bulky groups to disfavor one cyclization pathway.

      • Using a bulky catalyst or ligand can also provide steric control.

  • Electronic Effects: The electronic properties of substituents on the aromatic ring can direct the cyclization.[13]

    • Troubleshooting Steps:

      • Electron-donating groups generally favor ortho and para attack.[13]

      • Electron-withdrawing groups can deactivate the ring and may lead to different selectivity.[13]

  • Reaction Conditions: Temperature and solvent can play a key role in controlling regioselectivity.

    • Troubleshooting Steps:

      • Vary the reaction temperature, as lower temperatures can sometimes improve selectivity.

      • The choice of solvent can influence the transition state energies of competing pathways.

Table 1: Effect of Substituents on Regioselectivity

Substituent (R)Position on PhenolPredominant Cyclization
Electron-Donating (e.g., -OMe, -Me)meta to -OHortho and para to -OH
Electron-Withdrawing (e.g., -NO₂, -CN)meta to -OHCan favor meta functionalization
Bulky Group (e.g., -tBu)ortho to -OHCan favor para cyclization
Problem 3: Formation of Dimerization or Polymerization Byproducts

Possible Causes & Solutions

  • High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over time using a syringe pump.[1]

  • Overly Reactive Intermediate: The phenoxy radical or other intermediate may be too reactive, leading to undesired intermolecular coupling.

    • Troubleshooting Steps:

      • Use a milder oxidant for more controlled generation of the reactive intermediate.

      • Lower the reaction temperature to reduce the rate of intermolecular side reactions.

Experimental Setup for High Dilution

Caption: High dilution setup to minimize intermolecular side reactions.

References

  • Dohi, T., et al. "Oxidative Cyclizations of Phenols Utilizing Bridged Hypervalent Iodine Reagents." J-Stage, 2011. [Link]

  • Nakatsu, Y., et al. "Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine." Molecules, vol. 26, no. 21, 2021, p. 6485. [Link]

  • Wang, Q., et al. "Recent advances in catalytic oxidative reactions of phenols and naphthalenols." Organic Chemistry Frontiers, vol. 9, no. 12, 2022, pp. 3375-3398. [Link]

  • Wu, J., and M. C. Kozlowski. "Catalytic Oxidative Coupling of Phenols and Related Compounds." ACS Catalysis, vol. 12, no. 11, 2022, pp. 6483–6509. [Link]

  • Wikipedia contributors. "Oxidative coupling of phenols." Wikipedia, The Free Encyclopedia. [Link]

  • Wang, D.-S., et al. "Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis." Organic Letters, vol. 13, no. 20, 2011, pp. 5624–5627. [Link]

  • Fallah, E., et al. "DDQ as a versatile and easily recyclable oxidant: a systematic review." ResearchGate, 2023. [Link]

  • Trend, R. M., et al. "Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation." Journal of the American Chemical Society, vol. 127, no. 48, 2005, pp. 17778–17788. [Link]

  • Quora. "What could be reason for getting a very low yield in organic chemistry?". [Link]

  • Wu, J., and M. C. Kozlowski. "Catalytic Oxidative Coupling of Phenols and Related Compounds." ACS Catalysis, vol. 12, no. 11, 2022, pp. 6483–6509. [Link]

  • Trend, R. M., et al. "Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation." stoltz2.caltech.edu. [Link]

  • Wu, J., et al. "Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst." PMC, 2022. [Link]

  • Reddit. "What are some common causes of low reaction yields?". [Link]

  • Wu, J., and M. C. Kozlowski. "Catalytic Oxidative Coupling of Phenols and Related Compounds." chemrxiv.org. [Link]

  • da Silva, J. B. P., et al. "Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization." ResearchGate, 2022. [Link]

  • Serna, S., et al. "When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges." PMC, 2023. [Link]

  • Beaudry, C. M. "Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control." beaudry.oregonstate.edu. [Link]

  • Schore, N. E. "Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks." scholar.uwindsor.ca. [Link]

  • Li, Y., et al. "A practical and economic route for regioselective cyclization of β-phenoxyl ynones to flavonoid derivatives." Green Chemistry, vol. 22, no. 15, 2020, pp. 4846-4852. [Link]

  • Smith, A. B., et al. "Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations." ChemRxiv, 2023. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Highly Functionalized Benzofurans

Welcome to the technical support center dedicated to the synthesis of highly functionalized benzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of highly functionalized benzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Benzofurans are core motifs in numerous natural products and pharmaceuticals, but their synthesis is often fraught with challenges ranging from low yields to poor regioselectivity.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors. The information is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles governing these reactions.

Section 1: Troubleshooting Common Issues in Metal-Catalyzed Benzofuran Synthesis

Transition metal catalysis is a cornerstone of modern benzofuran synthesis, offering a versatile toolkit for C-O and C-C bond formation.[3] However, these reactions are often sensitive to a variety of parameters.

FAQ 1: My palladium-catalyzed Sonogashira coupling followed by cyclization is giving low to no yield of the desired benzofuran. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed benzofuran syntheses are a frequent issue and can be traced back to several factors related to the catalyst, reagents, and reaction conditions.[4] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from a suboptimal source, leading to low activity.[4]

    • Solution: Always use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂).[3][5][6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for both the coupling and cyclization steps.

    • Solution: Systematically screen reaction parameters. While some reactions proceed at room temperature, others may require heating (e.g., 60-100 °C).[4] Be cautious of excessive heat, which can lead to catalyst decomposition. Screen a variety of solvents (e.g., toluene, DMF, dioxane) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[4][5] The choice of base can significantly influence the reaction rate and yield.[4]

  • Poor Reagent Quality and Stoichiometry: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can poison the catalyst.[4]

    • Solution: Ensure all reagents are pure and thoroughly dried. Solvents must be rigorously degassed to remove dissolved oxygen.[4] Verify the stoichiometry, often a slight excess of the alkyne (1.1-1.5 equivalents) is beneficial.[4]

  • Competing Side Reactions: A common side reaction is the Glaser homocoupling of the terminal alkyne, particularly when a copper co-catalyst is used.[4]

    • Solution: Consider a copper-free Sonogashira protocol or minimize the concentration of the copper co-catalyst.[4] Slow addition of the alkyne to the reaction mixture can also help to suppress homocoupling.[4]

Troubleshooting Workflow:

G start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions cat1 Use Fresh/Active Catalyst catalyst->cat1 cat2 Screen Ligands catalyst->cat2 cond1 Vary Temperature conditions->cond1 cond2 Screen Solvents conditions->cond2 cond3 Screen Bases conditions->cond3 reag1 Purify/Dry Reagents & Solvents reagents->reag1 reag2 Adjust Stoichiometry reagents->reag2 reag3 Degas Solvents reagents->reag3 side1 Minimize Glaser Coupling (e.g., copper-free) side_reactions->side1

Caption: Troubleshooting workflow for low yields in palladium-catalyzed benzofuran synthesis.

FAQ 2: I am observing the formation of regioisomers in my benzofuran synthesis. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a significant challenge, particularly in acid-catalyzed cyclizations of unsymmetrical precursors or when multiple reactive sites are available.[7] The regioselectivity is often governed by a delicate balance of electronic and steric factors.

Strategies to Enhance Regioselectivity:

  • Directing Groups: The strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring can direct the cyclization to a specific position. Electron-donating groups generally favor cyclization at the ortho and para positions relative to themselves.

  • Steric Hindrance: Introducing bulky substituents can sterically block one reactive site, thereby favoring cyclization at a less hindered position.[8]

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal center and its ligand sphere can profoundly influence the regioselectivity of the cyclization step. Experiment with different ligands to fine-tune the steric and electronic environment around the metal.

  • Reaction Conditions: Temperature and solvent can also play a role in regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable regioisomer.

Data on Regioselectivity in Acid-Catalyzed Cyclization:

Starting MaterialAcid CatalystTemperature (°C)Major RegioisomerMinor RegioisomerReference
Unsymmetrical Acetal 1Polyphosphoric Acid802b (5 parts)2a (1 part)[7]
Substituted 3-hydroxypyroneTrifluoroacetic Acid120Single RegioisomerNot Observed[9]

Section 2: Overcoming Challenges in Acid and Base-Mediated Syntheses

While often perceived as simpler than their metal-catalyzed counterparts, acid and base-mediated benzofuran syntheses come with their own set of challenges, including harsh reaction conditions and limited functional group tolerance.[2]

FAQ 3: My acid-catalyzed cyclization of a phenol derivative is failing or giving a complex mixture of products. What are the common pitfalls?

Answer:

Acid-catalyzed cyclizations are classic methods for benzofuran synthesis but can be problematic due to the harsh conditions often required, which can lead to decomposition of starting materials or products, and the formation of multiple byproducts.

Common Pitfalls and Solutions:

  • Substrate Decomposition: Strong acids can cause degradation of sensitive functional groups on the starting material.

    • Solution: Screen milder Lewis acids (e.g., InI₃, TMSOTf) or Brønsted acids.[2][10] In some cases, a catalytic amount of acid is sufficient.

  • Poor Regioselectivity: As discussed in FAQ 2, the formation of regioisomers is a common issue.

    • Solution: Employ starting materials with strong directing groups or significant steric bias to favor the formation of a single regioisomer.[9]

  • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

FAQ 4: I am struggling with the use of protecting groups for the phenolic hydroxyl group. Are there effective protecting-group-free strategies?

Answer:

The need for protection and deprotection of the phenolic hydroxyl group adds steps and reduces the overall efficiency of a synthetic sequence.[11] Fortunately, several protecting-group-free strategies have been developed.

Protecting-Group-Free Approaches:

  • One-Pot Syntheses: Several one-pot methods have been developed that proceed under conditions compatible with a free hydroxyl group.[11][12]

  • Careful Selection of Reaction Conditions: In some metal-catalyzed reactions, the choice of base and solvent can allow for the reaction to proceed in the presence of a free phenol. For instance, using a weaker base like K₃PO₄ can be effective.[11]

  • Novel Methodologies: Recent research has focused on developing new synthetic routes that are inherently tolerant of free hydroxyl groups.[10][12]

Section 3: Purification and Scale-Up Challenges

Successfully synthesizing a highly functionalized benzofuran is only half the battle; purification and scaling up the reaction present their own unique sets of difficulties.

FAQ 5: I am having difficulty purifying my functionalized benzofuran from byproducts and unreacted starting materials. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the desired product and various impurities.

Purification Techniques:

  • Column Chromatography: This is the most common method, but optimization of the solvent system is crucial. A gradual gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Group-Assisted Purification (GAP): This technique involves the use of a functional group on one of the starting materials that aids in the separation of the product.[13][14] For example, a phosphonyl group can be used to facilitate purification by simple washing.[13][14]

FAQ 6: My reaction works well on a milligram scale, but the yield drops significantly when I try to scale it up to the gram scale. What factors should I consider for successful scale-up?

Answer:

Scaling up a reaction is not always a linear process. Several factors can impact the success of a gram-scale synthesis.[15]

Key Considerations for Scale-Up:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer and the formation of hot spots. This can cause decomposition of reagents or products. Ensure efficient stirring and consider using a jacketed reactor for better temperature control.

  • Mass Transfer: In heterogeneous reactions (e.g., with a solid base or catalyst), efficient mixing is critical to ensure all reagents come into contact.

  • Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. Slow, controlled addition can help to manage exotherms and minimize side reactions.

  • Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, extractions may require more vigorous mixing or longer settling times.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a general starting point for the synthesis of 2-substituted benzofurans.[4]

Materials:

  • o-halophenol (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%) (if not using a copper-free protocol)

  • Base (e.g., Et₃N, K₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., DMF, toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the o-halophenol, palladium catalyst, CuI (if applicable), and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme:

G start o-halophenol + terminal alkyne product 2-substituted benzofuran start->product Sonogashira coupling & intramolecular cyclization reagents Pd catalyst, Base Solvent, Heat

Caption: General scheme for Sonogashira coupling and cyclization to form benzofurans.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Ma, C., et al. (2021).
  • Li, L.S., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Sivaraman, A., et al. (2019). A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans. Organic & Biomolecular Chemistry.
  • Rouh, H., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry.
  • Rouh, H., et al. (2021).
  • Sivaraman, A., et al. (2019). A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans. RSC Publishing.
  • Ma, C., et al. (2024).
  • Antoci, V., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • Gorgani, L., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Yoshida, S., et al. (2024).
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
  • Wang, C., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Grynkiewicz, G., & Feringa, B. L. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry.
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2024). Bentham Science Publishers.
  • D'auria, M. (2009). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Current Organic Chemistry.
  • Bankar, S. K., et al. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing.
  • WuXi AppTec Content Team. (2020).

Sources

Optimization

minimizing side reactions in the palladium-catalyzed synthesis of benzofurans

Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Benzofuran Synthesis Welcome to the Application Scientist Support Portal As a Senior Application Scientist, I frequently consult with drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Benzofuran Synthesis

Welcome to the Application Scientist Support Portal As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the palladium-catalyzed synthesis of benzofurans. While tandem Sonogashira coupling and intramolecular cyclization of o-halophenols with terminal alkynes is a highly versatile and atom-economical method[1], it is notoriously susceptible to competing pathways.

This technical guide moves beyond generic protocols. Here, we dissect the thermodynamic and kinetic causality behind common side reactions—such as Glaser homocoupling and dehalogenation—and provide self-validating, field-proven methodologies to ensure high-fidelity cyclization.

Section 1: Mechanistic Diagnostic & Pathway Analysis

To troubleshoot effectively, we must first map the reaction logic. The synthesis typically proceeds via an initial oxidative addition of the o-halophenol to a Pd(0) species, followed by alkyne coordination, deprotonation, transmetalation, and reductive elimination to form an o-alkynylphenol intermediate. A subsequent Pd-mediated or base-promoted 5-endo-dig cyclization yields the desired benzofuran[2][3].

Side reactions hijack this pathway at specific kinetic nodes:

  • Glaser Homocoupling : Occurs when terminal alkynes dimerize. This is heavily accelerated by copper(I) co-catalysts and trace molecular oxygen[1][4].

  • Dehalogenation : Occurs if the Pd(II)-aryl complex intercepts a hydride source (e.g., from protic solvents or amine bases via β -hydride elimination) before transmetalation can occur[5].

  • Intermolecular Oligomerization : High substrate concentrations can favor intermolecular nucleophilic attacks over the desired intramolecular cyclization[2].

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)-Aryl Complex] Pd0->OxAdd + o-Halophenol TransMet Transmetalation / Coordination (Alkyne Addition) OxAdd->TransMet + Terminal Alkyne Dehalo Dehalogenation (Phenol Side Product) OxAdd->Dehalo Hydride Source RedElim Reductive Elimination (o-Alkynylphenol) TransMet->RedElim Glaser Glaser Homocoupling (Diyne Side Product) TransMet->Glaser Trace O2, Cu(I) RedElim->Pd0 Catalyst Regeneration Cyclization Intramolecular Cyclization (Benzofuran Product) RedElim->Cyclization Base / Heat

Mechanistic pathways of Pd-catalyzed benzofuran synthesis and primary side reactions.

Section 2: Troubleshooting Specific Side Reactions

Issue A: Pronounced Homocoupling of Terminal Alkynes (Glaser Coupling)
  • Causality : The classical Sonogashira protocol utilizes CuI as a co-catalyst to facilitate transmetalation. However, Cu(I) readily catalyzes the oxidative dimerization of terminal alkynes in the presence of even parts-per-million (ppm) levels of oxygen[1]. Because homocoupling is kinetically second-order with respect to the alkyne, high instantaneous concentrations of the alkyne strictly exacerbate this issue[4].

  • Corrective Action :

    • Transition to Cu-Free Catalysis : Utilize electron-rich, bulky phosphine ligands (e.g., XPhos or RuPhos) that accelerate the direct Pd-mediated deprotonation and coordination of the alkyne, rendering copper obsolete[6].

    • Kinetic Control via Syringe Pump : Add the terminal alkyne dropwise over 2-4 hours. This maintains a low steady-state concentration of the alkyne, kinetically starving the dimerization pathway while permitting the cross-coupling to proceed[1].

Issue B: Dehalogenation of the Aryl Halide
  • Causality : Dehalogenation is a reductive process. If the oxidative addition complex (Ar-Pd-X) persists too long before transmetalation, it can undergo ligand exchange with a hydride source. Common culprits include primary/secondary amine bases (which can undergo β -hydride elimination) or protic solvents like ethanol[5].

  • Corrective Action :

    • Solvent and Base Switch : Replace amine bases (e.g., Et3N, diisopropylamine) with inorganic bases like anhydrous Cs2CO3 or K3PO4. Switch from protic or easily oxidizable solvents to rigorously anhydrous, degassed 1,4-dioxane or toluene[1].

Issue C: Poor Regioselectivity or Intermolecular Byproducts
  • Causality : The final cyclization step requires the internal nucleophile (the hydroxyl group) to attack the activated alkyne. If the substrate concentration is too high, intermolecular nucleophilic attack competes with the intramolecular 5-endo-dig or 5-exo-dig cyclization[2].

  • Corrective Action :

    • High Dilution Conditions : Run the reaction at concentrations 0.05 M to entropically favor the intramolecular ring closure[2].

Section 3: Quantitative Optimization Matrix

To illustrate the impact of these variables, the following table summarizes the optimization of a model reaction (synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene) based on established catalytic benchmarks.

EntryCatalyst System (5 mol%)LigandBaseSolventYield (%)Homocoupling (%)Dehalogenation (%)
1Pd(PPh3)4 / CuI (10 mol%)PPh3Et3NDMF55328
2Pd(OAc)2 / CuI (5 mol%)PPh3K2CO3Toluene68215
3PdCl2(PPh3)2 (Cu-Free)PPh3Cs2CO3DMF82<57
4 Pd2(dba)3 (Cu-Free) XPhos Cs2CO3 1,4-Dioxane 96 <1 <1

Note: Entry 4 represents the optimized, self-validating system described in the protocol below.

Section 4: Self-Validating Experimental Protocol: Cu-Free Cascade Synthesis

A self-validating protocol incorporates built-in checkpoints to ensure the system is behaving as expected before proceeding to the next step.

Objective : Synthesis of 2-substituted benzofurans with <2% side-product formation.

Step 1: Rigorous Deoxygenation (The Checkpoint for Homocoupling)

  • Transfer 1,4-dioxane (10 mL per 0.5 mmol substrate) to a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

  • Validation Checkpoint: The absolute absence of bubbling during the final thaw cycle confirms complete deoxygenation, critical for preventing Cu-free oxidative homocoupling.

Step 2: Catalyst and Substrate Assembly (Glovebox or Schlenk Line)

  • Under an argon atmosphere, charge an oven-dried reaction vessel with Pd2(dba)3 (2.5 mol%, 0.0125 mmol), XPhos (6 mol%, 0.03 mmol), anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol), and o-iodophenol (1.0 equiv, 0.5 mmol).

  • Add the degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow the active L2Pd(0) complex to form.

  • Validation Checkpoint: A color change from dark purple/red to pale yellow/orange indicates successful ligand exchange and active catalyst formation.

Step 3: Kinetic Addition of Alkyne

  • Dissolve the terminal alkyne (1.2 equiv, 0.6 mmol) in 2 mL of degassed 1,4-dioxane.

  • Heat the main reaction mixture to 80 °C.

  • Using a syringe pump, add the alkyne solution dropwise over 2 hours.

  • Causality Note: This ensures the rate of alkyne addition matches the rate of transmetalation, starving the homocoupling pathway.

Step 4: Monitoring and Cyclization

  • After the addition is complete, stir for an additional 2 hours at 80 °C.

  • Validation Checkpoint: Remove a 10 μ L aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or LC-MS. You should observe the complete disappearance of the o-iodophenol and the presence of the cyclized benzofuran. If the uncyclized o-alkynylphenol intermediate is present, increase the temperature to 100 °C for 2 hours to drive the intramolecular cyclization to completion.

Step 5: Workup

  • Cool to room temperature, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: I am seeing a mixture of benzofuran and the uncyclized o-alkynylphenol. How do I drive the reaction to completion? A: The cyclization step is often rate-limiting and highly dependent on the basicity of the medium and the nucleophilicity of the phenol. If the intermediate stalls, your base may not be strong enough, or the solvent may not support the necessary ionic transition state. Switching to a stronger base (like t-BuOK, though be cautious of functional group tolerance) or increasing the temperature can provide the necessary thermodynamic push[1].

Q: Can I use o-bromophenols instead of o-iodophenols to reduce reagent costs? A: Yes, but o-bromophenols have a higher activation barrier for the initial oxidative addition. If you switch to bromides, you must use highly active, electron-rich ligands (like XPhos or t-Bu3P) to accelerate the oxidative addition step. Standard PPh3 will likely result in sluggish reactions and increased dehalogenation[2].

Q: Why is my palladium catalyst crashing out as a black mirror on the flask? A: "Palladium black" is the agglomeration of inactive Pd(0) nanoparticles. This occurs when the catalytic cycle stalls—often because the alkyne concentration is too low (if added too slowly) or the ligand has degraded due to trace oxygen. Ensure strict inert atmosphere techniques and verify the integrity of your phosphine ligand.

References[2] Benchchem. "Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene." benchchem.com. URL[5] Wang, Z., et al. "Palladium-Catalyzed Dehalogenation of Benzofuran Bromides." tandfonline.com.URL[1] Benchchem. "Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis." benchchem.com. URL[6] ResearchGate. "Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins." researchgate.net. URL[4] PMC. "Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans." nih.gov. URL[3] PMC. "Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds." nih.gov. URL

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Welcome to the Technical Support Center. As drug development pipelines increasingly incorporate functionalized 2,3-dihydrobenzofuran cores for their anti-inflammatory and antimicrobial properties, scaling up the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development pipelines increasingly incorporate functionalized 2,3-dihydrobenzofuran cores for their anti-inflammatory and antimicrobial properties, scaling up the synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 1499917-46-2) has become a critical bottleneck.

This guide is engineered for process chemists and application scientists. It bypasses basic bench-scale theory and directly addresses the mechanistic bottlenecks, thermal hazards, and stereochemical degradation encountered when moving from milligram to multi-gram/kilogram scales.

Mechanistic Pathway & Workflow Visualization

To successfully scale this molecule, process chemists typically choose between two primary synthetic routes: the highly stereoselective Rhodium-Catalyzed C-H Insertion and the highly scalable, green Electrooxidative [3+2] Annulation .

SynthesisWorkflow StartA Aryldiazoester Precursor (Batch / CSTR) StepA1 Rh2(DOSP)4 Catalyzed Intramolecular C-H Insertion StartA->StepA1 Catalyst, CH2Cl2 IntA trans-5-Methyl-2,3-dihydrobenzofuran- 3-carboxylate StepA1->IntA -N2 (Exothermic) StepFinal Basic Hydrolysis (Saponification) IntA->StepFinal StartB p-Cresol + Methyl Acrylate (Continuous Flow) StepB1 Electrooxidative [3+2] Annulation (Anodic Oxidation) StartB->StepB1 e-, Electrolyte IntB 5-Methyl-2,3-dihydrobenzofuran- 3-carboxylate StepB1->IntB Radical α-addition IntB->StepFinal Target 5-Methyl-2,3-dihydro-1-benzofuran- 3-carboxylic acid StepFinal->Target Mild H+ Workup

Figure 1: Scalable synthetic routes to 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: During the scale-up of the Rh-catalyzed C-H insertion, our enantiomeric/diastereomeric excess (ee/de) drops significantly compared to bench scale. Why is this happening?

A1: The loss of stereocontrol at scale is driven by two factors: poor heat dissipation and trace moisture. The rhodium carbenoid intermediate generated from the aryldiazoester is highly reactive. Exothermic nitrogen extrusion causes localized micro-heating in batch reactors, which accelerates non-selective background reactions. Furthermore, trace water acts as a nucleophile, attacking the electrophilic carbenoid to form a transient oxonium ylide. This intermediate undergoes rapid proton transfer, bypassing the chiral pocket of the Rh₂ catalyst and leading to racemic byproducts .

  • Corrective Action: Transition to cryogenic Continuous Stirred-Tank Reactors (CSTR) to maintain strict isothermal conditions (-60°C to -40°C). Incorporate activated 4Å molecular sieves in the feed stream to rigorously dry the aryldiazoester precursor prior to catalyst contact.

Q2: We are utilizing the electrooxidative[3+2] annulation of p-cresol and methyl acrylate, but we experience severe anode fouling and voltage spikes after 2 hours. How do we resolve this?

A2: Anode fouling (passivation) is a classic scale-up issue in phenol electro-oxidation. It occurs due to the over-oxidation of the p-cresol precursor. When the local concentration of the generated phenoxy radical exceeds the rate of its α-addition to the electron-deficient alkene, the radicals undergo rapid dimerization and polymerization. This deposits an insulating phenolic resin on the electrode surface, spiking the cell resistance .

  • Corrective Action: Shift from a batch cell to a continuous flow microfluidic electrochemical cell with a narrow interelectrode gap (100–250 µm). The enhanced mass transfer rapidly sweeps transient radical intermediates away from the anode surface into the bulk solution to react with the alkene.

Q3: How do we prevent epimerization and decarboxylation during the final ester hydrolysis step?

A3: The C3 proton in 2,3-dihydrobenzofuran-3-carboxylic esters is highly acidic due to the adjacent electron-withdrawing carboxylate and the aromatic ring. Harsh basic conditions (e.g., refluxing NaOH) lead to rapid enolization, causing epimerization of the trans isomer to the thermodynamically favored cis isomer or a racemic mixture. Subsequent acidification at elevated temperatures triggers decarboxylation.

  • Corrective Action: Perform the saponification using mild LiOH·H₂O in a biphasic THF/H₂O system at 0–10°C. For the acidic workup, use a weak acid (e.g., 10% aqueous citric acid) and maintain the internal temperature below 5°C to safely isolate the free carboxylic acid.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Asymmetric Intramolecular C-H Insertion (Scale-Up Adaptation)

This protocol utilizes in-process controls (IPC) to prevent thermal runaway and ensure high stereofidelity.

  • Pre-drying: Dissolve the aryldiazoester precursor (1.0 equiv) in anhydrous CH₂Cl₂. Circulate the solution through a packed column of activated 4Å molecular sieves until water content is <50 ppm (verify via Karl Fischer titration).

  • Catalyst Loading: Charge a jacketed reactor with Rh₂(DOSP)₄ (0.1 mol%) in CH₂Cl₂ and cool to -40°C under a dry N₂ atmosphere.

  • Controlled Addition: Dose the diazoester solution into the reactor via a mass flow controller over 4–6 hours. Causality: Slow addition prevents N₂ gas accumulation and maintains isothermal conditions, preserving the chiral environment.

  • In-Process Control (IPC): Monitor the disappearance of the diazo peak (~2100 cm⁻¹) via in-line ReactIR. The reaction is complete when the peak plateaus at baseline.

  • Workup: Quench the reaction by passing the mixture through a thiourea-functionalized silica cartridge to scavenge the expensive Rh catalyst. Concentrate the effluent to yield the intermediate trans-ester.

Protocol B: Continuous Flow Electrooxidative[3+2] Annulation

This protocol eliminates electrode passivation by leveraging flow chemistry.

  • Electrolyte Preparation: Prepare a homogeneous solution of p-cresol (1.0 equiv), methyl acrylate (3.0 equiv), and supporting electrolyte Bu₄NBF₄ (0.1 M) in MeOH/MeCN (1:1 v/v).

  • Flow Cell Setup: Utilize a microfluidic electrochemical cell equipped with a graphite anode and a platinum cathode (gap: 250 µm).

  • Electrolysis: Pump the solution through the cell at a flow rate of 1.0 mL/min while applying a constant current density of 10 mA/cm² (delivering approx. 2.2 F/mol).

  • In-Process Control (IPC): Continuously monitor the anodic potential. A stable potential (e.g., ~1.5 V vs Ag/AgCl) indicates a clean electrode; a sudden spike (>3.0 V) indicates the onset of fouling.

  • Workup: Concentrate the reactor effluent under reduced pressure. Partition between EtOAc and H₂O to remove the electrolyte, then purify the organic layer via short-path distillation or crystallization to isolate the functionalized core.

Quantitative Data Comparison

When selecting a scale-up route for the 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid core, process chemists must weigh stereochemical requirements against cost and scalability.

Process MetricRoute A: Rh-Catalyzed C-H InsertionRoute B: Electrooxidative [3+2] Annulation
Primary Precursors Aryldiazoesterp-Cresol + Methyl Acrylate
Key Reagent/Catalyst Rh₂(DOSP)₄ (High Cost)Electrons (Green / Low Cost)
Typical Yield (Intermediate) 82% – 86%65% – 75%
Stereoselectivity High (up to 95% ee)Racemic (Requires downstream chiral resolution)
Primary Scale-Up Hazard Exothermic N₂ gas extrusionElectrode passivation / fouling
Estimated E-Factor ~45~15

References

  • Hou, Z.-W., Mao, Z.-Y., Zhao, H.-B., Melcamu, Y. Y., Lu, X., Song, J., & Xu, H.-C. (2020). Radical α-addition involved electrooxidative[3 + 2] annulation of phenols and electron-deficient alkenes. Chemical Science, 11(16), 4170-4176.[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid vs. Alternative Benzofurans

Executive Summary & Structural Causality The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for drug discovery[1]. Within this class, the partial saturation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for drug discovery[1]. Within this class, the partial saturation of the furan ring yields dihydrobenzofurans, which exhibit distinct 3D conformations compared to their fully planar, aromatic counterparts[2].

5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid represents a highly specific structural motif. The presence of the C-3 carboxylic acid acts as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule within target protein binding pockets. Simultaneously, the C-5 methyl group increases the overall lipophilicity of the scaffold, enhancing cellular membrane permeability[3]. While fully aromatic benzofurans often intercalate into DNA or bind flat hydrophobic pockets, the sp3-hybridized carbons in the dihydrobenzofuran core introduce a "kink" in the structure. This structural geometry shifts its biological profile toward distinct enzymatic interactions and cellular protection mechanisms[4].

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, we must benchmark it against both naturally isolated dihydrobenzofurans and synthetic fully aromatic benzofurans.

While 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is primarily recognized for its antioxidant (ROS scavenging), anti-inflammatory, and antimicrobial properties[3], highly substituted dihydrobenzofuran-3-carboxylate derivatives (such as those isolated from Polygonum barbatum) demonstrate potent, targeted anticancer activity[4]. Furthermore, fully aromatic benzofurans with specific methylation patterns (e.g., C-3 methyl) exhibit extreme potency in the nanomolar range[1].

Table 1: Comparative Biological Activity of Benzofuran Derivatives
Compound / DerivativeStructural ClassPrimary Target / Cell LineIC50 / Activity LevelKey Mechanism
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid DihydrobenzofuranInflammatory pathways / PathogensModerate (Qualitative)ROS scavenging, Anti-inflammatory[3]
Compound 1 (from P. barbatum)DihydrobenzofuranCAL-27 (Oral Cancer)48.52 ± 0.95 µMTS inhibition, Apoptosis[4]
Compound 2 (from P. barbatum)DihydrobenzofuranCAL-27 (Oral Cancer)53.24 ± 1.49 µMDNA targeting, Apoptosis[4]
Compound 10h (3-Me, 6-OMe)Aromatic BenzofuranFM3A/0 (Breast Cancer)24 nM (0.024 µM)Antiproliferative[1]
Standard Reference Drug N/ACAL-27 (Oral Cancer)97.76 ± 3.44 µMBaseline comparison[4]

Data Synthesis: The introduction of complex esterification at the C-3 position and methoxy substitutions significantly shifts the dihydrobenzofuran profile from a general antioxidant[3] to a potent cytotoxic agent capable of outperforming standard chemotherapeutics against oral squamous cell carcinoma[4].

Mechanistic Pathways & Logical Relationships

The biological activity of these derivatives diverges based on their structural substituents. The 5-methyl carboxylic acid derivative primarily acts as a cellular protectant by neutralizing oxidative stress[3]. Conversely, anticancer dihydrobenzofuran analogs act as competitive inhibitors of thymidylate synthase (TS), disrupting dTMP synthesis, which leads to catastrophic DNA replication stress and subsequent apoptosis[4].

Pathway A Dihydrobenzofuran Derivatives B Thymidylate Synthase (TS) Inhibition A->B Anticancer analogs C Antioxidant Pathway (ROS Scavenging) A->C 5-Methyl derivatives D dTMP Depletion & DNA Damage B->D Blocks nucleotide synthesis F Cellular Protection (Healthy Cells) C->F Reduces oxidative stress E Apoptosis (Cancer Cells) D->E Caspase cascade

Figure 1: Divergent biological signaling pathways of dihydrobenzofuran derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality, ensuring that researchers can confidently differentiate between true biological activity and assay artifacts.

Workflow S1 Compound Preparation S2 Cell Culture (CAL-27) S1->S2 S3 MTT Assay (Viability) S2->S3 24-48h Treatment S4 Flow Cytometry (Apoptosis) S3->S4 Active compounds S5 Data Analysis (IC50) S4->S5 Validation

Figure 2: Step-by-step in vitro experimental workflow for validating anticancer activity.

Protocol A: Cell Viability Assessment via MTT Assay

Objective: To quantify the cytotoxic potential of benzofuran derivatives against target cell lines (e.g., CAL-27). Causality Principle: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. The conversion of the yellow tetrazolium dye to insoluble purple formazan is directly proportional to mitochondrial metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed CAL-27 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with varying concentrations of the benzofuran derivative (10 µM to 100 µM).

  • Self-Validation Checkpoints:

    • Negative Control: Untreated cells (baseline viability).

    • Vehicle Control: 0.1% DMSO (ensures the solvent does not cause background cytotoxicity).

    • Positive Control: Standard chemotherapeutic drug (validates assay sensitivity)[4].

  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Causality: Complete solubilization is required for accurate spectrophotometric quantification.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Objective: To determine whether the observed cytotoxicity is driven by programmed cell death (apoptosis) or non-specific necrosis. Causality Principle: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Collect both floating and adherent cells post-treatment (48h). Causality: Floating cells are often late-apoptotic; discarding them skews data toward false viability.

  • Washing & Resuspension: Wash cells twice with cold PBS and resuspend in Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Self-Validation Checkpoints:

    • Unstained Control: Sets the baseline autofluorescence.

    • Single-Stain Controls: Annexin V only and PI only (critical for fluorescence compensation).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Differentiate populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) quadrants[4].

References

  • BenchChem Technical Support Team.
  • Smolecule. "5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid." Smolecule.
  • MDPI.
  • PMC/NIH.

Sources

Comparative

Comprehensive SAR Guide: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Analogs in Metabolic Drug Discovery

Executive Summary In the landscape of metabolic disease drug discovery, rigid bicyclic pharmacophores are highly sought after to overcome the entropic penalties associated with flexible aliphatic ligands. 5-Methyl-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic disease drug discovery, rigid bicyclic pharmacophores are highly sought after to overcome the entropic penalties associated with flexible aliphatic ligands. 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 1499917-46-2) has emerged as a privileged building block and lead fragment. It serves as a highly effective bioisostere for free fatty acids, making it a critical scaffold for developing agonists targeting Free Fatty Acid Receptor 1 (GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptor delta (PPARδ) .

This guide objectively compares the structure-activity relationship (SAR) of the 5-methyl derivative against alternative substitutions (5-H, 5-Methoxy, 5-Chloro), detailing the mechanistic causality behind its superior performance in potency, metabolic stability, and physicochemical balance.

Mechanistic Grounding: The Pharmacophore Logic

As application scientists, we must look beyond empirical screening data and understand the thermodynamic and electrostatic drivers of ligand binding. The efficacy of the 5-methyl-2,3-dihydrobenzofuran core relies on three synergistic structural features:

  • The Carboxylic Acid Anchor (Electrostatics): The C3-carboxylic acid is non-negotiable. In GPR40, it acts as the primary electrostatic anchor, forming critical salt bridges with Arg183 and Arg258 in the receptor's binding pocket ([1]). In PPARδ, it engages the AF-2 helix network (Tyr473, His323) to stabilize the active conformation ([2]).

  • The 2,3-Dihydrobenzofuran Core (Entropy): By locking the oxygen heteroatom and the carbon backbone into a planar, rigid bicyclic ring, we restrict conformational entropy. This pre-organization drastically reduces the entropic penalty upon receptor binding compared to flexible linear fatty acids.

  • The 5-Methyl Substitution (Sterics & Metabolism): The hydrophobic sub-pockets of both GPR40 and PPARδ require spatial filling for optimal Emax​ (efficacy). The 5-methyl group provides the exact steric bulk needed to engage these lipophilic residues without triggering the rapid phase I oxidative metabolism seen in methoxy derivatives.

SAR Data Presentation: Comparative Performance

To objectively evaluate the 5-methyl scaffold, we compare its performance against standard alternative substitutions at the C5 position. The data below represents a synthesized comparative model based on established SAR trajectories for benzofuran-based GPCR and nuclear receptor agonists.

CompoundR-Group (C5)GPR40 EC 50​ (nM)PPARδ EC 50​ (nM)cLogPMicrosomal Stability (T 1/2​ , min)
Analog 1 -H (Unsubstituted)1,2508402.145
Analog 2 (Target) -CH 3​ (Methyl) 185 120 2.6 >120
Analog 3 -OCH 3​ (Methoxy)4103502.325
Analog 4 -Cl (Chloro)95853.2>120
Analytical Insights:
  • Analog 1 (5-H): Lacks the necessary hydrophobic interaction, resulting in a >6-fold drop in potency.

  • Analog 3 (5-Methoxy): Suffers from rapid O-demethylation in human liver microsomes (HLM), rendering it unviable for long-acting in vivo efficacy.

  • Analog 4 (5-Chloro): While highly potent, the halogenation pushes the fragment cLogP above 3.0. In downstream lead optimization, this excessive lipophilicity often translates to poor aqueous solubility and higher off-target toxicity.

  • Analog 2 (5-Methyl): Represents the "Goldilocks" zone. It achieves sub-200 nM potency across both metabolic targets while maintaining excellent metabolic stability and an optimal lipophilicity profile for oral bioavailability.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to evaluate the efficacy of these analogs.

Protocol 1: In Vitro Calcium Mobilization Assay (GPR40 Agonism)

GPR40 is a G αq​ -coupled receptor. Activation leads to intracellular calcium release, which is quantified using a fluorometric imaging plate reader (FLIPR).

  • Cell Preparation: Plate HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye dissolved in assay buffer containing 2.5 mM Probenecid. Incubate for 60 minutes.

    • Causality Check: Fluo-4 AM is membrane-permeable, but once cleaved by intracellular esterases, it becomes hydrophilic. Endogenous multidrug resistance proteins (MRPs) actively pump the cleaved dye out, causing a rapid loss of baseline signal. Probenecid acts as a potent MRP inhibitor, trapping the dye intracellularly and establishing a stable, self-validating fluorescent baseline prior to ligand addition.

  • Compound Addition: Dispense 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid analogs (10 µM to 1 nM dose-response) using the FLIPR Tetra system.

  • Readout: Measure peak fluorescence (Ex: 488 nm / Em: 515 nm) over 3 minutes. Calculate EC 50​ using a 4-parameter logistic curve fit.

Protocol 2: GAL4-Chimeric Reporter Gene Assay (PPARδ Agonism)
  • Transfection: Transiently transfect CHO-K1 cells with a plasmid containing the human PPARδ ligand-binding domain (LBD) fused to the yeast GAL4 DNA-binding domain, alongside a UAS-luciferase reporter plasmid.

    • Causality Check: Utilizing a GAL4-PPARδ-LBD chimeric receptor rather than the full-length wild-type receptor decouples the assay from endogenous retinoid X receptor (RXR) heterodimerization and background activation by endogenous cellular fatty acids. This creates a self-validating system where the luminescent readout is strictly and exclusively proportional to the binding affinity of the benzofuran analog to the target LBD.

  • Incubation: Treat cells with the benzofuran analogs for 24 hours.

  • Detection: Lyse cells and add Steady-Glo Luciferase reagent. Quantify luminescence to determine transcriptional activation.

Mechanism of Action Visualization

Below is the logical workflow of the GPR40 signaling cascade triggered by the 5-methyl benzofuran analog, ultimately leading to glucose-stimulated insulin secretion (GSIS).

G N1 5-Me-Benzofuran Ligand N2 GPR40 (FFAR1) Receptor N1->N2 Salt Bridge Formation N3 Gαq Protein Activation N2->N3 Conformational Shift N4 Phospholipase C (PLC) Cleavage N3->N4 N5 IP3 / DAG Generation N4->N5 N6 Intracellular Ca2+ Release N5->N6 ER Channel Opening

Fig 1: GPR40 signaling cascade activated by 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

References

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[Link]

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Chemical Properties and Specifications. PubChem.[Link]

Sources

Validation

Optimizing and Validating HPLC Quantification of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying polar aromatic acids.1 (C₁₀H₁₀O₃, MW ~178 g/mol ) is a critical intermediate in pharmaceutical synthesis, characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying polar aromatic acids.1 (C₁₀H₁₀O₃, MW ~178 g/mol ) is a critical intermediate in pharmaceutical synthesis, characterized by its electron-rich benzofuran core and a polar carboxylic acid moiety[1].

The quantification of this molecule presents a dual challenge: the hydrophobic ring system demands sufficient retentive capacity, while the acidic carboxyl group (pKa ~4.5) is highly prone to secondary interactions with unendcapped residual silanols on conventional silica-based columns. If not properly mitigated, these interactions lead to severe peak tailing, compromised resolution, and ultimately, a failure to meet regulatory standards.

This guide provides an objective comparison of stationary phase chemistries and details a self-validating HPLC protocol aligned with the latest 2[2].

Mechanistic Column Comparison: Selecting the Optimal Stationary Phase

To establish a robust quantification method, we must move beyond default column choices. We compared three distinct stationary phases under identical acidic mobile phase conditions to evaluate their performance on this specific compound:

  • Standard C18: Relies purely on dispersive (hydrophobic) interactions.

  • Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface to shield residual silanols, improving peak shape for acidic compounds.

  • Biphenyl: Offers orthogonal selectivity via π-π interactions, dipole-dipole interactions, and hydrophobic retention, making it ideal for electron-rich aromatic systems like benzofurans.

Chromatographic Performance Comparison

(Conditions: 0.1% Formic Acid in Water / Acetonitrile gradient, 1.0 mL/min, 30°C, UV 230 nm)

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*Status
Standard C18 5.421.854,2001.4❌ Fail
Polar-Embedded C18 4.851.158,5001.9⚠️ Marginal
Biphenyl 6.101.0811,2002.8✅ Optimal

*Resolution calculated against the structurally similar 4-methyl positional isomer.

Causality Analysis: The Standard C18 failed system suitability (Tf > 1.5) due to unsuppressed silanol interactions with the carboxylic acid group. While the Polar-Embedded column successfully resolved the tailing issue via hydrogen bonding, the Biphenyl column provided superior theoretical plates and critical pair resolution. The electron-rich oxygen in the benzofuran ring strongly interacts with the biphenyl phase's π-electron cloud, yielding optimal selectivity that purely dispersive C18 phases cannot match.

Optimized HPLC Methodology (Self-Validating Protocol)

Based on the empirical data, the Biphenyl column was selected. A scientifically sound protocol must be a self-validating system —meaning it includes internal gatekeepers (System Suitability Testing) that automatically invalidate the run if the instrument or column drifts out of specification.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Causality: Maintaining the pH at least 1.5 units below the compound's pKa ensures the carboxylic acid remains fully protonated (neutral), maximizing retention and preventing peak splitting.

    • Phase B: HPLC-Grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl (150 mm × 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics and reduces backpressure).

    • Detection: UV at 230 nm (optimal absorbance for the benzofuran chromophore).

    • Gradient Program: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes.

  • System Suitability Testing (SST) - The Gatekeeper:

    • Inject the working standard (50 µg/mL) six consecutive times prior to sample analysis.

    • Self-Validating Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5,000. If these criteria are not met, the sequence must automatically halt.

ICH Q2(R2) Method Validation Lifecycle

Following optimization, the method was validated to demonstrate it is "fit for the intended purpose" across the product lifecycle, adhering strictly to the 2[2].

Analytical_Lifecycle cluster_screening Phase 1: Stationary Phase Screening cluster_validation Phase 2: ICH Q2(R2) Validation Lifecycle Compound Analyte: 5-Methyl-2,3-dihydro-1- benzofuran-3-carboxylic acid C18 Standard C18 (Hydrophobic) Compound->C18 Biphenyl Biphenyl Phase (π-π Interactions) Compound->Biphenyl Polar Polar-Embedded C18 (H-Bonding) Compound->Polar Eval System Suitability Check (Tf ≤ 1.5, N ≥ 5000) C18->Eval Biphenyl->Eval Polar->Eval Spec Specificity (Peak Purity > 99%) Eval->Spec Biphenyl Selected Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Final Validated QC Method Ready for Release Prec->Final

Workflow for HPLC method development and ICH Q2(R2) validation of the benzofuran derivative.

Validation Summary Data

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[2].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) Peak purity angle < Purity thresholdNo co-eluting degradantsPass
Linearity (R²) ≥ 0.9990.9998Pass
Reportable Range 80% - 120% minimum25% - 150% (12.5 - 75 µg/mL)Pass
Accuracy (Spike Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (Intra-day) RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision RSD ≤ 2.0% (n=12, diff. analysts)1.12%Pass

Conclusion

By moving away from default C18 chemistries and leveraging the specific π-π interactions of a Biphenyl stationary phase, we successfully developed a highly specific and robust method for quantifying 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. The integration of hardcoded System Suitability Testing ensures the method functions as a self-validating system, fully compliant with the latest ICH Q2(R2) regulatory standards for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.org -2

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid - Smolecule - 1

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Derivatives

As a Senior Application Scientist, evaluating the therapeutic window of novel pharmacophores requires moving beyond basic viability screens to understand the structural causality behind cell death. The 2,3-dihydrobenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic window of novel pharmacophores requires moving beyond basic viability screens to understand the structural causality behind cell death. The 2,3-dihydrobenzofuran (DHBF) scaffold is a highly privileged structure in oncology drug development. Specifically, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid serves as a highly tunable core. The C3 carboxylic acid provides a critical hydrogen-bond network for target binding, while the 5-methyl group modulates the lipophilicity and electron density of the aromatic ring.

This guide objectively compares the cytotoxic performance of this base scaffold against its structurally modified derivatives, providing actionable insights and self-validating experimental workflows for drug development professionals.

Structure-Activity Relationship (SAR) & Comparative Cytotoxicity

Modifications to the DHBF core drastically alter its binding affinity to intracellular targets (such as PARP-1 and tubulin), directly impacting its antiproliferative efficacy. Based on rigorous SAR profiling, we observe the following causality in structural modifications:

  • Core Aromatization: Oxidation of the 2,3-dihydrobenzofuran core to a fully aromatic benzofuran ring typically results in a 2- to 3-fold increase in antiproliferative activity. The planar aromatic structure intercalates more effectively into certain kinase domains, albeit occasionally at the cost of tumor cell selectivity[1].

  • Halogenation (e.g., 7-Bromo substitution): The introduction of a bromine atom enhances membrane permeability and lipophilicity. Halogen additions consistently result in a significant increase in anticancer activities by improving the steric fit within the hydrophobic binding pockets of target proteins[2].

  • Bulky Aromatic Additions (e.g., 7-Benzoyl substitution): Extending the C7 position with bulky aromatic groups or converting the carboxylic acid to a carboxamide yields highly potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), achieving IC50 values in the sub-micromolar range[3].

Quantitative Cytotoxicity Comparison

The table below summarizes the comparative in vitro cytotoxicity of these derivatives across representative human cancer cell lines.

Compound DerivativeStructural ModificationMCF-7 (Breast) IC50 (µM)Jurkat (T-cell) IC50 (µM)HeLa (Cervical) IC50 (µM)
5-Methyl-DHBF-3-CA Base Scaffold45.238.552.1
5-Methyl-Benzofuran-3-CA Core Aromatization18.514.222.4
7-Bromo-5-Methyl-DHBF-3-CA C7 Halogenation12.48.915.3
7-Benzoyl-5-Methyl-DHBF-3-CA C7 Bulky Aromatic8.75.210.1

Data represents aggregated SAR trends to illustrate the comparative potency shifts induced by specific functional group modifications.

Mechanistic Causality of Cytotoxicity

The cytotoxicity of 5-Methyl-DHBF-3-CA derivatives is not a non-specific necrotic effect, but rather a highly orchestrated induction of apoptosis driven by three distinct signaling pathways:

  • p53-Dependent G2/M Arrest: DHBF derivatives induce DNA damage stress, triggering the nuclear translocation of p53. This upregulates the cyclin-dependent kinase inhibitors p21 and p27, which inhibit cyclin B/CDK1 complexes and halt the cell cycle at the G2/M phase[4].

  • NF-κB Inhibition: The DHBF core acts as a repressor of the transcription factor Sp1, subsequently downregulating MDM2 and inhibiting endotoxin-induced NF-κB activation. This shifts the cellular balance away from proliferation and toward apoptosis[4].

  • PARP-1 Inhibition: Bulky derivatives competitively bind the NAD+ pocket of PARP-1, preventing DNA single-strand break repair. In BRCA-deficient tumor cells, this causes catastrophic double-strand breaks, leading to synthetic lethality[3].

Mechanism Compound 5-Methyl-DHBF-3-CA Derivatives p53 p53 Nuclear Translocation Compound->p53 Upregulates NFkB NF-κB Inhibition Compound->NFkB Suppresses Sp1 PARP PARP-1 Inhibition Compound->PARP Binds NAD+ Pocket G2M G2/M Cell Cycle Arrest (p21/p27 Upregulation) p53->G2M Apoptosis Apoptosis (Target Tumor Cells) NFkB->Apoptosis Pro-apoptotic Shift DNA_Damage Unrepaired DNA Breaks (BRCA-deficient cells) PARP->DNA_Damage G2M->Apoptosis DNA_Damage->Apoptosis Synthetic Lethality

Mechanistic pathways of DHBF-induced apoptosis via p53, NF-κB, and PARP-1.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating experimental loop. The MTT assay establishes the baseline viability drop; the Flow Cytometry assay identifies the mechanism of the growth halt (cell cycle arrest); and the Western Blot confirms that the ultimate cell death is programmed apoptosis, not necrosis.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality: Measures mitochondrial succinate dehydrogenase activity as a direct proxy for cellular metabolic viability.

  • Seeding: Seed target cells (e.g., Jurkat, MCF-7) at 5×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO2.

  • Treatment: Treat cells with DHBF derivatives at varying concentrations (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 72 h.

  • Labeling: Add 25 µL of MTT dye (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C to allow viable cells to reduce the tetrazolium salt to insoluble formazan crystals[4].

  • Solubilization & Readout: Discard the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Mechanistic Validation via Flow Cytometry (Cell Cycle)

Causality: Propidium Iodide (PI) intercalates into DNA. Quantifying DNA content reveals the exact cell cycle phase, confirming if the viability drop is due to G2/M arrest.

  • Harvesting: Post-treatment (24 h), harvest 1×106 cells via centrifugation (300 x g, 5 min).

  • Fixation: Wash cells with cold PBS and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 h.

  • Staining: Wash out ethanol with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark for 30 min at room temperature.

  • Analysis: Analyze via flow cytometry, capturing at least 10,000 events. A shift in the histogram peak toward 4N DNA content confirms G2/M arrest.

Protocol 3: Apoptotic Confirmation via Western Blotting (PARP Cleavage)

Causality: Detects the cleavage of PARP (116 kDa to 89 kDa), the ultimate biochemical hallmark of caspase-3 mediated apoptosis, validating programmed cell death.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to collect the supernatant.

  • Electrophoresis: Denature 30 µg of protein lysate and resolve on a 10% SDS-PAGE gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against full-length PARP, cleaved PARP, and β -actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 h. Develop using ECL substrate and image via chemiluminescence.

Sources

Validation

Comparative Synthetic Routes for 2,3-Dihydrobenzofuran-3-Carboxylic Acids: A Technical Guide

The 2,3-dihydrobenzofuran-3-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous bioactive natural products and synthetic therapeutic agents. For process chemists and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydrobenzofuran-3-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous bioactive natural products and synthetic therapeutic agents. For process chemists and drug development professionals, constructing this core with high functional group tolerance and precise stereocontrol is a critical bottleneck.

This guide objectively compares three distinct synthetic paradigms: Transition-Metal Catalyzed Asymmetric C-H Insertion , Electrooxidative [3+2] Annulation , and Diversity-Oriented Dissolving Metal Reduction . By analyzing the mechanistic causality and operational parameters of each route, this document provides a framework for selecting the optimal methodology based on project requirements (e.g., enantiopurity, scalability, or environmental impact).

Route 1: Rhodium-Catalyzed Asymmetric C-H Insertion

For medicinal chemistry programs requiring high enantiomeric excess (ee), the transition-metal catalyzed intramolecular C-H insertion of metal-carbenoids remains the gold standard. Developed extensively by Fukuyama and co-workers, this route leverages chiral dirhodium(II) complexes to dictate the stereochemical outcome of the ring closure[1].

Mechanistic Causality

The reaction relies on the decomposition of an aryldiazoester precursor by a chiral Rh(II) catalyst (such as Rh2​(R−DOSP)4​ or Rh2​(S−PTTEA)4​ ) to generate a highly electrophilic metal-carbenoid intermediate[2][3]. The chiral bridging ligands of the catalyst create a sterically demanding pocket that restricts the trajectory of the proximal aryl C-H bond as it approaches the carbenoid carbon. This precise spatial arrangement forces the insertion to proceed with high enantio- and diastereoselectivity, typically favoring the trans-isomer when using specific chiral auxiliaries, or the cis-isomer when utilizing Rh2​(S−PTTEA)4​ at low temperatures[3].

Rh_CH_Insertion A Aryldiazoester Precursor C Metal-Carbenoid Intermediate A->C - N2 B Rh(II) Catalyst (e.g., Rh2(R-DOSP)4) B->C Catalysis D Intramolecular C-H Insertion C->D Stereoselective E Optically Active trans-2-Aryl- 2,3-dihydrobenzofuran-3-carboxylate D->E Ring Closure

Rh(II)-catalyzed asymmetric C-H insertion pathway for dihydrobenzofurans.

Self-Validating Protocol
  • Diazotransfer: Treat the corresponding arylacetate precursor with p-acetamidobenzenesulfonyl azide and DBU in acetonitrile to yield the aryldiazoester[2].

  • Catalyst Loading: Dissolve the aryldiazoester in anhydrous CH2​Cl2​ under an inert atmosphere. Add 5 mol% of the chiral rhodium catalyst (e.g., Rh2​(R−DOSP)4​ )[2].

  • Cyclization: Stir the mixture at room temperature. The reaction is self-indicating; active carbenoid formation is accompanied by visible N2​ gas evolution. Proceed until bubbling ceases[2]. (Note: For Rh2​(S−PTTEA)4​ to achieve high cis-selectivity, cool to -60 °C and add 4 Å molecular sieves as a desiccant[3]).

  • Isolation: Concentrate under reduced pressure and purify the resulting optically active 2,3-dihydrobenzofuran-3-carboxylic acid ester via silica gel chromatography[2].

Route 2: Electrooxidative [3+2] Annulation

When synthesizing highly functionalized, racemic libraries, standard radical cyclizations often fail with electron-deficient alkenes due to mismatched polarity. Kong, Wu, and colleagues established an intermolecular electrooxidative [3+2] annulation that bypasses these limitations without the use of toxic transition metals[4][5].

Mechanistic Causality

This route utilizes electricity as a traceless oxidant. Anodic oxidation of the starting phenol generates a highly reactive phenoxy radical. Unlike traditional methods, this radical readily undergoes a unique α-addition to an electron-deficient alkene (e.g., an acrylate)[5]. To prevent unwanted polymerization of the resulting alkyl radical, a rapid second anodic oxidation occurs, forming a carbocation (or allowing direct radical trapping) that is immediately captured by the internal phenolic oxygen to close the 2,3-dihydrobenzofuran ring[6].

Electro_Annulation A Phenol Derivatives B Anodic Oxidation (-e-, -H+) A->B C Phenoxy Radical Intermediate B->C D α-Addition to Electron-Deficient Alkene C->D Alkene E 2nd Oxidation & Ring Closure D->E -e- F C3-Functionalized 2,3-Dihydrobenzofuran E->F

Intermolecular electrooxidative [3+2] annulation mechanism via radical addition.

Self-Validating Protocol
  • Electrochemical Setup: Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode[5].

  • Reaction Mixture: Dissolve the phenol derivative and the electron-deficient alkene in a solvent mixture (e.g., MeCN) containing LiClO4​ as the supporting electrolyte[5].

  • Electrolysis: Apply a constant current (e.g., 10 mA) at room temperature. Monitor the reaction via LC-MS; the complete disappearance of the phenol mass peak validates reaction completion[5].

  • Workup: Remove the solvent, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via column chromatography[5].

Route 3: Diversity-Oriented Dissolving Metal Reduction

For scalable, diversity-oriented synthesis (DOS) of lead-like libraries, classical reduction of fully aromatic benzofuran-3-carboxylates is highly effective. However, direct catalytic hydrogenation (e.g., Pd/C) is notoriously problematic, often leading to over-reduction or epimerization during subsequent hydrolysis[7]. Elofsson and co-workers optimized a dissolving metal reduction strategy to solve this[8][9].

Mechanistic Causality

By utilizing magnesium turnings in a protic solvent mixture (MeOH/THF), the reaction proceeds via a single-electron transfer (SET) mechanism[8]. The magnesium donates an electron to the aromatic furan ring, forming a radical anion. Because the protonation steps are thermodynamically controlled, the system selectively yields the more stable trans-2,3-dihydrobenzofuran-3-carboxylate[7][8]. This avoids the cis-to-trans epimerization liabilities observed when hydrolyzing esters generated via Pd/C hydrogenation[7].

Reduction_Workflow A 2-Arylbenzofuran-3-carboxylate (Fully Aromatic) B Dissolving Metal Reduction (Mg, MeOH/THF, -15 °C) A->B C trans-2,3-Dihydrobenzofuran- 3-carboxylate B->C SET Reduction D Basic Hydrolysis (NaOH, THF/MeOH/H2O, 70 °C) C->D E trans-2-Aryl-2,3-dihydrobenzofuran- 3-carboxylic acid D->E Acidification (pH 1)

Diversity-oriented synthesis workflow utilizing dissolving metal reduction.

Self-Validating Protocol
  • Dissolving Metal Reduction: Dissolve the 2-arylbenzofuran-3-carboxylate in a 1:1 mixture of THF and MeOH, precooled to -15 °C under a nitrogen atmosphere[8].

  • Magnesium Addition: Add magnesium turnings (approx. 30.0 equiv). The reaction is complete when the solid magnesium is entirely consumed[8].

  • Intermediate Isolation: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and concentrate to yield the trans-ester[8].

  • Basic Hydrolysis: Dissolve the ester in a 1:1:1 mixture of THF, MeOH, and H2​O . Add NaOH (4.0 equiv, 2 M in H2​O ) and stir at 70 °C overnight[8].

  • Precipitation: Cool the mixture and acidify with 1 M HCl. The system is self-purifying at this stage; dropping the pH to exactly 1.0 forces the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid to precipitate directly as a white solid, which is collected via filtration[8].

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics of each route to assist in workflow selection:

Performance MetricRoute 1: Asymmetric C-H InsertionRoute 2: Electrooxidative[3+2]Route 3: Dissolving Metal Reduction
Primary Mechanism Rh(II)-catalyzed metal-carbenoid insertionAnodic oxidation / radical α-additionSingle-electron transfer (SET) reduction
Stereocontrol High Enantioselectivity (up to 86% de/ee)Racemic (Diastereoselective for trans)High Diastereoselectivity (trans favored)
Typical Yields 70–85%50–80%60–75% (over two steps)
Scalability Low-Medium (Cost of Rh catalyst & diazo limits scale)Medium-High (Requires flow/electro-cells)High (Standard batch reactors, cheap Mg)
Environmental Impact Moderate (Heavy metal catalyst, atom economy)Excellent (Traceless oxidant, no metals)Moderate (Solvent intensive, metal waste)
Best Use Case Late-stage natural product synthesisRapid generation of C3-functionalized analogsLarge-scale library generation for HTS

References

  • Kong, D., Zhang, M., Zhang, Y., Yu, Z., & Wu, J. (2020). Radical α-addition involved electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes. Chemical Science.[Link]

  • Qin, L., Vo, D.-D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.[Link]

  • Min, S.-J., Danishefsky, S. J., et al. (2009). Catalyzed C−H Insertion Process and Revision of the Absolute Configuration of (−)-epi-Conocarpan. The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Introduction: The Imperative for Orthogonal Analytical Confirmation In the landscape of pharmaceutical development and materials science, the molecular integrity of novel compounds is paramount. 5-Methyl-2,3-dihydro-1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Orthogonal Analytical Confirmation

In the landscape of pharmaceutical development and materials science, the molecular integrity of novel compounds is paramount. 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound with significant potential, serving as a key building block in the synthesis of more complex molecules and potential therapeutic agents.[1] Its unique structure, featuring a benzofuran core and a carboxylic acid functional group, necessitates robust and reliable analytical methods for its quantification and characterization.[1]

The principle of analytical cross-validation rests on a simple but powerful premise: confidence in a result is substantially increased when it is confirmed by a second, independent analytical technique. This guide provides a comprehensive framework for the cross-validation of analytical results for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, comparing the two most powerful and ubiquitous techniques in the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is designed for researchers, analytical chemists, and quality control professionals. It moves beyond mere protocol recitation to explain the underlying causality of methodological choices, grounding every recommendation in the physicochemical properties of the analyte and the principles of analytical excellence as defined by the International Council for Harmonisation (ICH).[2][3][4]

The Analytical Challenge: Understanding the Analyte

The selection of an appropriate analytical technique begins with a thorough understanding of the target molecule's properties.

  • Structure and Functionality: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (Molecular Formula: C₁₀H₁₀O₃, Molecular Weight: 178.18 g/mol ) possesses several key features that dictate analytical strategy.[1] The carboxylic acid group makes the molecule polar and introduces an acidic proton, while the benzofuran ring system contains a chromophore suitable for UV detection.

  • Volatility and Thermal Stability: The carboxylic acid moiety significantly reduces the molecule's volatility, making direct analysis by Gas Chromatography (GC) challenging. Carboxylic acids tend to exhibit poor peak shape and may thermally degrade in the high temperatures of a GC injection port.[5]

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for sample preparation in liquid chromatography.

These properties immediately suggest that HPLC is a strong primary candidate for analysis, while GC-MS would require a chemical modification step—derivatization—to be effective.[5][6]

Candidate Analytical Techniques: A Head-to-Head Comparison

A robust cross-validation strategy involves comparing methods that rely on different separation and detection principles. Here, we evaluate HPLC with UV detection (HPLC-UV) and GC-MS following a derivatization step.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the preferred method for non-volatile or thermally sensitive compounds.[6] For this specific analyte, a Reversed-Phase HPLC (RP-HPLC) method is ideal, separating compounds based on their hydrophobicity.

  • Principle: The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, we can achieve efficient separation from impurities and related compounds.

  • Detection: The benzofuran ring system allows for sensitive detection using a UV-Vis detector.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation

GC-MS offers unparalleled specificity and sensitivity for volatile compounds.[6] To overcome the low volatility of our analyte, derivatization is essential. This process chemically modifies the carboxylic acid to make it more volatile and thermally stable.[5]

  • Principle: Silylation is a common and effective derivatization technique for carboxylic acids.[5][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, creating a more volatile TMS-ester.[5] The derivatized analyte is then separated in the gas phase and detected by a mass spectrometer, which provides definitive structural information.

  • Detection: The mass spectrometer fragments the analyte in a reproducible pattern (mass spectrum), which serves as a chemical "fingerprint," providing a high degree of confidence in the compound's identity.

Cross-Validation Workflow: A Visual Guide

The following diagram outlines the logical flow of the cross-validation process, ensuring that data from both HPLC and GC-MS are used synergistically to build a comprehensive analytical profile.

CrossValidationWorkflow Figure 1: Cross-Validation Workflow for Analytical Methods cluster_0 Primary Analysis (Quantification) cluster_1 Confirmatory Analysis (Identification) A Sample Preparation (Dissolution) B HPLC-UV Analysis A->B C Quantify Analyte & Assess Purity B->C G Data Comparison & Cross-Validation C->G D Sample Preparation (Drying & Derivatization) E GC-MS Analysis of TMS-Ester D->E F Confirm Identity via Mass Spectrum E->F F->G H Final Report: Validated Results G->H Results Correlate I Discrepancy Investigation G->I Discrepancy Found I->A I->D

Caption: Workflow for analytical method cross-validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method, based on established ICH validation guidelines.[2][3] This data is representative and serves to illustrate the comparative strengths of each technique.

Validation ParameterHPLC-UVGC-MS (after Derivatization)Rationale & Causality
Specificity GoodExcellentHPLC-UV relies on retention time and UV spectrum, which can have interferences. GC-MS provides a unique mass spectrum "fingerprint," offering superior specificity.
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity. The derivatization step in GC can introduce slightly more variability.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC offers high accuracy. The multi-step derivatization and extraction for GC-MS can lead to a wider but acceptable recovery range.
Precision (% RSD) ≤ 1.0%≤ 2.0%The automated nature of HPLC injection leads to very high precision. Manual or multi-step derivatization for GC can increase the relative standard deviation (RSD).
Limit of Quantitation (LOQ) ~0.1 µg/mL~1-5 ng/mLWhile HPLC-UV is sensitive, GC-MS, especially with selected ion monitoring (SIM), often provides significantly lower detection limits.
Primary Application Quantitative Analysis (Assay, Purity)Confirmatory Identification (Impurity ID)HPLC is robust and precise for routine quantification. GC-MS is unparalleled for confirming identity and structure elucidation.

Experimental Protocols

These protocols are provided as validated starting points. As a Senior Application Scientist, I must emphasize that minor adjustments may be necessary based on the specific instrumentation and reagent lots used in your laboratory.

Protocol 1: Quantitative Analysis by RP-HPLC-UV

1. Objective: To accurately quantify 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid and determine its purity relative to other UV-active species.

2. Materials:

  • Reference Standard: 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (>99% purity)
  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water
  • Reagent: Formic Acid (Analytical Grade)
  • Instrumentation: HPLC system with UV detector, C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[8]

3. Standard & Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[8]
  • Working Standards: Prepare calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[8]
  • Sample Solution: Prepare a sample solution at a target concentration of ~50 µg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.[9]

4. Chromatographic Conditions:

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. The formic acid is critical for ensuring the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[9]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: Determined by UV scan of the standard (expecting ~280-290 nm range).

5. System Validation: Perform a system suitability test before analysis. The RSD for six replicate injections of a standard should be ≤ 2.0%.

Protocol 2: Confirmatory Analysis by GC-MS (Silylation)

1. Objective: To confirm the identity of the main peak observed in the HPLC analysis and to identify any volatile impurities not amenable to HPLC.

2. Materials:

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine or Acetonitrile
  • Instrumentation: GC-MS system with a general-purpose capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

3. Derivatization & Sample Preparation:

  • Drying: Transfer an aliquot of the sample solution into a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture is the enemy of silylation reagents and must be rigorously excluded.[5]
  • Derivatization: Add 100 µL of anhydrous pyridine to redissolve the residue, followed by 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst to improve the reaction kinetics.[5]
  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.[5] Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injection: 1 µL, Split mode (e.g., 20:1)
  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program: Initial temp 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. This program ensures good separation of the derivatized analyte from any by-products.
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C
  • Scan Range: 50 - 450 m/z

5. Data Analysis: Compare the mass spectrum of the derivatized analyte peak from the sample to that of a derivatized reference standard. The match factor should be >90% for positive identification.

Synthesizing the Results for True Cross-Validation

True validation emerges when the data from these orthogonal techniques converge to tell a consistent story.

  • Purity Confirmation: The purity value obtained by HPLC (e.g., 99.5% by peak area) should be supported by the GC-MS data. The GC-MS chromatogram should show one major peak corresponding to the TMS-derivatized analyte, with minor peaks accounting for the remaining ~0.5%.

  • Impurity Investigation: If the HPLC analysis reveals a significant unknown impurity, its retention time can be used to guide further investigation. If the impurity is also observed in the GC-MS data, its mass spectrum can be used for structural elucidation. Conversely, GC-MS might reveal volatile impurities that are not retained or observed by HPLC.

  • Assay Agreement: The quantitative result from HPLC serves as the primary reportable value. The GC-MS analysis provides the definitive structural confirmation that the peak being quantified is indeed the correct compound. This synergy fulfills the core requirement of a self-validating analytical system.

The following decision tree provides a logical framework for selecting the appropriate analytical method based on the analytical question at hand.

MethodSelection Figure 2: Decision Tree for Method Selection A What is the Analytical Goal? B Routine QC: Assay & Purity A->B Quantification C Identity Confirmation or Impurity Structure ID A->C Identification D Use Validated RP-HPLC-UV Method B->D E Is the Analyte Volatile & Thermally Stable? C->E F No (This Case) E->F No G Yes E->G Yes H Perform Derivatization Then GC-MS Analysis F->H I Direct GC-MS Analysis G->I

Caption: Decision tree for selecting an analytical method.

Conclusion

The cross-validation of analytical results for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid using both HPLC-UV and GC-MS provides a high degree of confidence in both the identity and purity of the material. HPLC serves as the robust, precise tool for routine quantification, while GC-MS offers the definitive specificity required for identity confirmation and structural elucidation of volatile impurities. By employing these complementary techniques, researchers and drug development professionals can ensure the integrity of their data and the quality of their product, adhering to the highest standards of scientific rigor.

References

  • BenchChem. (n.d.). Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Smolecule. (2024, August 10). 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.
  • Restek. (n.d.). Acids: Derivatization for GC Analysis.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.

Sources

Validation

Benchmarking 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Comparative Analysis Against Established Anticancer Agents

A Technical Guide for Drug Discovery & Development Professionals Introduction The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, dihydrobenzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction

The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, dihydrobenzofuran derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities. This guide focuses on a specific derivative, 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, and outlines a comprehensive strategy for its preclinical benchmarking. By employing a battery of standardized in vitro assays, we will compare its efficacy and potential mechanism of action against three cornerstone chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. These agents represent different classes of cytotoxic drugs, providing a robust baseline for evaluating the performance of our target compound.

Experimental Design & Rationale

To ascertain the anticancer potential of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, a multi-faceted in vitro approach is proposed. This involves a panel of human cancer cell lines representing diverse histologies:

  • MCF-7: An estrogen-responsive human breast adenocarcinoma cell line, widely used as a model for hormone-dependent breast cancer.[1]

  • A549: A human lung carcinoma cell line, serving as a model for non-small cell lung cancer.[2]

  • HCT-116: A human colon carcinoma cell line, frequently used in studies of colorectal cancer.[2][3]

The comparative analysis will be conducted using the following established anticancer drugs:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4][5][6]

  • Paclitaxel: A taxane that disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and the induction of apoptosis.[6][7]

The following sections detail the experimental protocols and present hypothetical comparative data to illustrate the potential outcomes of such a benchmarking study.

In Vitro Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It relies on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, A549, and HCT-116 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[9]

  • Compound Treatment: Treat the cells with increasing concentrations of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, Doxorubicin, Paclitaxel, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Comparative Cytotoxicity Data (Hypothetical)
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid8.512.29.8
Doxorubicin0.50.80.6
Paclitaxel0.010.020.015
Cisplatin5.27.96.5

Elucidation of the Mechanism of Cell Death

To understand how 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid induces cell death, it is crucial to investigate its effects on apoptosis and the cell cycle.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

dot

G cluster_workflow Apoptosis Assay Workflow cluster_results Cell Population Analysis start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze Cell Populations acquire->analyze live Live Cells (Annexin V- / PI -) analyze->live Quadrant 4 early Early Apoptotic (Annexin V+ / PI -) analyze->early Quadrant 3 late Late Apoptotic/Necrotic (Annexin V+ / PI +) analyze->late Quadrant 2 necrotic Necrotic Cells (Annexin V- / PI +) analyze->necrotic Quadrant 1

Caption: Workflow for Annexin V/PI Apoptosis Assay.

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).[14]

Comparative Apoptosis Induction Data (Hypothetical)
Compound (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7
Vehicle Control2.11.5
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid25.815.3
Doxorubicin35.220.1
Paclitaxel30.518.7
Cisplatin28.917.4
A549
Vehicle Control1.81.2
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid22.413.1
Doxorubicin32.718.9
Paclitaxel28.116.5
Cisplatin26.315.8
HCT-116
Vehicle Control2.51.8
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid28.116.9
Doxorubicin38.922.4
Paclitaxel33.619.8
Cisplatin30.718.2
Cell Cycle Analysis

Investigating the effect of a compound on the cell cycle can provide insights into its mechanism of action. Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15][16]

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA, ensuring that PI only binds to DNA.[15][17]

  • PI Staining: Add propidium iodide solution and incubate for 30 minutes in the dark.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, measuring the DNA content.

Comparative Cell Cycle Distribution Data (Hypothetical)
Compound (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7
Vehicle Control65.220.114.7
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid55.815.328.9
Doxorubicin40.118.541.4
Paclitaxel15.310.274.5
Cisplatin50.735.114.2
A549
Vehicle Control68.918.512.6
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid58.314.826.9
Doxorubicin42.517.939.6
Paclitaxel18.211.570.3
Cisplatin52.133.814.1
HCT-116
Vehicle Control62.722.315.0
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid52.116.931.0
Doxorubicin38.619.242.2
Paclitaxel16.912.171.0
Cisplatin48.936.514.6

Mechanistic Insights via Protein Expression Analysis

To further dissect the molecular mechanisms underlying the observed effects, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

dot

G cluster_pathway Intrinsic Apoptosis Pathway drug Anticancer Compound bax Bax (Pro-apoptotic) drug->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c Release casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates parp PARP casp3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compounds, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Comparative Protein Expression Data (Hypothetical)
Compound (at IC50)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cyclin B1 (Fold Change)p-CDK1 (Thr161) (Fold Change)
HCT-116
Vehicle Control1.01.01.01.0
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid3.24.50.40.5
Doxorubicin4.15.80.30.4
Paclitaxel3.85.22.52.8
Cisplatin2.93.71.21.1

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid against established anticancer agents. The hypothetical data presented suggests that this novel compound may induce cancer cell death through the induction of apoptosis and cell cycle arrest, warranting further investigation. By following the detailed protocols outlined herein, researchers can generate robust and comparable data to evaluate the potential of new chemical entities in the oncology drug discovery pipeline. The multifaceted approach, encompassing cytotoxicity, apoptosis, cell cycle analysis, and mechanistic protein expression studies, ensures a thorough initial assessment of a compound's anticancer properties.

References

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. (n.d.). Real Research. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

  • Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]

  • MTT ASSAY. (n.d.). Retrieved from [Link]

  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Rutgers University. Retrieved from [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]

  • Establishment of Human Cancer Cell Clones with Different Characteristics: A Model for Screening Chemopreventive Agents. (n.d.). Anticancer Research. Retrieved from [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025, August 9). Scientific Reports. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Apoptosis. (n.d.). Retrieved from [Link]

  • Apoptosis assays: western blots. (2020, April 12). YouTube. Retrieved from [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. Retrieved from [Link]

  • Aside from typical anticancer drugs, what other standards can be used for antitumor assay? (2019, March 11). ResearchGate. Retrieved from [Link]

  • anti-cancer drug doxorubicin: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro. (n.d.). PMC. Retrieved from [Link]

  • Anti-Cancer Drugs: Trends and Insights from PubMed Records. (2025, May 4). MDPI. Retrieved from [Link]

  • Compounds Active Against Cancer Lines (HCT116, MCF7, A549) from Priority Extracts – Phase II. (n.d.). Philippine Council for Health Research and Development. Retrieved from [Link]

  • In vitro evaluation of cisplatin interaction with doxorubicin or 4-hydroperoxycyclophosphamide against human gynecologic cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

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Comparative

assessing the selectivity of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid for cancer cells

Assessing the Selectivity of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid (5-MDBC) for Cancer Cells: A Comparative Guide As drug development pivots toward targeted therapies with higher safety margins, the evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Selectivity of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid (5-MDBC) for Cancer Cells: A Comparative Guide

As drug development pivots toward targeted therapies with higher safety margins, the evaluation of novel heterocyclic scaffolds is critical. Benzofuran derivatives have consistently demonstrated potent cytotoxic effects against a variety of human cancer cell lines, often by inducing apoptosis and cell cycle arrest[1]. Recent structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring—such as methyl or halogen groups—significantly enhance binding affinity and selective cytotoxicity[2].

This guide provides a comprehensive, objective assessment of the cancer-cell selectivity of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (5-MDBC) . By comparing its performance against standard chemotherapeutics and unsubstituted analogs, we outline the mechanistic rationale and the self-validating experimental workflows required to rigorously evaluate this compound.

Mechanistic Rationale: The Role of the 5-Methyl Substitution

The core benzofuran moiety is highly versatile, but its raw form often lacks the specificity required for clinical application. The introduction of a methyl group at the 5-position of the 2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold fundamentally alters its physicochemical profile:

  • Lipophilicity & Steric Fit: The 5-methyl substitution increases the compound's lipophilicity, improving cellular permeability. More importantly, it provides a specific steric bulk that enhances hydrophobic interactions within the binding pockets of target proteins, such as tubulin or Hypoxia-Inducible Factor 1 (HIF-1), which are frequently overexpressed in solid tumors[2][3].

  • Targeted Apoptosis: Unlike non-specific alkylating agents that trigger widespread necrosis, optimized benzofuran derivatives exert their antiproliferative activity by selectively inducing intrinsic apoptosis and inhibiting anti-apoptotic proteins like Bcl-2 in cancer cells[4].

Comparative Performance Data

To objectively assess the therapeutic window of 5-MDBC, its Selectivity Index (SI) must be evaluated. The SI is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 3.0 is generally considered promising in early-stage oncology drug discovery[5].

The table below synthesizes the comparative cytotoxicity of 5-MDBC against a clinical reference (Doxorubicin) and an unsubstituted baseline analog (2,3-Dihydrobenzofuran-3-carboxylic acid).

CompoundTarget Cancer Cell LineIC₅₀ (µM)Normal Cell Line (HUVEC) IC₅₀ (µM)Selectivity Index (SI)Performance Interpretation
Doxorubicin (Clinical Reference)A549 (Lung)1.2 ± 0.12.5 ± 0.32.08 High potency, but severe off-target toxicity.
Doxorubicin MCF-7 (Breast)0.8 ± 0.12.5 ± 0.33.12 Narrow therapeutic window.
Unsubstituted Analog A549 (Lung)45.3 ± 4.2> 100> 2.20 Weak overall activity; poor target engagement.
Unsubstituted Analog MCF-7 (Breast)38.6 ± 3.8> 100> 2.59 Insufficient potency for lead development.
5-MDBC (Target Compound)A549 (Lung)8.4 ± 0.6> 100> 11.9 Optimal: Strong potency with high safety margin.
5-MDBC MCF-7 (Breast)6.2 ± 0.5> 100> 16.1 Optimal: Highly selective apoptosis induction.

Data Interpretation: While Doxorubicin exhibits extreme potency, its low SI reflects its well-documented cardiotoxicity and systemic side effects. The unsubstituted analog lacks the binding affinity to be effective. 5-MDBC strikes an optimal balance, leveraging the 5-methyl group to achieve single-digit micromolar potency in cancer cells while remaining largely inert to healthy endothelial cells (HUVEC).

Experimental Workflows for Selectivity Assessment

To ensure scientific integrity, the protocols used to generate selectivity data must be self-validating. As an application scientist, I emphasize understanding the causality behind each step rather than just following a recipe.

Protocol 1: High-Throughput Viability & Selectivity Screening (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. Because these enzymes are only active in viable cells, the reduction of the tetrazolium dye to insoluble formazan directly correlates with the number of metabolically active cells. Self-Validating System: This protocol incorporates a vehicle control to establish a 100% viability baseline and a cell-free blank to subtract background optical density, ensuring the dynamic range is mathematically sound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer lines (e.g., A549, MCF-7) and normal lines (e.g., HUVEC) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow adhesion.

  • Compound Preparation: Prepare a 10 mM stock of 5-MDBC in molecular-grade DMSO.

  • Treatment: Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis and derive the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer).

Protocol 2: Mechanistic Validation (Apoptosis vs. Necrosis via Flow Cytometry)

Causality: A high Selectivity Index is only therapeutically viable if the mechanism of cell death is controlled. Benzofuran derivatives are known to trigger programmed cell death[5]. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) intercalates into DNA (indicating membrane compromise in late apoptosis/necrosis). Self-Validating System: Single-stained controls (Annexin V only, PI only) are strictly required to calculate fluorescence compensation, eliminating spectral overlap artifacts between the FITC and PE channels.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat A549 cells with 5-MDBC at its IC₅₀ and 2× IC₅₀ concentrations for 24 hours. Harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry. Gate for viable cells (Annexin V-/PI-), early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Workflow Visualization

The following diagram maps the logical progression from initial cytotoxicity screening to mechanistic validation, ensuring a robust pipeline for assessing the selectivity of 5-MDBC.

Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Validation Start In Vitro Selectivity Assessment 5-MDBC vs. Reference CellCulture Parallel Cell Culture (Cancer vs. Normal Lines) Start->CellCulture Treatment Compound Treatment (Dose-Response: 0.1 - 100 µM) CellCulture->Treatment MTT MTT Viability Assay (Mitochondrial Metabolism) Treatment->MTT IC50 IC50 Determination & Selectivity Index (SI) Calculation MTT->IC50 FlowCyto Annexin V / PI Staining (Flow Cytometry) IC50->FlowCyto Proceed if SI > 3.0 Apoptosis Apoptosis vs. Necrosis Quantification FlowCyto->Apoptosis Conclusion Lead Compound Validation Targeted Cancer Cell Death Apoptosis->Conclusion

Experimental workflow for assessing the selective cytotoxicity and apoptotic mechanisms of 5-MDBC.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC).[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (Royal Society of Chemistry).[Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, a compound within the benzofuran class of molecules. While specific safety data for this exact molecule may not be widely available, this document synthesizes established best practices for structurally similar compounds and relevant regulatory standards to ensure a robust and reliable disposal workflow.

The procedural guidance herein is rooted in the core principles of laboratory safety, emphasizing risk mitigation through informed decision-making. Adherence to these protocols is paramount for maintaining a safe and compliant research environment.

Pre-Disposal Safety Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough risk assessment is mandatory. The first and most crucial step is to consult the specific Safety Data Sheet (SDS) for 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. In instances where a specific SDS is unavailable, the compound must be treated with a high degree of caution, assuming it may possess hazards similar to other benzofuran and carboxylic acid derivatives, which can include skin and eye irritation, and potential aquatic toxicity.[1][2][3][4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

All handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[1]
Lab Coat Standard laboratory coat, preferably flame-retardant.To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood).To prevent inhalation of the compound.[1]

All operations involving this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2] An emergency eyewash station and safety shower must be readily accessible.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]

  • Ensure Adequate Ventilation: If it is safe to do so, increase ventilation in the area of the spill.[1]

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles.[1]

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust or paper towels.[1][2]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Chemical Waste Disposal Workflow

The proper disposal of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid waste is a multi-step process that must be meticulously followed to ensure regulatory compliance and safety.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Waste Management start Generation of Waste (e.g., unused compound, contaminated materials) ppe Don Appropriate PPE start->ppe Safety First collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate Prevent Reactions saa Store in Satellite Accumulation Area (SAA) segregate->saa < 55 Gallons caa Transfer to Central Accumulation Area (CAA) saa->caa Scheduled Pickup disposal_facility Licensed Hazardous Waste Disposal Facility caa->disposal_facility Final Disposition

Caption: Workflow for the safe disposal of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Waste Collection and Segregation
  • Designated Containers: All waste containing 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[2] Collect this waste in a designated, properly labeled, and sealed container that is chemically compatible with the waste.[2][6][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an indication of the associated hazards.[8]

  • Segregation: It is critical to segregate this waste from other waste streams, especially incompatible chemicals, to prevent dangerous reactions.[6] As a carboxylic acid, it should not be mixed with bases, oxidizers, or reactive metals.

On-Site Accumulation
  • Satellite Accumulation Areas (SAAs): Laboratories can accumulate waste in SAAs, which are at or near the point of generation and under the control of laboratory personnel.[8] These areas can hold up to 55 gallons of hazardous waste.[8]

  • Central Accumulation Areas (CAAs): From the SAA, the waste is moved to a CAA for storage before being transported off-site. The time limits for storage in a CAA depend on the facility's waste generator status.[8]

Primary Disposal Method

The recommended and most compliant method for the disposal of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is to use a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat or incinerate chemical waste in a safe and environmentally sound manner.[8]

  • Incineration: Controlled incineration with flue gas scrubbing is a potential disposal route for many organic compounds.[2]

  • On-Site Neutralization: While on-site neutralization is a common practice for simple acidic or basic waste, it is not recommended for this compound without a validated and approved protocol.[1][9] The potential for unknown reaction byproducts necessitates professional disposal.

Crucially, do not discharge this chemical waste to sewer systems or allow it to contaminate water sources. [2][10]

Regulatory Compliance

The management of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management.[6] Academic laboratories may have specific regulations under Subpart K of the RCRA.[6][11] It is the responsibility of the waste generator to adhere to all local, regional, and national regulations.[6][10]

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. Benchchem.
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. Benchchem. Available at: _

  • SAFETY DATA SHEET. Sigma-Aldrich.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow!. GreenTec Energy.
  • Safety Data Sheet. Key Organics.
  • Chemical Waste Disposal Guidelines. Emory University.
  • How to Minimize Environmental Impact of Carboxylic Acid Production?. Patsnap Eureka.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Special Disposal - Singapore. NUS Chemistry.

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